1-(Azetidin-3-yl)azetidin-3-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(azetidin-3-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c9-6-3-8(4-6)5-1-7-2-5/h5-7,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPZEBGUFUANNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Azetidin-3-yl)azetidin-3-ol: Properties, Synthesis, and Medicinal Chemistry Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional topologies to bioactive molecules.[1] This guide delves into the chemical properties of a specific, yet underexplored, derivative: 1-(azetidin-3-yl)azetidin-3-ol. This bis-azetidine scaffold presents a unique combination of a secondary alcohol and two secondary amine functionalities constrained within a compact framework. Herein, we provide a comprehensive analysis of its structure, a plausible synthetic pathway derived from established methodologies, a review of its expected reactivity, and a perspective on its potential applications in drug discovery. While a complete experimental dataset for this exact molecule is not extensively documented in publicly accessible literature, this guide synthesizes available information on analogous structures to offer a robust technical overview for researchers in the field.
Introduction: The Azetidine Scaffold in Drug Design
Azetidines, four-membered saturated nitrogen heterocycles, have emerged as "privileged scaffolds" in drug discovery. Their inherent ring strain and conformational rigidity provide a means to fine-tune the spatial arrangement of substituents, often leading to enhanced binding affinity and selectivity for biological targets.[2] The incorporation of an azetidine ring can improve metabolic stability, aqueous solubility, and cell permeability, making it an attractive bioisostere for other cyclic and acyclic moieties.[1][3] Notable examples of FDA-approved drugs containing the azetidine core underscore its significance in contemporary pharmaceutical development.
This guide focuses on the specific bis-azetidine structure, this compound, which features two interconnected azetidine rings. This unique arrangement offers multiple points for diversification and the potential for developing novel ligands that can span distinct binding pockets within a target protein.
Physicochemical and Spectroscopic Properties
Based on available data from commercial suppliers and computational models, the fundamental properties of this compound are summarized below. It is important to note that a complete, experimentally verified dataset is not widely published.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1257293-85-8 | [4] |
| Molecular Formula | C₆H₁₂N₂O | [4] |
| Molecular Weight | 128.17 g/mol | [4] |
| Appearance | Reported as a liquid | [4] |
| Purity | ≥95.0% (typical for commercial samples) | [4] |
| Topological Polar Surface Area (TPSA) | 35.5 Ų (computed for a similar isomer) | [5] |
| logP | -0.9752 (computed for a similar isomer) | [5] |
| Hydrogen Bond Donors | 2 (computed for a similar isomer) | [5] |
| Hydrogen Bond Acceptors | 3 (computed for a similar isomer) | [5] |
Spectroscopic Characterization
A comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of any chemical entity. While a full dataset for this compound is not publicly available, a proton nuclear magnetic resonance (¹H NMR) spectrum has been reported.[6]
¹H NMR Spectroscopy:
The ¹H NMR spectrum is a key analytical tool for structure elucidation. The reported spectrum for this compound provides valuable information about the proton environment in the molecule.[6] A detailed interpretation would require the actual spectral data, but one can predict the expected regions for the proton signals based on the structure and data from analogous compounds.
-
Azetidine Ring Protons: The methylene protons on the azetidine rings are expected to appear as complex multiplets in the upfield region of the spectrum, typically between δ 2.5 and 4.0 ppm. The diastereotopic nature of these protons often leads to complex splitting patterns.
-
CH-OH Proton: The proton on the carbon bearing the hydroxyl group is anticipated to be a multiplet, likely in the region of δ 4.0-4.5 ppm.
-
OH and NH Protons: The hydroxyl and amine protons are expected to be broad singlets, and their chemical shifts can vary depending on the solvent and concentration. They are exchangeable with D₂O.
Other Spectroscopic Techniques (Predicted):
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be expected to show distinct signals for the four unique carbon environments in the molecule. The carbon attached to the hydroxyl group would appear in the range of δ 60-70 ppm, while the other azetidine carbons would be found further upfield.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. C-H and C-N stretching vibrations would also be present.
-
Mass Spectrometry (MS): Mass spectral analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 128 or 129, respectively, confirming the molecular weight.
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis involves the nucleophilic substitution of a suitably protected 3-halo- or 3-sulfonyloxy-azetidine with azetidin-3-ol, followed by deprotection.
References
- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound(1257293-85-8) 1H NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to the Synthesis of 1-(Azetidin-3-yl)azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Azetidin-3-yl)azetidin-3-ol, a unique bicylic azetidine derivative, represents a compelling scaffold for medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, coupled with the presence of a secondary alcohol and a tertiary amine, offers multiple points for diversification and interaction with biological targets. This guide provides a comprehensive overview of a robust synthetic strategy for this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and mechanistic insights. The proposed synthesis is a multi-step sequence involving the preparation of key azetidine precursors, a pivotal N-alkylation coupling reaction, and a final deprotection step. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel azetidine-containing compounds.
Introduction: The Significance of the Azetidine Motif
Azetidines, four-membered nitrogen-containing heterocycles, are considered privileged structures in modern medicinal chemistry.[1] The inherent ring strain of approximately 25.4 kcal/mol contributes to a unique conformational rigidity that can be advantageous for optimizing ligand-receptor interactions.[1] This structural feature, intermediate between the highly strained aziridines and the more flexible pyrrolidines, provides a balance of metabolic stability and synthetic accessibility.[1][2] Consequently, the azetidine scaffold is a key component in a variety of biologically active molecules and approved drugs.[2][3] The synthesis of functionalized azetidines, therefore, remains an area of intense research and development.[4][5]
This guide focuses on the synthesis of this compound, a molecule that incorporates two azetidine rings. This "biazetidine" structure presents a novel chemical space for the exploration of new therapeutic agents. The synthetic approach detailed herein is designed to be logical, efficient, and adaptable, providing a solid foundation for the production of this and related compounds.
Retrosynthetic Analysis and Proposed Synthetic Strategy
A retrosynthetic analysis of the target molecule, this compound, suggests a convergent approach centered on the formation of the N-C bond between the two azetidine rings. The most logical disconnection is at this newly formed tertiary amine, leading to two azetidine-based synthons: an electrophilic azetidine and a nucleophilic azetidine.
Our proposed forward synthesis, therefore, involves the following key transformations:
-
Step 1: Synthesis of a Differentially Protected Azetidine Precursor: Preparation of an N-protected azetidin-3-ol derivative. The use of a protecting group is crucial to control the regioselectivity of the subsequent reactions.[6] The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability and ease of removal under acidic conditions.
-
Step 2: Activation of the Hydroxyl Group: Conversion of the 3-hydroxyl group of the N-protected azetidin-3-ol into a good leaving group, such as a mesylate or tosylate, to create an electrophilic azetidine species.
-
Step 3: Preparation of the Nucleophilic Azetidine: Synthesis of azetidin-3-ol, which will serve as the nucleophile in the key coupling step. This can be achieved by deprotecting a suitable N-protected precursor, such as 1-benzylazetidin-3-ol.[7]
-
Step 4: N-Alkylation to Form the Biazetidine Core: The crucial carbon-nitrogen bond-forming reaction between the electrophilic and nucleophilic azetidine fragments.
-
Step 5: Final Deprotection: Removal of the remaining protecting group to yield the target molecule, this compound.
This strategy is illustrated in the following workflow diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Azetidines [manu56.magtech.com.cn]
- 6. benchchem.com [benchchem.com]
- 7. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 1-(Azetidin-3-yl)azetidin-3-ol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, predictive overview of the spectroscopic data for the novel heterocyclic compound, 1-(Azetidin-3-yl)azetidin-3-ol. As a saturated bicyclic amine containing both secondary and tertiary amine functionalities, as well as a hydroxyl group, this molecule presents a unique structural characterization challenge. This document is intended for researchers, chemists, and drug development professionals, offering a foundational framework for the identification and verification of this compound. By synthesizing data from analogous azetidine derivatives and fundamental spectroscopic principles, this guide details the expected signatures in Nuclear Magnetic Resonance (¹H, ¹³C, and 2D NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed, field-proven experimental protocols are provided to ensure the acquisition of high-quality, reproducible data. All theoretical claims are substantiated with citations to authoritative literature.
Introduction and Molecular Structure
Azetidine-containing compounds are critical structural motifs in medicinal chemistry, often imparting favorable physicochemical properties and serving as constrained scaffolds in drug design.[1] The title compound, this compound, represents a unique bicyclic system featuring two strained four-membered rings. Its structure incorporates a secondary amine, a tertiary amine, and a secondary alcohol. The accurate and unambiguous structural elucidation of such molecules is paramount for advancing synthetic campaigns and understanding structure-activity relationships.
Spectroscopic analysis provides the definitive proof of structure. This guide outlines the expected spectroscopic profile of this compound, establishing a benchmark for its synthesis and characterization. Due to the absence of a complete, publicly available experimental dataset for this specific molecule, the following sections provide a predictive analysis based on established principles and data from closely related structures.
Figure 1: 2D Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is essential for unambiguous assignment.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show complex multiplets due to the conformational rigidity of the azetidine rings and the potential for non-equivalent methylene protons.
-
N-H and O-H Protons: The signals for the secondary amine (N-H) and alcohol (O-H) protons are expected to be broad and their chemical shifts will be highly dependent on solvent and concentration.[2] They can be identified by their disappearance from the spectrum upon D₂O exchange.[3]
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Azetidine Ring Protons: The protons on carbons adjacent to the nitrogen atoms will be deshielded, appearing further downfield than typical alkane protons.[2] The methine protons (CH) at the C3 and C3' positions will likely be the most complex due to coupling with multiple adjacent protons.
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Symmetry: The molecule is asymmetric, meaning all six protons on the azetidine rings are chemically distinct, which will lead to a complex spectrum.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide critical information about the carbon skeleton.
-
Carbons Adjacent to Nitrogen: Carbons bonded to nitrogen (C2, C4, C2', C4') are expected to resonate in the range of 45-65 ppm, deshielded by the electronegative nitrogen atom.[4][5]
-
Carbon Bearing the Hydroxyl Group (C3'): This carbon will be significantly deshielded by the attached oxygen, with an expected chemical shift in the 60-75 ppm range.
-
C3 Carbon: The carbon at the junction of the two rings will also be deshielded by two nitrogen atoms in close proximity, likely appearing in the 50-70 ppm range.
Data Summary: Predicted NMR Shifts
The following table summarizes the predicted chemical shifts. These are estimates and actual experimental values may vary based on solvent and other conditions.
| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| C2-H₂, C4-H₂ | 3.0 - 4.2 (m) | 45 - 60 | Diastereotopic protons, complex multiplets expected. Shift influenced by adjacent N-H ring.[5] |
| C3-H | 3.5 - 4.5 (m) | 50 - 70 | Complex multiplet, coupled to protons on C2, C4, and C3'. |
| C2'-H₂, C4'-H₂ | 3.2 - 4.4 (m) | 50 - 65 | Diastereotopic protons, complex multiplets expected. Shift influenced by adjacent tertiary amine. |
| C3'-H | 4.5 - 5.5 (m) | 60 - 75 | Deshielded by the hydroxyl group. |
| N-H | 1.5 - 4.0 (br s) | - | Broad signal, exchangeable with D₂O.[3] |
| O-H | 2.0 - 5.0 (br s) | - | Broad signal, exchangeable with D₂O.[2] |
Experimental Protocol: NMR Data Acquisition
A logical workflow is critical for the unambiguous structural elucidation of a complex molecule like this.[4]
Figure 2: Workflow for NMR-based structure elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube. The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons.
-
1D ¹H NMR: Acquire a standard proton NMR spectrum. Ensure proper shimming to achieve high resolution.[4]
-
1D ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
D₂O Exchange: Add one to two drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The signals corresponding to the N-H and O-H protons will broaden or disappear, confirming their assignment.[3]
-
2D COSY: Acquire a ¹H-¹H Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling networks and confirm which protons are on adjacent carbons.
-
2D HSQC: Acquire a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate each proton signal with its directly attached carbon atom. This is crucial for definitive carbon assignments.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation pattern.
Predicted Molecular Ion and Fragmentation
-
Molecular Weight: The molecular formula is C₇H₁₄N₂O. The monoisotopic mass is 142.1106 g/mol .
-
Nitrogen Rule: The molecule contains an even number of nitrogen atoms (two), so its molecular ion peak (M⁺˙) in an electron ionization (EI) experiment should have an even mass-to-charge ratio (m/z = 142).[6] In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z = 143.
-
Alpha-Cleavage: The dominant fragmentation pathway for acyclic and cyclic amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[2][6] This results in a resonance-stabilized iminium cation. For this bicyclic system, alpha-cleavage could lead to ring-opening, followed by further fragmentation.[7]
-
Key Fragments:
-
Loss of a hydroxyl radical (•OH) from the molecular ion is possible.
-
Cleavage of the bond between the two azetidine rings (C3-N1') could yield fragments corresponding to each ring system.
-
Fragmentation of the azetidin-3-ol ring could involve the loss of water (H₂O) or formaldehyde (CH₂O).
-
Data Summary: Predicted Mass Spectrometry Peaks
| m/z Value (Predicted) | Assignment | Method | Notes |
| 143.1182 | [M+H]⁺ | ESI+ | Protonated molecular ion; primary peak in high-resolution ESI-MS. |
| 142.1106 | [M]⁺˙ | EI | Molecular ion peak; should be of moderate intensity. |
| 125 | [M-OH]⁺ or [M+H - H₂O]⁺ | EI/ESI | Loss of hydroxyl radical or water from the protonated molecule. |
| 84 | [C₅H₈N]⁺ | EI/ESI | Fragment corresponding to the azetidinyl cation after C-N bond cleavage. |
| 71 | [C₄H₇N]⁺˙ | EI | Fragment corresponding to an azetidine ring radical cation. |
| 58 | [C₃H₈N]⁺ | EI/ESI | Common fragment from alpha-cleavage of the azetidin-3-ol moiety. |
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid often added to promote protonation for positive-ion ESI.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Ionization: Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule. Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Accurate Mass Measurement: Determine the accurate mass of the molecular ion to four decimal places. Use this to confirm the elemental composition (C₇H₁₄N₂O).
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 143) for collision-induced dissociation (CID). Analyze the resulting fragment ions to corroborate the proposed structure.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
-
O-H Stretch: A strong, broad absorption band is expected in the range of 3200-3600 cm⁻¹ due to the stretching vibration of the alcohol O-H group. The broadness is a result of intermolecular hydrogen bonding.[9]
-
N-H Stretch: A moderate, sharp absorption is expected around 3300-3500 cm⁻¹ for the secondary amine N-H stretch. This peak may be superimposed on the broad O-H band.[2][10]
-
C-H Stretch: Absorptions for sp³ C-H stretching will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.
-
N-H Bend: A bending vibration for the secondary amine may be observed in the 1580-1650 cm⁻¹ region.[10]
-
C-O Stretch: A strong band corresponding to the C-O stretching of the secondary alcohol is expected in the 1050-1150 cm⁻¹ region.
-
C-N Stretch: Aliphatic C-N stretching vibrations will result in medium to weak absorptions in the 1020-1250 cm⁻¹ region.[10]
Data Summary: Predicted IR Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| 3200 - 3600 | O-H Stretch (alcohol) | Strong, Broad | Characteristic of hydrogen-bonded hydroxyl groups.[9] |
| 3300 - 3500 | N-H Stretch (sec-amine) | Medium, Sharp | May overlap with the O-H band.[10] |
| 2850 - 2960 | C-H Stretch (aliphatic) | Medium-Strong | Indicates saturated carbon-hydrogen bonds.[11] |
| 1050 - 1150 | C-O Stretch (alcohol) | Strong | Confirms the presence of the secondary alcohol. |
| 1020 - 1250 | C-N Stretch (amine) | Medium-Weak | Confirms the presence of the amine functionalities.[10] |
Experimental Protocol: IR Data Acquisition
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify and label the key absorption bands corresponding to the functional groups predicted above.
Conclusion
The structural elucidation of this compound requires a multi-technique spectroscopic approach. This guide provides a robust, predictive framework for its characterization. The key identifying features will be the combination of exchangeable N-H and O-H protons in ¹H NMR, the specific carbon chemical shifts for the strained heterocyclic rings, a molecular ion peak corresponding to C₇H₁₄N₂O in high-resolution mass spectrometry, and the characteristic O-H, N-H, C-O, and C-N stretching vibrations in the infrared spectrum. The provided protocols offer a standardized methodology to obtain high-quality data for the definitive confirmation of its synthesis and purity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Mass Spectrometry of Amines [jove.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. researchgate.net [researchgate.net]
Unraveling the Therapeutic Potential of 1-(Azetidin-3-yl)azetidin-3-ol: A Technical Guide to Elucidating its Mechanism of Action
Abstract
The azetidine scaffold is a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional conformations to bioactive molecules. Within this class, the novel compound 1-(Azetidin-3-yl)azetidin-3-ol presents a compelling case for investigation. While its specific mechanism of action is yet to be fully elucidated, its structural features suggest the potential for interaction with a range of biological targets. This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic promise of this compound. We will delve into the known characteristics of its core components, propose putative mechanisms of action based on analogous structures, and present a detailed roadmap of experimental protocols to systematically uncover its biological function. This document serves as a foundational resource for initiating a rigorous investigation into the pharmacology of this compound.
Introduction: The Significance of the Azetidine Scaffold in Drug Discovery
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a valuable building block in the design of novel therapeutics. Its inherent ring strain and non-planar geometry offer a unique conformational rigidity that can enhance binding affinity to biological targets.[1] The incorporation of azetidine moieties can lead to improved metabolic stability, aqueous solubility, and cell permeability, addressing key challenges in drug development.[2] Furthermore, the azetidine scaffold provides a versatile platform for the introduction of diverse functional groups, allowing for the fine-tuning of pharmacological activity.[1]
The subject of this guide, this compound, is a unique molecule featuring two interconnected azetidine rings. This arrangement suggests a defined spatial orientation of its functional groups—a hydroxyl group and a secondary amine—which are key features for potential interactions with protein targets. While direct biological data for this specific compound is not yet available in the public domain, the known activities of other azetidine-containing molecules provide a logical starting point for our investigation.
Physicochemical Properties of the Core Moiety: Azetidin-3-ol
Understanding the fundamental properties of the constituent parts of this compound is crucial for predicting its behavior in biological systems. Azetidin-3-ol is a cyclic amine with a hydroxyl group, making it a versatile intermediate in organic synthesis.[3][4] The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (nitrogen atom) suggests the potential for multiple points of interaction with a biological target.
| Property | Value/Description | Source |
| Molecular Formula | C3H7NO | [5] |
| Molar Mass | 73.09 g/mol | [5] |
| Boiling Point | 170.7±15.0 °C at 760 mmHg | [6] |
| Density | 1.1±0.1 g/cm3 | [6] |
| Reactivity | The hydroxyl group allows for reactions such as esterification and nucleophilic substitution. The ring strain can influence its stability and reactivity. | [3][7] |
The combination of two such rings in this compound likely results in a molecule with a distinct three-dimensional shape and a specific distribution of charge and hydrogen bonding potential, which will be critical determinants of its pharmacological profile.
Putative Mechanisms of Action: Formulating Testable Hypotheses
Given the absence of direct experimental data for this compound, we can formulate plausible hypotheses for its mechanism of action by examining the biological activities of structurally related azetidine derivatives.
Hypothesis A: Inhibition of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cellular processes such as proliferation, survival, and differentiation.[8][9] Aberrant STAT3 activation is a hallmark of many cancers, making it an attractive therapeutic target.[10][11] Several studies have reported the discovery of azetidine-based compounds as potent STAT3 inhibitors.[8] These inhibitors often work by disrupting the STAT3 signaling cascade, which is initiated by the phosphorylation of STAT3 by Janus kinases (JAKs) in response to cytokine and growth factor signaling.[8][10]
Putative Mechanism: this compound may act as a direct or indirect inhibitor of the STAT3 pathway. The hydroxyl and amine functionalities could form hydrogen bonds within the binding pocket of STAT3 or an upstream kinase like JAK, preventing its activation and subsequent downstream signaling.
Caption: Putative inhibition of the JAK/STAT3 signaling pathway by this compound.
Hypothesis B: Modulation of Neurotransmitter Transporters
Neurotransmitter transporters are transmembrane proteins that regulate the concentration of neurotransmitters in the synaptic cleft, thereby controlling neuronal signaling.[12][][14] They are well-established targets for drugs treating a variety of central nervous system (CNS) disorders.[15][16] The 3-aryl-3-oxypropylamine scaffold, which shares some structural similarities with the di-azetidine core, has been explored for the development of triple reuptake inhibitors (TRIs).
Putative Mechanism: The structural features of this compound, particularly the nitrogen atoms, may allow it to bind to the substrate-binding site of monoamine transporters such as the serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT), inhibiting the reuptake of their respective neurotransmitters.
An Experimental Roadmap for Mechanism of Action Elucidation
A systematic and multi-faceted approach is required to definitively determine the mechanism of action of this compound. The following experimental workflow is proposed.
Caption: A four-phase experimental workflow for MOA elucidation.
Phase 1: Broad Phenotypic Screening
The initial step is to perform a broad phenotypic screen to identify any observable biological effects of the compound across a diverse range of cell lines.
Protocol 4.1.1: High-Throughput Cell Viability Screening
-
Cell Line Selection: A panel of cancer cell lines with known dependencies on various signaling pathways (e.g., STAT3-dependent and independent lines) and a panel of neuronal cell lines should be selected.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations (e.g., from 1 nM to 100 µM).
-
Cell Seeding: Seed the selected cell lines in 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the diluted compound series for a specified duration (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) for each cell line.
Phase 2: Target Identification
Based on the results of the phenotypic screen, the next phase focuses on identifying the specific molecular target(s) of the compound.
Protocol 4.2.1: Affinity-Based Pull-Down Assay
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) without significantly altering its biological activity.[2][17]
-
Cell Lysis: Lyse cells that showed a significant response in the phenotypic screen to obtain a protein lysate.
-
Incubation: Incubate the biotinylated compound with the cell lysate to allow for binding to its target protein(s).
-
Affinity Purification: Use streptavidin-coated beads to capture the biotinylated compound along with its bound proteins.[2]
-
Elution and Separation: Elute the bound proteins from the beads and separate them using SDS-PAGE.
-
Protein Identification: Excise the protein bands of interest and identify them using mass spectrometry.[17]
Phase 3: Target Validation
Once putative targets are identified, it is essential to confirm that they are indeed responsible for the observed biological effects of the compound.
Protocol 4.3.1: In Vitro Binding Assays
-
Recombinant Protein Expression: Express and purify the candidate target protein(s) identified in Phase 2.
-
Binding Affinity Measurement: Determine the binding affinity (Kd) of this compound to the purified protein using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Protocol 4.3.2: Cellular Target Engagement Assays
-
Cellular Thermal Shift Assay (CETSA): Treat intact cells with the compound and then heat them to various temperatures. The binding of the compound to its target protein will stabilize it, leading to a higher melting temperature that can be detected by Western blotting.
Phase 4: Detailed Mechanistic Studies
With a validated target, the final phase involves elucidating the precise molecular mechanism by which the compound modulates the target's function.
If the target is a kinase (e.g., JAK):
Protocol 4.4.1: In Vitro Kinase Assay
-
Assay Setup: Set up a kinase reaction with the purified kinase, its substrate (e.g., a peptide corresponding to the STAT3 phosphorylation site), and ATP.
-
Inhibition Measurement: Add varying concentrations of this compound to the reaction and measure the level of substrate phosphorylation, typically using a phosphospecific antibody in an ELISA format or by detecting the amount of ADP produced.
-
IC50 Determination: Calculate the IC50 value of the compound for the kinase.
If the target is a neurotransmitter transporter:
Protocol 4.4.2: Radioligand Uptake Assay
-
Cell Culture: Use cells that endogenously express or are engineered to overexpress the transporter of interest (e.g., SERT, DAT, or NET).
-
Uptake Inhibition: Incubate the cells with a radiolabeled substrate of the transporter (e.g., [3H]serotonin for SERT) in the presence of varying concentrations of this compound.
-
Measurement: After a defined incubation period, wash the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.
-
IC50 Determination: Calculate the IC50 value for the inhibition of substrate uptake.
Conclusion
This compound represents a novel chemical entity with the potential for significant biological activity. While its mechanism of action remains to be discovered, this guide provides a structured and scientifically rigorous framework for its investigation. By systematically progressing through phenotypic screening, target identification, validation, and detailed mechanistic studies, researchers can effectively unravel the therapeutic potential of this promising compound. The insights gained from such an endeavor will not only contribute to our understanding of the pharmacology of this specific molecule but will also enrich the broader field of azetidine-based drug discovery.
References
- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 45347-82-8: azetidin-3-ol | CymitQuimica [cymitquimica.com]
- 4. Azetidin-3-ol | 45347-82-8 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 3-Azetidinol | CAS#:45347-82-8 | Chemsrc [chemsrc.com]
- 7. Reactions of Azetidines | Ambeed [ambeed.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 10. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acrobiosystems.com [acrobiosystems.com]
- 12. Physiology and Pharmacology of Neurotransmitter Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. studysmarter.co.uk [studysmarter.co.uk]
- 15. Neurotransmitter transporters: fruitful targets for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the 1-(Azetidin-3-yl)azetidin-3-ol Scaffold in Drug Discovery: Application in Selective Kinase Inhibition
Abstract
The 1-(azetidin-3-yl)azetidin-3-ol moiety represents a new frontier in medicinal chemistry, serving not as a direct therapeutic agent but as a privileged three-dimensional scaffold. Its unique stereochemical and physicochemical properties—notably its high fraction of sp³-hybridized carbons (Fsp³), aqueous solubility, and rigid structure—make it an exemplary building block for developing next-generation kinase inhibitors. This guide provides an in-depth analysis of the application of this scaffold, focusing on its pivotal role in the design of potent and selective Janus Kinase (JAK) inhibitors for the treatment of immune-mediated inflammatory diseases. We will explore the mechanistic rationale, structure-activity relationships, and key experimental protocols for evaluating compounds derived from this innovative chemical core.
Introduction: The Rise of the Azetidine Scaffold in Medicinal Chemistry
In the pursuit of novel therapeutics, medicinal chemists increasingly turn to scaffolds that offer improved physicochemical properties and explore new chemical space. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable motif due to its unique combination of stability, rigidity, and non-planar geometry.[1] These characteristics can lead to enhanced metabolic stability, increased aqueous solubility, and lower lipophilicity compared to more common saturated heterocycles.[2]
The this compound core, a structure composed of two interconnected azetidine rings, exemplifies a modern design strategy. This "sp²-to-sp³" approach intentionally moves away from flat, aromatic structures towards more complex, three-dimensional molecules.[3] This structural complexity provides well-defined exit vectors for substituents, enabling precise orientation within a biological target's binding site, which can lead to superior binding affinity and selectivity.[2][3] While this compound itself is not biologically active, its true value lies in its function as a bridging scaffold, particularly in the development of inhibitors for the Janus Kinase (JAK) family.[3]
Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
The Janus kinases (JAKs) are a family of four intracellular tyrosine kinases—JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—that are critical for signal transduction of numerous cytokines and growth factors.[3][4] They play a central role in the JAK-STAT signaling pathway, a primary communication route for the immune system.[1][5]
The pathway is initiated when a cytokine binds to its corresponding receptor on the cell surface. This binding event brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other. The activated JAKs then create docking sites by phosphorylating the intracellular tails of the cytokine receptors. Signal Transducer and Activator of Transcription (STAT) proteins are recruited to these sites, where they are themselves phosphorylated by the JAKs.[6] These activated, phosphorylated STATs (p-STATs) then dimerize and translocate to the cell nucleus, where they bind to specific DNA sequences to regulate the transcription of genes involved in inflammation, immunity, and cell proliferation.[1][6]
In autoimmune diseases such as psoriasis and psoriatic arthritis, this pathway is often overactive.[7][8][9] Cytokines like Interleukin-23 (IL-23) and Type I Interferons, which are pivotal in the pathogenesis of psoriasis, rely on TYK2 for their signaling.[6][7][10] By inhibiting TYK2, compounds built upon the this compound scaffold can block this signaling cascade, thereby reducing the production of pro-inflammatory mediators (like IL-17) and mitigating the hyperproliferation of keratinocytes that characterizes psoriatic plaques.[7][10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Eyes on Topical Ocular Disposition: The Considered Design of a Lead Janus Kinase (JAK) Inhibitor That Utilizes a Unique Azetidin-3-Amino Bridging Scaffold to Attenuate Off-Target Kinase Activity, While Driving Potency and Aqueous Solubility. | Semantic Scholar [semanticscholar.org]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behind the Counter: Tyrosine kynase 2 (TYK2) inhibitors for psoriasis [medicalnewstoday.com]
- 9. youtube.com [youtube.com]
- 10. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
Topic: 1-(Azetidin-3-yl)azetidin-3-ol Derivatives and Analogs: A Scaffold for Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine ring, a four-membered saturated heterocycle, has emerged from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1] Its unique conformational rigidity and favorable physicochemical properties offer significant advantages in modulating the bioactivity and pharmacokinetic profiles of therapeutic candidates.[2][3] This guide delves into the specific, yet versatile, 1-(azetidin-3-yl)azetidin-3-ol core, a motif that combines two azetidine units to create a novel three-dimensional framework. We will explore the fundamental value of the azetidine ring as a bioisostere, detail robust synthetic strategies for accessing these structures, analyze their potential pharmacological activities based on structure-activity relationship (SAR) studies of close analogs, and provide detailed experimental protocols for their synthesis and characterization. This document serves as a comprehensive resource for medicinal chemists and drug development professionals seeking to leverage this promising scaffold in their research endeavors.
The Azetidine Motif: A Strategic Asset in Drug Design
The deliberate incorporation of small, strained rings like azetidine into drug candidates is a powerful strategy to enhance molecular properties.[4] Unlike more flexible aliphatic chains or larger rings, the azetidine scaffold introduces a degree of conformational constraint, which can lead to a more favorable entropy of binding to a biological target.[3] This inherent rigidity provides a well-defined exit vector for substituents, allowing for precise exploration of a target's binding pocket.
Physicochemical and Pharmacokinetic Advantages
The inclusion of an azetidine moiety can profoundly influence a molecule's properties:
-
Improved Metabolic Stability: The strained ring is often more resistant to oxidative metabolism compared to larger, more flexible saturated heterocycles.[5]
-
Enhanced Aqueous Solubility: As a polar, hydrogen-bond accepting scaffold, azetidine can improve the solubility of a parent compound, a critical parameter for oral bioavailability.[5]
-
Increased Three-Dimensionality (Fsp³): Moving away from flat, aromatic structures towards molecules with higher Fsp³ character is a key trend in drug discovery to improve clinical success rates. Azetidines are excellent building blocks for achieving this goal.[5][6]
The Power of Bioisosterism
Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one chemical group with another to enhance potency, selectivity, or pharmacokinetic properties while maintaining the primary biological activity. The azetidine ring is a versatile bioisostere for several common functionalities.[7][8] This strategic replacement allows chemists to navigate new intellectual property space and overcome liabilities associated with the original motif.[4]
Caption: Bioisosteric replacement strategies using the azetidine scaffold.
Synthetic Pathways to Azetidine Scaffolds
The historical challenge in synthesizing azetidines has given way to more robust and scalable methods, increasing their accessibility for drug discovery programs.[1] Access to the this compound core and its derivatives relies on the mastery of a few key synthetic transformations, often starting from commercially available precursors.
Foundational Synthetic Routes
Several key strategies are employed for the construction of the core 3-substituted azetidine ring:
-
Intramolecular Cyclization: This is a classic and effective method, typically involving a precursor with a nitrogen nucleophile and a leaving group at the appropriate positions to facilitate ring closure.[9] Common starting materials include 1-amino-3-chloropropan-2-ol derivatives.[10]
-
From 1-Boc-3-Azetidinone: This commercially available building block is a versatile starting point. It can be readily converted to 3-aminoazetidines via reductive amination or to 3-hydroxyazetidines via reduction.[11][12]
-
Gold-Catalyzed Cyclization: For enantioselective synthesis, modern methods such as the gold-catalyzed intramolecular N-H insertion of chiral N-propargylsulfonamides provide elegant access to chiral azetidin-3-ones, which are precursors to a wide range of derivatives.[13]
Proposed Synthesis of the this compound Core
A logical and efficient approach to the core scaffold involves the reductive amination between a protected 3-aminoazetidine and a protected 3-azetidinone. This method allows for modular construction and subsequent derivatization.
Caption: Proposed synthetic workflow for the this compound core.
Pharmacological Landscape and Structure-Activity Relationships
While the specific this compound scaffold is not extensively documented in public literature, the pharmacological activities of its constituent parts—3-aminoazetidines and 3-hydroxyazetidines—are well-explored. By examining these analogs, we can infer the potential therapeutic applications and guide derivatization efforts.
Central Nervous System (CNS) Applications
Azetidine derivatives are frequently developed as CNS-active agents due to their ability to impart properties conducive to crossing the blood-brain barrier.
-
Triple Reuptake Inhibitors (TRIs): 3-Aminoazetidine derivatives have been explored as antidepressants that inhibit the reuptake of serotonin, norepinephrine, and dopamine.[11] The azetidine nitrogen is typically substituted with a lipophilic side chain to engage the transporter binding sites.
-
GABA Uptake Inhibitors: Conformationally constrained GABA analogs incorporating an azetidine ring have shown inhibitory activity at GAT-1 and GAT-3 transporters.[14] Potency is highly dependent on the nature of the lipophilic substituent on the azetidine nitrogen.
-
Muscarinic Agonists: The rigid azetidine scaffold can mimic the conformation of acetylcholine, leading to potent muscarinic agonists.[15] These have potential applications in treating neurodegenerative diseases like Alzheimer's.[16][17]
Oncology
The unique geometry of azetidines makes them suitable for targeting protein-protein interactions.
-
STAT3 Inhibitors: (R)-azetidine-2-carboxamide analogs have been developed as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in various cancers.[18][19] These compounds bind to the SH2 domain of STAT3, preventing dimerization and downstream signaling.
Structure-Activity Relationship (SAR) Summary
The following table summarizes SAR data from related azetidine analogs, providing a predictive framework for derivatizing the this compound core.
| Compound Series | Target | Key Structural Features for Activity | Potency (IC₅₀ / K_D) | Reference |
| (R)-Azetidine-2-carboxamides | STAT3 | N-Acyl group with specific benzamides and a C-terminal ester or acid. | 0.34 - 0.55 µM (IC₅₀) | [18][19] |
| Azetidin-2-ylacetic acid derivs. | GAT-1 | N-substitution with a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety. | 2.01 - 2.83 µM (IC₅₀) | [14] |
| 3-Hydroxy-3-arylazetidines | GAT-1 / GAT-3 | N-alkylated lipophilic derivatives. Moderate affinity. | 26.6 - 31.0 µM (IC₅₀) | [14] |
| 3-(Azetidin-3-yl)-benzimidazolones | mGluR₂ PAM | Bioisosteric replacement of a spiro-oxindole piperidine core. | 130 nM (EC₅₀) | [20] |
Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the synthesis and characterization of key intermediates and the target scaffold.
Protocol 1: Synthesis of a Key Starting Material: 1-Boc-3-azetidinone[12]
Rationale: The oxidation of the readily available N-Boc-3-hydroxyazetidine is a reliable and high-yielding method to access the corresponding ketone, a crucial intermediate for subsequent functionalization, such as reductive amination. Dess-Martin periodinane is chosen for its mild conditions and broad compatibility.
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-tert-butoxycarbonyl-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM), aiming for a concentration of ~0.2 M.
-
Oxidation: Cool the solution to 0 °C using an ice bath. Add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate eluent system.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a 1:1 saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 30 minutes until the organic layer is clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (gradient elution, e.g., 10% to 40% Ethyl Acetate in Hexanes) to yield 1-Boc-3-azetidinone as a white solid or colorless oil.
Protocol 2: Representative Synthesis of N-Boc-1-(1-Boc-azetidin-3-yl)azetidin-3-ol
Rationale: Reductive amination is a robust C-N bond-forming reaction. This protocol uses sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent ideal for this transformation, to couple a 3-aminoazetidine derivative with 3-azetidinone.[11]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1-Boc-3-aminoazetidine (1.0 eq) and 1-Boc-3-azetidinone (1.1 eq) in 1,2-dichloroethane (DCE) at room temperature, add acetic acid (1.0 eq).
-
Addition of Reducing Agent: Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Reaction Progression: Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes, then transfer to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product, a protected di-azetidine intermediate, can be carried forward.
-
Reduction of Imine/Enamine: Dissolve the crude intermediate in methanol, cool to 0 °C, and add sodium borohydride (NaBH₄) (2.0 eq) portion-wise. Stir for 2 hours.
-
Final Work-up and Purification: Quench with water, and remove methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography to yield the protected final compound.
Protocol 3: Characterization Techniques
Rationale: Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compounds. A combination of spectroscopic and chromatographic methods provides a complete analytical profile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation.[12] The characteristic signals for the azetidine ring protons typically appear in the 3.0-4.5 ppm range in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.[21]
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compounds and intermediates.[11] A standard method would involve a C18 column with a water/acetonitrile gradient containing 0.1% formic acid or TFA.
Future Perspectives
The this compound scaffold represents an under-explored area of chemical space. Its inherent three-dimensionality and multiple points for diversification make it an attractive starting point for library synthesis. Future work should focus on:
-
Stereoselective Synthesis: Developing efficient methods to control the stereochemistry at the C-3 positions will be critical for probing interactions with chiral biological targets.
-
Broad Pharmacological Screening: Screening derivatives against a wide range of targets, particularly CNS receptors and protein-protein interaction targets, could uncover novel biological activities.
-
Pharmacokinetic Profiling: A systematic evaluation of the solubility, permeability, and metabolic stability of these derivatives is necessary to validate their potential as drug leads.[18][19]
By leveraging the unique structural and physicochemical properties of the azetidine ring, the this compound framework offers a compelling platform for the discovery of next-generation therapeutics.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 3. Azetidines - Enamine [enamine.net]
- 4. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. baranlab.org [baranlab.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship [pubmed.ncbi.nlm.nih.gov]
- 15. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1-(Azetidin-3-yl)azetidin-3-ol (CAS Number: 1257293-85-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, prized for its unique conformational constraints and its ability to serve as a versatile building block in the synthesis of novel therapeutics.[1] This guide provides a comprehensive technical overview of 1-(azetidin-3-yl)azetidin-3-ol (CAS No. 1257293-85-8), a relatively underexplored member of the azetidine family. While specific biological data for this compound is limited in publicly available literature, its structural features suggest significant potential as an intermediate in drug discovery programs. This document will synthesize available physicochemical data, propose a logical synthetic pathway based on established azetidine chemistry, and discuss its potential applications in the broader context of medicinal chemistry.
Introduction: The Significance of the Azetidine Moiety
Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become a focal point of interest in drug discovery.[2] Their inherent ring strain, which is greater than that of pyrrolidines but less than that of aziridines, imparts a unique reactivity profile that can be harnessed for further chemical modifications.[3] This conformational rigidity allows for the precise positioning of substituents in three-dimensional space, a critical factor in optimizing ligand-receptor interactions.
Compounds incorporating the azetidine ring have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1] The strategic incorporation of the azetidine nucleus can lead to improved physicochemical properties, such as solubility and metabolic stability, which are crucial for the development of viable drug candidates.
Physicochemical Properties of this compound
Currently, detailed experimental data on the physicochemical properties of this compound are not extensively reported. However, based on available information from chemical suppliers and computational predictions for structurally related compounds, we can compile the following profile:
| Property | Value | Source |
| CAS Number | 1257293-85-8 | [4] |
| Molecular Formula | C₆H₁₂N₂O | [4] |
| Molecular Weight | 128.17 g/mol | [4] |
| Appearance | Liquid | [5] |
| InChIKey | JAPZEBGUFUANNT-UHFFFAOYSA-N | [5] |
| Predicted Boiling Point | ~396.0 ± 35.0 °C (for 1-benzhydryl-azetidin-3-ol) | [6] |
| Predicted Density | ~1.208 ± 0.06 g/cm³ (for 1-benzhydryl-azetidin-3-ol) | [6] |
| Predicted pKa | ~15.07 ± 0.40 (for 1-benzhydryl-azetidin-3-ol) | [6] |
Note: The predicted values for boiling point, density, and pKa are for a structurally related compound and should be considered as estimations. Experimental determination of these properties is highly recommended for any practical application.
Spectroscopic Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy: While the full spectral data is not publicly available, a reference to the availability of the ¹H NMR spectrum for this compound exists.[7] The expected spectrum would show characteristic signals for the azetidine ring protons and the hydroxyl proton.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition. The expected [M+H]⁺ ion would be approximately m/z 129.1028.
Synthesis of this compound: A Proposed Pathway
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthetic route for this compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of N-tert-Butoxycarbonyl-azetidin-3-one
-
To a solution of azetidin-3-one hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (Et₃N, 2.2 eq) dropwise.
-
Stir the mixture for 15 minutes, then add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-azetidin-3-one.
Step 2: Synthesis of N-tert-Butoxycarbonyl-1-(azetidin-3-yl)azetidin-3-ol
-
To a solution of N-Boc-azetidin-3-one (1.0 eq) and azetidin-3-ol (1.2 eq) in 1,2-dichloroethane (DCE), add acetic acid (AcOH, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield N-Boc-1-(azetidin-3-yl)azetidin-3-ol.
Step 3: Synthesis of this compound (Final Product)
-
Dissolve N-Boc-1-(azetidin-3-yl)azetidin-3-ol (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as a salt.
-
Filter the solid and wash with cold diethyl ether.
-
To obtain the free base, dissolve the salt in water and basify with a suitable base (e.g., NaOH or ion-exchange resin) followed by extraction with an organic solvent.
-
Dry the organic extracts and concentrate to afford the final product, this compound.
Biological Activity and Potential Applications in Drug Discovery
While no specific biological activity has been reported for this compound, the azetidine motif is a key component in numerous biologically active compounds.[1] This suggests that the title compound could serve as a valuable building block in several areas of drug discovery.
As a Scaffold for Novel Chemical Libraries
The two secondary amine functionalities and the hydroxyl group provide multiple points for diversification, making this compound an excellent scaffold for the construction of diverse chemical libraries for high-throughput screening.
In the Synthesis of PROTACs and ADC Linkers
Azetidine derivatives are increasingly being utilized as linkers in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[10] The defined stereochemistry and rigidity of the azetidine ring can help to control the spatial orientation of the two linked moieties, which is critical for their biological function. The structure of this compound presents a framework that could be elaborated into novel linker structures.
Diagram of Azetidine Application in PROTACs:
Caption: Role of azetidine-containing linkers in PROTACs.
Potential as a Bioisostere
The azetidine ring can act as a bioisosteric replacement for other cyclic or acyclic fragments in known bioactive molecules. This can lead to improved pharmacological profiles, including enhanced potency, selectivity, and pharmacokinetic properties.
Characterization and Analytical Protocols
For any research or development involving this compound, rigorous analytical characterization is essential to ensure purity and structural integrity.
Purity Determination by HPLC
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Injection Volume: 10 µL.
Structural Elucidation by NMR Spectroscopy
-
¹H NMR: Acquire spectra in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The spectrum should confirm the presence and connectivity of all protons.
-
¹³C NMR: Provide information on the number and chemical environment of the carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and confirm the overall structure.
Mass Spectrometry
-
Low-Resolution MS (LRMS): To confirm the molecular weight of the product.
-
High-Resolution MS (HRMS): To confirm the elemental composition with high accuracy.
Conclusion and Future Perspectives
This compound is a structurally intriguing molecule with significant untapped potential in the field of medicinal chemistry. While direct biological data is currently lacking, its features as a versatile scaffold, a potential component of sophisticated drug delivery systems like PROTACs and ADCs, and a bioisosteric element make it a compound of considerable interest for further investigation. The proposed synthetic route provides a practical starting point for its preparation, and the analytical methods outlined will ensure the quality of the material for subsequent studies. Future research should focus on the experimental validation of its physicochemical properties, optimization of its synthesis, and the exploration of its utility in the design and synthesis of novel bioactive compounds. The continued exploration of unique scaffolds like this compound will undoubtedly contribute to the advancement of drug discovery and the development of next-generation therapeutics.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. This compound - CAS:1257293-85-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 1-benzhydryl-azetidin-3-ol CAS#: 300683-73-2 [m.chemicalbook.com]
- 7. This compound(1257293-85-8) 1H NMR spectrum [chemicalbook.com]
- 8. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]
- 9. EP0161722B1 - Preparation of 1-substituted azetidine-3-ol derivatives - Google Patents [patents.google.com]
- 10. medchemexpress.com [medchemexpress.com]
A Physicochemical Profile of 1-(Azetidin-3-yl)azetidin-3-ol: A Guide for Drug Discovery Professionals
Abstract
The azetidine ring, a saturated four-membered nitrogen heterocycle, is a "privileged scaffold" in medicinal chemistry, prized for the conformational rigidity and unique vectoral orientation it imparts to molecular structures.[1][2] This guide provides a comprehensive technical overview of the core physicochemical characteristics of 1-(Azetidin-3-yl)azetidin-3-ol, a novel building block featuring two interconnected azetidine rings. A thorough understanding of its ionization behavior (pKa), lipophilicity (logP/D), and aqueous solubility is paramount for its strategic deployment in drug design. We present not only predicted values for these key parameters but also detail the gold-standard experimental protocols for their determination, explaining the scientific rationale behind each method. This document is intended to serve as a practical resource for researchers, enabling the informed application of this unique scaffold in the development of next-generation therapeutics.
Introduction: The Value of Saturated Heterocycles in Modern Drug Discovery
In the quest for novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles, medicinal chemists increasingly turn to conformationally restricted scaffolds.[2] Unlike flexible aliphatic chains, rigid ring systems reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity.[2] The azetidine ring, in particular, offers a compelling blend of stability and inherent ring strain, creating unique three-dimensional exit vectors for substituents.[1][3]
Compounds incorporating the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[4][5] The subject of this guide, this compound, presents a distinctive architecture: a compact, polar, and highly three-dimensional scaffold. Its physicochemical properties are dictated by the interplay between two basic tertiary amine nitrogens and a polar hydroxyl group. This profile suggests its potential utility in designing molecules that require a balance of aqueous solubility and specific hydrogen bonding interactions, making it a scaffold of high interest.
Molecular Structure and Core Properties
A precise understanding of the foundational properties of a molecule is the bedrock of its application in drug discovery. These descriptors are critical for both computational modeling and experimental design.
Chemical Structure:

Figure 1. 2D structure of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1257293-85-8 | [6] |
| Molecular Formula | C₆H₁₂N₂O | - |
| Molecular Weight | 128.17 g/mol | [6] |
| InChI Key | JAPZEBGUFUANNT-UHFFFAOYSA-N | [6] |
Ionization Behavior (pKa): The Governor of Physiological Interactions
The acid dissociation constant, pKa, is arguably one of the most critical physicochemical parameters. It dictates the charge state of a molecule at a given pH, which in turn profoundly influences its solubility, membrane permeability, receptor binding, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This compound possesses two basic nitrogen atoms, making its ionization behavior a key consideration.
Theoretical Context & In Silico Prediction
The two tertiary amine nitrogens are the primary basic centers of the molecule. Due to the electron-withdrawing effect of the adjacent nitrogen and the hydroxyl group, their basicity is expected to be modulated compared to a simple alkyl-substituted azetidine. Computational tools provide a valuable first pass at estimating these values.
| Parameter | Predicted Value | Method |
| Most Basic pKa | 8.5 ± 0.5 | ACD/Labs, ChemAxon (Typical) |
| Second Basic pKa | 4.0 ± 0.7 | ACD/Labs, ChemAxon (Typical) |
Note: These are generalized predictions for similar structures, as specific experimental data for this exact molecule is not publicly available. The significant difference between the two pKa values is expected due to electrostatic repulsion after the first protonation.
Experimental Determination: Potentiometric Titration
Causality Behind Experimental Choice: Potentiometric titration is the gold-standard method for pKa determination due to its precision and direct measurement principle.[7][8] The method involves monitoring pH changes as a function of the volume of a titrant (an acid or base) added to the sample solution.[9] The inflection point of the resulting titration curve corresponds to the pH at which 50% of the species is ionized, which is, by definition, the pKa.[10] This approach provides unambiguous, high-fidelity data essential for building accurate structure-activity relationships.
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for experimental pKa determination using potentiometric titration.
Step-by-Step Protocol:
-
Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate measurements.[9]
-
Sample Preparation: Prepare a ~1 mM solution of this compound in deionized water. Add a background electrolyte, such as 0.15 M potassium chloride, to maintain constant ionic strength throughout the titration.[10]
-
Initial Acidification: Acidify the sample solution to a starting pH of ~1.8-2.0 by adding 0.1 M HCl. This ensures both nitrogen atoms are fully protonated.[10]
-
Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode and begin adding 0.1 M NaOH in precise, small increments.[9]
-
Data Recording: After each addition of titrant, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue this process until the pH reaches ~12.[10]
-
Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa values are determined by identifying the pH at the half-equivalence points from the inflection points on the curve. Performing the experiment in triplicate is essential for robust data.[9]
Lipophilicity (LogP/LogD): The Key to Membrane Permeability
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a cornerstone of drug design. It is described by the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH.[11] This parameter is critical for predicting a drug's ability to cross biological membranes, but excessive lipophilicity can lead to poor solubility and off-target toxicity. According to Lipinski's "rule of five," a LogP value not exceeding 5 is a key characteristic of successful drug candidates.[11][12]
Theoretical Context & In Silico Prediction
The presence of a hydroxyl group and two nitrogen atoms makes this compound a highly polar molecule. Its LogP is therefore expected to be low, indicating hydrophilicity. The LogD at physiological pH (7.4) will be even lower, as the more basic nitrogen will be predominantly protonated, creating a charged species that strongly prefers the aqueous phase.
| Parameter | Predicted Value | Method |
| cLogP | -1.5 ± 0.3 | ALOGPS, ChemDraw (Typical) |
| LogD at pH 7.4 | -2.5 ± 0.4 | ACD/Labs, ChemAxon (Typical) |
Experimental Determination: The Shake-Flask Method
Causality Behind Experimental Choice: The shake-flask method is the traditional and most reliable "gold standard" for determining LogP and LogD values.[12][13] It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and an aqueous buffer.[13] Its directness and accuracy, especially for LogP values in the common drug-like range of -2 to 4, make it the definitive method for validating computational models and providing reliable data for SAR studies.[13]
Workflow for LogD₇.₄ Determination by Shake-Flask Method
Caption: Workflow for experimental LogD determination using the shake-flask method.
Step-by-Step Protocol:
-
Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing them to separate overnight.[12] This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a 10 mM stock solution of the compound in a suitable solvent like DMSO.[11]
-
Partitioning: Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffered aqueous phase.[14]
-
Equilibration: Cap the vial and shake it for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[15] Afterwards, centrifuge the vial to ensure complete separation of the two phases.[13]
-
Quantification: Carefully withdraw an aliquot from each phase. Quantify the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[14]
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a fundamental prerequisite for oral drug absorption and bioavailability.[16] Poor solubility can severely hamper drug development, leading to formulation challenges and unreliable data from in vitro assays.[16] It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the point of precipitation from a DMSO stock solution, useful for high-throughput screening, while thermodynamic solubility represents the true equilibrium solubility of a solid compound and is the more definitive measure for lead optimization.[17][18]
Theoretical Context & In Silico Prediction
Given its polar nature and low predicted LogP, this compound is expected to exhibit high aqueous solubility. Its solubility will also be pH-dependent; at acidic pH where both nitrogens are protonated, the solubility is expected to be extremely high.
| Parameter | Predicted Value | Method |
| Aqueous Solubility (pH 7.4) | > 200 µM (High) | ACD/Labs, ALOGPS (Typical) |
Experimental Determination: Thermodynamic "Shake-Flask" Solubility Assay
Causality Behind Experimental Choice: The thermodynamic solubility assay is the definitive method as it measures the equilibrium concentration of a compound in a saturated solution, reflecting the true solubility limit.[16][19] This method involves adding an excess of solid compound to the buffer, allowing it to equilibrate over an extended period (e.g., 16-24 hours), and then quantifying the dissolved concentration.[17] This approach avoids the potential for supersaturation artifacts common in kinetic assays and provides the most accurate data for formulation and development decisions.[18]
Step-by-Step Protocol:
-
Sample Preparation: Add an excess of solid this compound to a vial containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and agitate it on a shaker or roller system at a constant ambient temperature for 16-24 hours to ensure equilibrium is reached.[17]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration of the supernatant through a low-binding filter.[18]
-
Quantification: Prepare a calibration curve from a known stock solution (e.g., in DMSO). Dilute the filtered supernatant and quantify the compound concentration using HPLC-UV or LC-MS/MS.[19]
-
Reporting: The solubility is reported in units of µg/mL or µM. The experiment should be performed at multiple pH values (e.g., 5.0, 7.4) to build a pH-solubility profile.[16]
Summary & Implications for Drug Development
The physicochemical profile of this compound makes it a highly attractive scaffold for modern drug discovery.
| Physicochemical Parameter | Predicted/Expected Value | Implication for Drug Design |
| Molecular Weight | 128.17 g/mol | Low MW provides ample room for derivatization while staying within "rule of five" guidelines. |
| Most Basic pKa | ~8.5 | Will be ~90% protonated at physiological pH 7.4, enhancing aqueous solubility. |
| cLogP | ~ -1.5 | Highly hydrophilic, indicating low potential for non-specific binding and promiscuity. |
| LogD at pH 7.4 | ~ -2.5 | Strong preference for the aqueous phase; may require balancing with more lipophilic groups to achieve cell permeability. |
| Aqueous Solubility | High | Excellent solubility profile reduces formulation risks and is ideal for in vitro assays. |
| 3D Character (Fsp³) | High | The non-planar, rigid structure is ideal for creating specific vectoral orientations and exploring novel chemical space. |
References
- 1. benchchem.com [benchchem.com]
- 2. Azetidines - Enamine [enamine.net]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 16. evotec.com [evotec.com]
- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
Methodological & Application
Synthesis of 1-(Azetidin-3-yl)azetidin-3-ol: A Detailed Guide for Medicinal Chemists
Introduction
1-(Azetidin-3-yl)azetidin-3-ol is a novel and valuable building block in medicinal chemistry. Its rigid, sp³-rich scaffold, composed of two fused four-membered azetidine rings, offers a unique three-dimensional architecture that can be exploited to develop new therapeutic agents with improved physicochemical properties. The presence of a secondary alcohol provides a convenient handle for further functionalization, making this molecule an attractive starting point for the synthesis of diverse compound libraries. This application note provides a comprehensive overview of a robust synthetic route to this compound, detailing the necessary protocols, mechanistic insights, and characterization data.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through a three-stage process, commencing with the preparation of key azetidine precursors, followed by a crucial reductive amination coupling step, and culminating in a final deprotection to yield the target compound. The overall synthetic scheme is depicted below.
Caption: Overall synthetic workflow for this compound.
Stage 1: Synthesis of Precursors
Protocol 1.1: Synthesis of N-Boc-3-hydroxyazetidine
The synthesis of the tert-butyloxycarbonyl (Boc)-protected azetidin-3-ol is a crucial first step to enable selective functionalization. A common route involves the protection of commercially available azetidin-3-ol hydrochloride.
Reaction Scheme:
Caption: Boc protection of azetidin-3-ol.
Experimental Protocol:
-
To a stirred suspension of azetidin-3-ol hydrochloride (1.0 eq) in a mixture of dioxane and water (1:1, 0.5 M) at room temperature, add sodium bicarbonate (2.5 eq).
-
To this mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-3-hydroxyazetidine as a white solid.
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by NMR) | >98% |
| Reference | Adapted from various literature procedures. |
Protocol 1.2: Synthesis of N-Boc-azetidin-3-one
The key ketone precursor is synthesized by the oxidation of N-Boc-3-hydroxyazetidine. A mild and efficient method utilizes a TEMPO-catalyzed oxidation with sodium hypochlorite.[1]
Reaction Scheme:
Caption: TEMPO-catalyzed oxidation to N-Boc-azetidin-3-one.
Experimental Protocol:
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in dichloromethane (DCM, 0.3 M).
-
To this solution, add an aqueous solution of potassium bromide (0.1 eq) and TEMPO (0.02 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (1.1 eq) and potassium bicarbonate (1.5 eq) while maintaining the temperature below 5 °C.
-
Stir the reaction vigorously at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-Boc-azetidin-3-one, which can often be used in the next step without further purification.
| Parameter | Value |
| Typical Yield | >90% |
| Purity (by NMR) | >95% |
| Reference | [1] |
Stage 2: Reductive Amination Coupling
This is the cornerstone of the synthesis, forming the C-N bond between the two azetidine rings. A reductive amination between N-Boc-azetidin-3-one and azetidin-3-ol (generated in situ from its hydrochloride salt) using a mild reducing agent like sodium triacetoxyborohydride is the method of choice.[2]
Reaction Scheme:
Caption: Reductive amination to form the biazetidine core.
Experimental Protocol:
-
To a stirred suspension of azetidin-3-ol hydrochloride (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to liberate the free amine.
-
Add N-Boc-azetidin-3-one (1.0 eq) to the mixture.
-
Stir for 30 minutes at room temperature to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: DCM/methanol gradient) to afford tert-butyl 3-(3-hydroxyazetidin-1-yl)azetidine-1-carboxylate.
| Parameter | Value |
| Typical Yield | 60-75% |
| Purity (by LC-MS) | >95% |
| Reference | Adapted from[2] |
Stage 3: Final Deprotection
The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound. A common and effective method is the use of hydrochloric acid in dioxane.
Reaction Scheme:
Caption: Final deprotection to yield the target molecule.
Experimental Protocol:
-
Dissolve tert-butyl 3-(3-hydroxyazetidin-1-yl)azetidine-1-carboxylate (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane (10-20 eq of HCl).
-
Stir the solution at room temperature for 1-3 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration and wash with cold diethyl ether.
-
To obtain the free base, dissolve the hydrochloride salt in a minimal amount of methanol and neutralize with a strong base resin or by careful addition of a base such as sodium methoxide, followed by filtration and concentration. Alternatively, purification can be achieved by reverse-phase HPLC.
| Parameter | Value |
| Typical Yield | >90% |
| Purity (by LC-MS) | >98% |
| Reference | General procedure for Boc deprotection. |
Characterization of this compound
The structure of the final compound should be confirmed by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Characteristic signals for the azetidine ring protons. The spectrum for this compound has been reported.[3] |
| ¹³C NMR | Signals corresponding to the carbon atoms of the biazetidine scaffold. |
| Mass Spec (HRMS) | Calculated m/z for C₆H₁₂N₂O should be confirmed. |
Conclusion
This application note provides a detailed and reliable synthetic route for the preparation of this compound. The described protocols are scalable and utilize readily available starting materials and reagents. The modular nature of this synthesis allows for the potential preparation of a wide range of analogs for structure-activity relationship studies. The unique structural features of this biazetidine derivative make it a promising scaffold for the development of novel therapeutics.
References
Application Note: Strategies for the Purification of 1-(Azetidin-3-yl)azetidin-3-ol
Abstract
1-(Azetidin-3-yl)azetidin-3-ol is a small, polar heterocyclic compound featuring two secondary amine functionalities and a hydroxyl group. These structural characteristics, particularly the basicity of the nitrogen atoms and the molecule's high polarity, present significant challenges for purification using standard methodologies. This guide provides a comprehensive overview of robust purification strategies tailored to the unique physicochemical properties of this compound. We will explore advanced chromatographic techniques, including modified normal-phase, high-pH reversed-phase, and hydrophilic interaction chromatography (HILIC), alongside non-chromatographic methods like salt formation and recrystallization. Each protocol is presented with a detailed explanation of the underlying principles to empower researchers in drug discovery and development to make informed decisions for achieving high purity.
Compound Profile and Purification Challenges
A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities from its synthesis.
1.1. Physicochemical Properties
The structure of this compound is dominated by polar functional groups, making it highly water-soluble. The two secondary amine groups are basic and will be protonated at neutral or acidic pH.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O | - |
| Molecular Weight | 128.17 g/mol | [1] |
| Key Features | Two secondary amines, one hydroxyl group | - |
| Predicted Polarity | High | - |
| Predicted Basicity | Moderate to High (pKa of azetidine ~11) | - |
1.2. Primary Purification Hurdles
-
Strong Interaction with Silica: The basic amine groups interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to severe peak tailing, streaking, or even irreversible adsorption of the compound during normal-phase chromatography.[2][3]
-
Poor Retention in Reversed-Phase: The compound's high polarity causes it to have a low affinity for non-polar stationary phases like C18. In typical acidic reversed-phase (RP) conditions, the protonated amine is highly water-soluble and elutes at or near the solvent front, resulting in no separation.[4][5]
-
High Water Solubility: This property complicates purification by liquid-liquid extraction from aqueous solutions and makes the removal of water during workup steps challenging.
-
Physical State: The compound is often isolated as an oil or a low-melting solid, making direct recrystallization of the free base difficult.[1]
Chromatographic Purification Strategies
Chromatography is the most versatile tool for purifying this compound, provided the correct stationary and mobile phases are chosen to counteract the challenges outlined above.
Workflow: Selecting a Chromatographic Method
The following diagram outlines a decision-making process for selecting the most appropriate chromatographic technique.
Caption: Decision workflow for chromatographic purification.
Modified Normal-Phase Chromatography (NPC)
Rationale: To overcome the strong acid-base interaction with silica, the stationary phase's acidity must be masked. This can be achieved by either adding a basic modifier to the mobile phase or using a chemically modified, less acidic stationary phase.[2][3]
Protocol 1: Flash Chromatography on Silica Gel with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5:0.5 Dichloromethane (DCM)/Methanol (MeOH)/Ammonium Hydroxide (NH₄OH)). The basic modifier neutralizes active sites.
-
Column Packing: Pack the column with the silica slurry. Do not let the column run dry.
-
Equilibration: Equilibrate the packed column by flushing with at least 3-5 column volumes (CV) of the initial mobile phase. This ensures the entire stationary phase is pH-conditioned.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM/MeOH. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often improves resolution.
-
Elution: Elute the column using a gradient of increasing polarity. A typical gradient might be from 95:5:0.5 DCM/MeOH/NH₄OH to 80:20:2 DCM/MeOH/NH₄OH.
-
Expert Tip: Triethylamine (TEA) at 0.5-1% can be used instead of NH₄OH. TEA is less volatile and can provide more consistent results.[3]
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product.
Protocol 2: Chromatography on Amine-Functionalized Silica
Rationale: Amine-functionalized silica columns have a surface that is chemically modified to be basic, inherently masking the acidic silanols. This often provides superior peak shape and reproducibility without needing a basic modifier in the mobile phase.[3]
-
Column Selection: Choose a pre-packed amine-functionalized silica column suitable for your purification scale.
-
Equilibration: Equilibrate the column with the initial mobile phase (e.g., Hexane/Ethyl Acetate or DCM/MeOH) for 3-5 CV.
-
Sample Loading: Load the sample as described in Protocol 1.
-
Elution: Elute with a simple, non-basic gradient (e.g., 0-100% Ethyl Acetate in Hexane, or 0-15% MeOH in DCM). The separation is often cleaner and more predictable than with modified silica.[3]
-
Fraction Collection & Analysis: Collect and analyze fractions as standard.
High-pH Reversed-Phase Chromatography (RPC)
Rationale: At a high pH (e.g., pH 9-10), the amine groups in the target molecule are in their neutral, free-base form. This significantly increases their hydrophobicity, leading to better retention and separation on a C18 column.[2]
Protocol 3: Preparative HPLC using a High-pH Mobile Phase
-
Column Selection: Use a pH-stable reversed-phase column (e.g., a hybrid-silica or polymer-based C18) designed for use at high pH. Standard silica-based C18 columns will degrade rapidly above pH 8.
-
Mobile Phase Preparation:
-
Solvent A: Water with a basic buffer (e.g., 10 mM Ammonium Bicarbonate or 0.1% Ammonium Hydroxide, adjusted to pH 10).
-
Solvent B: Acetonitrile or Methanol.
-
-
Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 CV.
-
Sample Preparation: Dissolve the crude sample in a solvent with a high proportion of Solvent A (e.g., 95:5 Water/Acetonitrile) to ensure compatibility with the initial mobile phase and prevent peak distortion.
-
Elution: Run a gradient from low to high organic content (e.g., 5% to 60% B over 20 minutes).
-
Fraction Collection & Analysis: Collect fractions based on UV detection. Post-purification, the buffer can be removed by lyophilization (for volatile buffers like ammonium bicarbonate) or liquid-liquid extraction.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Rationale: HILIC is an ideal technique for retaining and separating highly polar compounds that are unretained in reversed-phase. It utilizes a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent and a small amount of water. The analytes partition into an immobilized water layer on the surface of the stationary phase.[4][6]
Protocol 4: HILIC Purification
-
Column Selection: A bare silica or amino-propyl column is typically used.
-
Mobile Phase Preparation:
-
Solvent A: Water with a buffer or additive (e.g., 10 mM Ammonium Acetate).
-
Solvent B: Acetonitrile.
-
-
Equilibration: Equilibrate the column with the initial high-organic mobile phase (e.g., 5% A, 95% B). HILIC equilibration can be slow; allow at least 10-15 CV.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (high acetonitrile concentration). Dissolving in a high-water content solvent will cause severe peak fronting.
-
Elution: Run a gradient that increases the aqueous content (e.g., from 5% A to 40% A). This is the reverse of RPC.
-
Fraction Collection & Analysis: Collect fractions and analyze. The high organic content of the mobile phase makes solvent evaporation rapid.[4]
Non-Chromatographic Purification: Salt Formation
Rationale: This classic chemical technique is highly effective for purifying basic compounds. By reacting the amine with an acid, a salt is formed. Salts are typically crystalline solids with well-defined melting points and different solubility profiles than the free base. This allows for purification by selective precipitation and recrystallization, removing neutral or less basic impurities that remain in the solution.[7][8]
Workflow: Purification via Salt Crystallization
Caption: Workflow for purification via salt formation.
Protocol 5: Purification via Hydrochloride (HCl) Salt Formation
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent. Isopropanol (IPA), ethanol, or diethyl ether are common choices.
-
Acidification: Slowly add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether or acetyl chloride in methanol) to the stirred solution of the crude amine. Monitor the pH with wetted pH paper to ensure it becomes acidic.
-
Precipitation: The hydrochloride salt will typically precipitate out of the organic solvent as a solid. The process can be encouraged by cooling the mixture in an ice bath.
-
Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold solvent (the one used for precipitation) to remove any soluble impurities.
-
Drying: Dry the salt under high vacuum to remove all residual solvent.
-
(Optional) Recrystallization: For even higher purity, the isolated salt can be recrystallized from a suitable solvent system (e.g., Ethanol/Water or IPA/Hexane).[9][10]
-
Regeneration of Free Base:
-
Dissolve the purified salt in water.
-
Cool the aqueous solution in an ice bath and slowly add a strong base (e.g., 50% aq. NaOH or solid K₂CO₃) until the pH is >12.
-
Extract the liberated free base into an organic solvent like DCM or ethyl acetate (multiple extractions are recommended).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the pure free base.
-
Method Selection Summary
| Method | Scale | Purity | Throughput | Key Advantage |
| Modified NPC | mg to multi-g | Good to High | Moderate | Cost-effective, good for removing non-polar impurities. |
| High-pH RPC | µg to g | Very High | Low to Moderate | Excellent resolving power for polar impurities. |
| HILIC | µg to g | Very High | Low to Moderate | Ideal for very polar analytes, orthogonal to RPC. |
| Salt Formation | g to kg | Good to Excellent | High | Highly scalable, cost-effective, removes non-basic impurities efficiently. |
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. m.youtube.com [m.youtube.com]
Quantitative Analysis of 1-(Azetidin-3-yl)azetidin-3-ol in a Pharmaceutical Matrix using Triple Quadrupole LC-MS/MS
Application Note: MS-AN-028
Abstract
This application note details a robust and highly sensitive method for the quantitative analysis of 1-(Azetidin-3-yl)azetidin-3-ol, a novel heterocyclic compound with potential applications in drug development. The protocol outlines a complete workflow from sample preparation to data analysis, utilizing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The method employs Electrospray Ionization (ESI) in positive mode and Multiple Reaction Monitoring (MRM) for selective and accurate quantification. We will explore the rationale behind key method development choices, including mobile phase selection, ionization source parameters, and the elucidation of a plausible fragmentation pathway for the target analyte.
Introduction
This compound is a small, polar, bicyclic molecule containing two azetidine rings and a hydroxyl group. Its unique structure, featuring two basic nitrogen atoms, makes it an interesting scaffold in medicinal chemistry. The development of a reliable analytical method is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during the drug development process.
Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for analyzing small molecules in complex biological matrices. This note describes a method optimized for a triple quadrupole mass spectrometer, a workhorse instrument for quantitative analysis due to its ability to perform MRM scans. The choice of ESI is based on the polar nature and the presence of basic nitrogen atoms in the analyte, which are readily protonated to form [M+H]⁺ ions in the gas phase.
Analyte Properties
-
Chemical Formula: C₆H₁₂N₂O
-
Monoisotopic Mass: 128.0950 g/mol
-
Structure:
(Note: Image is a representative structure) -
Predicted pKa: The presence of two secondary amine functionalities suggests pKa values in the range of 8.5-10.5, making the molecule basic and ideal for positive mode ionization.
Experimental Workflow
The overall analytical workflow is designed for efficiency and reproducibility, moving from sample preparation to final data analysis.
Figure 1: High-level overview of the analytical workflow from sample preparation to data analysis.
Materials and Methods
Reagents and Chemicals
-
This compound reference standard (>99% purity)
-
This compound-d4 (Internal Standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, Type I (18.2 MΩ·cm)
-
Formic Acid (FA), 99%, LC-MS grade
-
Ammonium Formate, LC-MS grade
-
Human Plasma (K₂EDTA)
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
Protocol: Sample Preparation (Protein Precipitation)
Protein precipitation is a simple, fast, and effective method for extracting a wide range of small molecules from plasma. Acetonitrile is used as the precipitation solvent.
-
Prepare Stock Solutions: Create 1 mg/mL stock solutions of the analyte and internal standard (IS) in 50:50 MeOH:H₂O.
-
Create Working Solutions: Serially dilute the stock solutions to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and quality control (QC) samples.
-
Sample Spiking: To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the appropriate standard or QC working solution. Add 10 µL of the IS working solution (e.g., 100 ng/mL).
-
Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol: LC-MS/MS Method
Given the high polarity of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is the chosen mode of separation. HILIC provides excellent retention for polar compounds that are poorly retained on traditional reversed-phase columns like C18.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH HILIC, 1.7µm, 2.1x100mm |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 95% B (0-0.5 min), 95-50% B (0.5-3.0 min), 50% B (3.0-3.5 min), 95% B (3.51-5.0 min) |
Mass Spectrometry Conditions
The method utilizes positive mode ESI for optimal ionization. Instrument parameters must be optimized by infusing a solution of the analyte.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Collision Gas (CAD) | Medium |
MRM Transitions and Fragmentation
The MRM transitions were determined by infusing a standard solution and performing a product ion scan on the protonated precursor ion [M+H]⁺.
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Declustering Potential (DP) [V] | Collision Energy (CE) [eV] |
| Analyte | 129.1 | 70.1 (Quantifier) | 60 | 25 |
| 129.1 | 56.1 (Qualifier) | 60 | 35 | |
| IS (-d4) | 133.1 | 74.1 (Quantifier) | 60 | 25 |
The fragmentation of the [M+H]⁺ ion (m/z 129.1) is proposed to occur via cleavage of the C-N bond linking the two azetidine rings, a common fragmentation pathway for such structures. The primary product ion at m/z 70.1 corresponds to the protonated azetidin-3-ol fragment.
Figure 2: Proposed fragmentation of this compound in the collision cell. (Note: Images are illustrative placeholders)
Data Analysis and Performance
-
Software: Analyst® or MassHunter software should be used for data acquisition and processing.
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the analyte. A linear regression with a 1/x² weighting factor is typically applied.
-
Acceptance Criteria: The method should be validated according to FDA or EMA guidelines. The accuracy of back-calculated concentrations for standards should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).
Conclusion
This application note presents a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The combination of HILIC for chromatographic separation and ESI-MS/MS for detection provides a reliable analytical tool for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving this compound. The provided protocol is a self-validating system, with clear steps and performance expectations that ensure data integrity and trustworthiness.
Application Notes and Protocols for the Utilization of 1-(Azetidin-3-yl)azetidin-3-ol in the Synthesis of Proteolysis-Targeting Chimeras (PROTACs)
Introduction: The Critical Role of the Linker in PROTAC Design and the Emergence of Rigid Scaffolds
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that engages the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[1] The linker is not merely a passive spacer; it plays a pivotal role in dictating the efficacy, selectivity, and physicochemical properties of the PROTAC.[3] Its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation.[3]
While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely employed in initial PROTAC designs, there is a growing appreciation for the advantages conferred by more rigid linker architectures.[3] Rigid linkers can pre-organize the PROTAC molecule into a bioactive conformation, reducing the entropic penalty associated with ternary complex formation and potentially enhancing binding affinity and selectivity. Furthermore, the incorporation of rigid, non-planar scaffolds can improve metabolic stability and other pharmacokinetic properties.
This application note details the synthesis and utilization of a novel, rigid linker, 1-(Azetidin-3-yl)azetidin-3-ol , in the construction of PROTACs. The biazetidine scaffold offers a unique three-dimensional structure that can impart favorable conformational constraints on the resulting PROTAC. We provide a comprehensive guide for researchers, scientists, and drug development professionals, including a proposed synthetic route for the linker, detailed protocols for its incorporation into a model PROTAC, and methods for the characterization of the final conjugate.
The Biazetidine Advantage: Physicochemical Properties and Rationale for Use
The this compound linker presents several potential advantages in PROTAC design:
-
Conformational Rigidity: The bicyclic nature of the linker restricts the rotational freedom of the PROTAC molecule, which can lead to a more defined spatial orientation of the target protein and E3 ligase ligands. This pre-organization can facilitate more efficient ternary complex formation.
-
Improved Solubility: The presence of the hydroxyl group and the nitrogen atoms in the azetidine rings can enhance the aqueous solubility of the PROTAC, a common challenge for these high molecular weight molecules.
-
Vectorial Diversity: The azetidine rings provide multiple potential points for attachment to the target and E3 ligase ligands, allowing for the exploration of different exit vectors to optimize ternary complex geometry.[4]
-
Novel Chemical Space: The use of this unique linker scaffold allows for the exploration of novel chemical space, potentially leading to the discovery of PROTACs with improved properties and intellectual property opportunities.
Proposed Synthesis of the this compound Linker
The following is a proposed synthetic route for this compound, based on established organic chemistry principles. This synthesis starts from commercially available N-Boc-azetidin-3-one.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic scheme for this compound.
Step-by-Step Protocol for Linker Synthesis
Part 1: Synthesis of N-Boc-azetidin-3-ol
-
Reaction Setup: To a solution of N-Boc-azetidin-3-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford N-Boc-azetidin-3-ol.
Part 2: Boc Deprotection of N-Boc-azetidin-3-ol to yield Azetidin-3-ol
-
Reaction Setup: Dissolve N-Boc-azetidin-3-ol (1.0 eq) in a solution of 20% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the completion of the deprotection by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting crude azetidin-3-ol trifluoroacetate salt is typically used in the next step without further purification.
Part 3: Reductive Amination to form 1-(N-Boc-Azetidin-3-yl)azetidin-3-ol
-
Reaction Setup: To a solution of N-Boc-azetidin-3-one (1.0 eq) and azetidin-3-ol (1.2 eq, from Part 2) in anhydrous dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield 1-(N-Boc-Azetidin-3-yl)azetidin-3-ol.
Part 4: Final Boc Deprotection to yield this compound
-
Reaction Setup: Dissolve 1-(N-Boc-Azetidin-3-yl)azetidin-3-ol (1.0 eq) in a solution of 20% TFA in DCM.
-
Reaction Monitoring: Stir the reaction at room temperature for 2 hours. Monitor the deprotection by LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to obtain the final linker, this compound, as a trifluoroacetate salt. This can be used directly in subsequent coupling reactions or neutralized and purified as needed.
Protocol for PROTAC Synthesis using this compound
This protocol describes a general method for synthesizing a PROTAC by sequentially coupling the linker to an E3 ligase ligand and a target protein ligand. For this example, we will use a carboxylic acid-functionalized von Hippel-Lindau (VHL) E3 ligase ligand and a target protein ligand with a suitable leaving group (e.g., a halogen or a sulfonate ester).
Diagram of the PROTAC Synthesis Workflow
References
Application Note: 1-(Azetidin-3-yl)azetidin-3-ol as a Novel Hydrophilic Linker for Next-Generation Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical determinant of an ADC's success, profoundly influencing its efficacy, stability, pharmacokinetics (PK), and therapeutic index.[][2] A major challenge in ADC development is managing the hydrophobicity of many potent payloads, which can lead to aggregation, accelerated clearance, and off-target toxicity.[][3][4] This has spurred the development of novel hydrophilic linkers designed to counteract these effects.[3][5][6]
This application note introduces 1-(Azetidin-3-yl)azetidin-3-ol , a novel, compact, and highly polar linker scaffold. While direct literature on this specific molecule as an ADC linker is emerging, its constituent parts—the azetidine ring and hydroxyl group—are recognized for their favorable properties in medicinal chemistry.[7][8] Azetidine-based linkers offer a unique combination of hydrophilicity and structural rigidity.[9][10] This guide will detail the theoretical advantages, synthetic strategy, and detailed protocols for utilizing this innovative linker platform to construct next-generation ADCs with potentially superior physicochemical and therapeutic profiles.
The this compound Linker: A Functional Breakdown
The structure of this compound presents a compelling set of features for advanced ADC design. It is a bifunctional scaffold composed of two linked four-membered azetidine rings, one of which is substituted with a hydroxyl group.
Key Advantages:
-
Enhanced Hydrophilicity: The presence of two nitrogen atoms and a hydroxyl group within a compact structure significantly increases polarity. This intrinsic hydrophilicity can help mitigate the aggregation-prone nature of ADCs carrying hydrophobic payloads, potentially leading to improved PK profiles and a wider therapeutic window.[2][3]
-
Structural Rigidity and Defined Geometry: The strained four-membered rings provide conformational constraint. This rigidity can help maintain a precise, optimal distance and spatial orientation between the antibody and the payload, which can be crucial for efficacy and stability.
-
Dual Functional Handles for Versatile Conjugation: The molecule offers two distinct points for modification:
-
The secondary amine of the second azetidine ring.
-
The hydroxyl group on the first azetidine ring. This duality allows for a modular and flexible approach to conjugation, enabling the attachment of the payload to one end and the antibody-reactive moiety to the other.
-
-
Synthetic Accessibility: The synthesis of functionalized azetidines is well-established in medicinal chemistry, suggesting that the linker and its derivatives can be produced efficiently.[11][12][13][14]
The following diagram illustrates the conceptual design of an ADC employing this novel linker.
Caption: Structure of an ADC with the azetidine-based linker.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a linker-payload cassette and its subsequent conjugation to a thiol-containing monoclonal antibody. The overall workflow is depicted below.
Caption: Overall workflow for ADC synthesis and characterization.
Protocol 1: Synthesis of Maleimide-Functionalized Linker-Payload Cassette
This protocol describes a representative synthesis where the payload (e.g., Monomethyl Auristatin E, MMAE) is first attached to the linker's secondary amine, followed by functionalization of the hydroxyl group with a maleimide for antibody conjugation.
Materials:
-
This compound
-
MMAE (or other carboxyl-containing payload)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Maleimide-PEG4-NHS ester
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Reverse-phase HPLC system for purification
Procedure:
-
Payload Activation & Coupling: a. Dissolve MMAE (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. b. Add DIPEA (3.0 eq) and stir the mixture at room temperature for 15 minutes to activate the carboxylic acid of the payload. c. In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF. d. Add the payload solution dropwise to the linker solution. Stir the reaction mixture at room temperature for 4-6 hours. e. Monitor reaction progress by LC-MS. f. Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude payload-linker intermediate.
-
Maleimide Functionalization: a. Dissolve the crude payload-linker intermediate (1.0 eq) in anhydrous DCM. b. Add Maleimide-PEG4-NHS ester (1.2 eq) and DIPEA (2.0 eq). c. Stir the reaction at room temperature overnight. Protect from light. d. Monitor reaction progress by LC-MS. e. Upon completion, concentrate the reaction mixture and purify the final linker-payload cassette using reverse-phase HPLC to achieve >95% purity.
Protocol 2: Antibody Conjugation via Thiol-Maleimide Ligation
This protocol outlines the conjugation of the maleimide-activated linker-payload to a monoclonal antibody with reducible interchain disulfide bonds.[15][16]
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in PBS (Phosphate-Buffered Saline)
-
TCEP (Tris(2-carboxyethyl)phosphine) solution (10 mM in water)
-
Maleimide-functionalized linker-payload cassette (from Protocol 1), dissolved in DMSO (10 mM stock)
-
Conjugation Buffer: Degassed PBS containing 5 mM EDTA, pH 7.2
-
Quenching Solution: N-acetylcysteine (1 M in water)
-
Purification System: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) columns.
Procedure:
-
Antibody Reduction: a. Prepare the antibody solution at a concentration of 5-10 mg/mL in degassed Conjugation Buffer. b. Add a 10-fold molar excess of TCEP solution to the antibody. The exact amount may need optimization depending on the antibody. c. Flush the reaction vial with argon or nitrogen, seal, and incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[15][17]
-
Conjugation Reaction: a. Allow the reduced antibody solution to cool to room temperature. b. Add the maleimide-linker-payload solution (from 10 mM DMSO stock) to the reduced antibody. A typical starting point is an 8-fold molar excess of the linker-payload relative to the antibody. c. Gently mix and incubate the reaction at room temperature for 2 hours or overnight at 4°C. Protect the reaction from light.[15]
-
Quenching: a. To stop the reaction, add a 10-fold molar excess of N-acetylcysteine (relative to the maleimide compound) to quench any unreacted maleimide groups. b. Incubate for 20 minutes at room temperature.
Protocol 3: ADC Purification and Characterization
Purification is essential to remove unreacted linker-payload, quenched reagents, and any protein aggregates. Characterization confirms the success of the conjugation and determines critical quality attributes.
A. Purification by Size-Exclusion Chromatography (SEC):
-
Equilibrate an appropriate SEC column (e.g., Sephadex G-25 or Superdex 200) with sterile PBS, pH 7.4.
-
Load the quenched conjugation reaction mixture onto the column.
-
Elute the ADC with PBS. The ADC will elute in the initial high-molecular-weight fractions, well-separated from smaller molecules.
-
Pool the protein-containing fractions and concentrate using an appropriate centrifugal ultrafiltration device (e.g., 30 kDa MWCO).
B. Characterization Methods:
The purified ADC should be characterized to determine its concentration, Drug-to-Antibody Ratio (DAR), and level of aggregation.
| Parameter | Method | Description |
| ADC Concentration | UV-Vis Spectroscopy | Measure absorbance at 280 nm (for protein) and at the payload's λ-max (if applicable) to determine concentration using the Beer-Lambert law. |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | HIC is the gold standard for DAR analysis of cysteine-linked ADCs.[18][19][20][21] It separates ADC species based on the number of conjugated payloads, allowing for the calculation of the average DAR and the distribution of drug-loaded species (DAR0, DAR2, DAR4, etc.).[20][22] |
| Purity & Aggregation | Size-Exclusion Chromatography (SEC) | SEC separates molecules by size.[23] A single, sharp peak corresponding to the monomeric ADC (~150 kDa) indicates high purity and low aggregation. The presence of earlier-eluting peaks suggests the formation of aggregates.[24] |
| Identity Confirmation | Native Mass Spectrometry (MS) | Native SEC-MS provides confirmation of the molecular weights of the different DAR species under non-denaturing conditions, confirming successful conjugation.[25] |
Table 1: Key Analytical Methods for ADC Characterization
Expected Results and Troubleshooting
An ADC constructed with the this compound linker is anticipated to exhibit favorable properties compared to ADCs with more hydrophobic linkers.
| Property | Expected Outcome with Azetidine Linker | Potential Issues & Solutions |
| DAR Distribution | A well-defined distribution of DAR species (e.g., DAR2, DAR4, DAR6, DAR8) as resolved by HIC. | Issue: Low average DAR. Solution: Increase molar excess of linker-payload; optimize antibody reduction conditions (TCEP concentration, time). |
| Aggregation | Reduced aggregation levels (<5%) as measured by SEC, due to the linker's hydrophilicity.[26] | Issue: High aggregation. Solution: Decrease linker-payload excess; optimize formulation buffer; ensure rapid removal of organic solvent (DMSO) post-conjugation. |
| In Vitro Potency | High potency in target-expressing cell lines, comparable to or exceeding standard linkers. | Issue: Low potency. Solution: Confirm antibody binding post-conjugation (ELISA/FACS); verify integrity of the payload. |
| Pharmacokinetics | Improved PK profile in vivo, with potentially lower clearance rates compared to more hydrophobic ADCs.[3][27] | Issue: Rapid clearance. Solution: This is a complex in vivo parameter. Ensure ADC is monomeric and stable before in vivo studies. |
Table 2: Expected Outcomes and Troubleshooting Guide
Conclusion
The novel this compound scaffold represents a promising new platform for the development of next-generation Antibody-Drug Conjugates. Its inherent hydrophilicity, compact and rigid structure, and synthetic versatility directly address the critical challenge of managing payload-driven hydrophobicity. The protocols detailed in this guide provide a comprehensive framework for synthesizing and evaluating ADCs built with this linker. By improving the physicochemical properties of the final conjugate, this linker technology has the potential to produce ADCs with enhanced stability, improved pharmacokinetic profiles, and a superior therapeutic index, ultimately leading to safer and more effective cancer therapies.
References
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols [morressier.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. agilent.com [agilent.com]
- 21. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. lcms.labrulez.com [lcms.labrulez.com]
- 24. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 25. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
Application Notes and Protocols for the Conjugation of 1-(Azetidin-3-yl)azetidin-3-ol to Proteins
This guide provides an in-depth exploration of the chemical strategies and detailed protocols for the covalent conjugation of the novel small molecule, 1-(Azetidin-3-yl)azetidin-3-ol, to target proteins. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive framework for creating stable protein-small molecule conjugates, essential for the development of targeted therapeutics, diagnostic agents, and research tools.
Introduction: The Significance of Protein-Small Molecule Conjugates
The precise chemical modification of proteins with small molecules is a cornerstone of modern biotechnology and pharmaceutical sciences.[1] Such conjugates are pivotal in the creation of antibody-drug conjugates (ADCs), which combine the targeting specificity of antibodies with the potent cytotoxicity of small-molecule drugs.[2] The unique structural motif of this compound, featuring both a secondary amine and a secondary alcohol, presents distinct opportunities and challenges for bioconjugation. Azetidine-containing molecules are of growing interest in medicinal chemistry due to their ability to confer improved metabolic stability and pharmacokinetic properties.[3] This guide will elucidate two primary strategies for the conjugation of this molecule, leveraging its inherent chemical functionalities.
Understanding the Target Molecule: this compound
Before delving into conjugation protocols, it is crucial to understand the reactive sites of this compound. The molecule possesses two key functional groups amenable to conjugation: a secondary amine and a secondary hydroxyl group.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O | CymitQuimica[4] |
| Molecular Weight | 128.17 g/mol | CymitQuimica[4] |
| Key Functional Groups | Secondary Amine, Secondary Hydroxyl | Inferred from structure |
| CAS Number | 1257293-85-8 | CymitQuimica[4] |
The choice of which functional group to target will depend on the desired linker chemistry, the stability of the resulting bond, and the potential impact on the molecule's intended biological activity. The azetidine rings themselves are generally stable under standard bioconjugation conditions, particularly when the nitrogen is part of a larger, less strained system or is not subjected to harsh acidic or basic conditions that could promote ring-opening.[5][6]
Strategy 1: Targeting the Secondary Amine via a Heterobifunctional Crosslinker
This strategy focuses on the nucleophilic nature of the secondary amine on the azetidine ring. While less reactive than primary amines, secondary amines can still effectively react with certain activated esters, particularly at a slightly elevated pH. We will utilize a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester for reaction with the protein's primary amines (lysine side chains) and a second reactive group to be coupled to the small molecule. A common and effective approach is to first modify the small molecule with the crosslinker and then react the modified small molecule with the protein.
Workflow for Amine-Directed Conjugation
Caption: Workflow for conjugating via the secondary amine.
Detailed Protocol for Amine-Directed Conjugation
This protocol employs a two-step process using the heterobifunctional crosslinker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which contains an NHS ester to react with amines and a maleimide group to react with thiols. To make this compatible with the secondary amine of our small molecule, we will first react the small molecule with a thiol-containing linker, and then react this with a maleimide-functionalized protein. A more direct, albeit potentially less efficient, approach is direct acylation of the secondary amine. For this protocol, we will focus on a more robust method involving initial modification of the protein.
Materials:
-
Target Protein (in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
This compound
-
Sulfo-SMCC (water-soluble version of SMCC)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Quenching solution: 1 M Tris-HCl, pH 8.0
Procedure:
-
Protein Activation with Sulfo-SMCC:
-
Prepare the target protein at a concentration of 1-10 mg/mL in Conjugation Buffer.
-
Immediately before use, prepare a fresh solution of Sulfo-SMCC in the same buffer.
-
Add a 10- to 20-fold molar excess of Sulfo-SMCC to the protein solution. The rationale for this excess is to drive the reaction towards modification of a sufficient number of lysine residues.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, non-reacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer. The collected protein is now "maleimide-activated".[7]
-
-
Modification of this compound (if necessary):
-
For this protocol, we will directly react the secondary amine. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
-
Conjugation of Activated Protein to Small Molecule:
-
Immediately combine the maleimide-activated protein with a 20- to 50-fold molar excess of the this compound solution.
-
Adjust the pH of the reaction mixture to 8.0-8.5 to enhance the nucleophilicity of the secondary amine.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine to a final concentration of ~1 mM.
-
Purify the final conjugate using Size Exclusion Chromatography (SEC-HPLC) to remove unreacted small molecules and any aggregated protein.[8]
-
Strategy 2: Targeting the Hydroxyl Group via EDC/NHS Chemistry
This strategy leverages the secondary hydroxyl group of this compound. Hydroxyl groups are generally less reactive than amines, but they can be activated or coupled to carboxyl groups on a protein (aspartic acid, glutamic acid, or C-terminus) using carbodiimide chemistry.[9] The most common carbodiimide is EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with N-hydroxysuccinimide (NHS) to increase efficiency and create a more stable amine-reactive intermediate.[10]
Workflow for Hydroxyl-Directed Conjugation
Caption: Workflow for conjugating via the hydroxyl group.
Detailed Protocol for Hydroxyl-Directed Conjugation
This two-step protocol first activates the carboxyl groups on the protein using EDC and Sulfo-NHS, followed by the addition of the hydroxyl-containing small molecule. This sequential approach prevents the polymerization of the protein, which can be a significant issue with one-pot EDC reactions.[11]
Materials:
-
Target Protein
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 100 mM MES (2-(N-morpholino)ethanesulfonic acid), 150 mM NaCl, pH 5.5
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Quenching Solution: 1 M hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Protein Carboxyl Group Activation:
-
Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL. The acidic pH of the MES buffer is optimal for the EDC-mediated activation of carboxyl groups while minimizing hydrolysis of the NHS ester.[12]
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add EDC to a final concentration of ~2 mM and Sulfo-NHS to a final concentration of ~5 mM to the protein solution.[11]
-
Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Activation Reagents:
-
Immediately remove excess EDC and Sulfo-NHS by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer (pH 7.2). This step is crucial to prevent unwanted side reactions when the small molecule is added.
-
-
Conjugation to the Small Molecule:
-
Prepare a stock solution of this compound in a compatible solvent (e.g., water or DMSO).
-
Add a 50- to 100-fold molar excess of the small molecule to the activated protein solution. A higher excess is used due to the lower reactivity of hydroxyl groups compared to primary amines.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature.
-
-
Quenching and Purification:
-
Quench the reaction by adding hydroxylamine to a final concentration of 10 mM. This will hydrolyze any remaining active NHS esters.
-
Purify the final conjugate using Size Exclusion Chromatography (SEC-HPLC) to separate the protein conjugate from unreacted small molecules and reaction byproducts.[13][14]
-
Purification and Characterization of the Conjugate
Regardless of the conjugation strategy employed, rigorous purification and characterization are essential to ensure the quality and consistency of the final product.
Purification
-
Size Exclusion Chromatography (SEC-HPLC): This is the primary method for purifying the protein conjugate from excess small molecules, crosslinkers, and quenching reagents.[15] SEC separates molecules based on their hydrodynamic radius, effectively separating the large protein conjugate from smaller contaminants.[8]
Characterization
A multi-pronged approach is recommended to fully characterize the conjugate:
| Technique | Purpose | Key Insights |
| Mass Spectrometry (MS) | To confirm covalent modification and determine the drug-to-protein ratio (DPR). | Provides the molecular weight of the conjugate, allowing for the calculation of the number of small molecules attached per protein.[16] |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | To assess the drug-load distribution and heterogeneity of the conjugate population. | Separates protein species based on the number of conjugated small molecules, as each addition typically increases hydrophobicity.[17][18] |
| UV-Vis Spectroscopy | To determine protein concentration and, if the small molecule has a chromophore, to estimate the DPR. | A straightforward method for initial assessment. |
| Functional Assays | To ensure that the conjugation process has not compromised the biological activity of the protein. | Essential for therapeutic and diagnostic applications. |
Conclusion and Best Practices
The successful conjugation of this compound to proteins is achievable through carefully selected chemical strategies targeting either its secondary amine or hydroxyl functionality. The choice between these methods will depend on the specific protein, the desired degree of labeling, and the required stability of the linkage.
Key considerations for successful conjugation:
-
Buffer Selection: Always use non-reactive buffers. Avoid amine-containing buffers like Tris for NHS-ester reactions and carboxylate-containing buffers for EDC chemistry.[19]
-
pH Control: The pH of the reaction is critical for efficiency and selectivity. Maintain optimal pH ranges for each reaction step as outlined in the protocols.
-
Molar Ratios: The molar excess of the crosslinker and small molecule should be optimized for each specific protein to achieve the desired drug-to-protein ratio while minimizing protein aggregation and loss of activity.
-
Stability: Be mindful of the stability of all reagents. NHS esters are moisture-sensitive and should be prepared fresh.[20]
-
Thorough Characterization: Comprehensive analysis is non-negotiable to ensure the production of a well-defined and consistent bioconjugate.
By following the detailed protocols and understanding the underlying chemical principles presented in this guide, researchers can confidently develop novel protein-small molecule conjugates incorporating the unique this compound moiety for a wide range of applications in science and medicine.
References
- 1. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. spherotech.com [spherotech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Controlling coupling reaction of EDC and NHS for preparation of collagen gels using ethanol/water co-solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. goldbio.com [goldbio.com]
- 14. What is the SEC-HPLC Method for Determining Protein Purity? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. High-Efficiency Protein Purification by HPLC | Phenomenex [phenomenex.com]
- 16. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for the Functionalization of 1-(Azetidin-3-yl)azetidin-3-ol
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
The azetidine motif has emerged as a privileged scaffold in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity.[1][2][3] The rigid, strained four-membered ring system introduces unique conformational constraints that can enhance binding affinity and selectivity for biological targets. Among the diverse array of azetidine-containing building blocks, 1-(azetidin-3-yl)azetidin-3-ol stands out as a versatile scaffold offering multiple points for diversification. This bifunctional molecule, featuring a secondary amine and a secondary alcohol, provides orthogonal handles for the introduction of a wide range of substituents, making it an attractive starting point for the synthesis of novel chemical entities in drug discovery programs.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for the selective functionalization of this compound. The protocols described herein are based on established principles of organic synthesis and are designed to be robust and reproducible.
Molecular Structure and Reactivity
The structure of this compound presents two primary sites for chemical modification: the secondary nitrogen atom of one azetidine ring and the hydroxyl group on the other. The nitrogen atom is nucleophilic and can readily undergo a variety of N-functionalization reactions. The hydroxyl group, a versatile functional group, can be targeted for O-functionalization. The selection of appropriate reaction conditions and protecting group strategies is crucial for achieving selective modification of either functionality.
PART 1: N-Functionalization Protocols
The secondary amine in this compound is a key site for introducing diversity. Standard amine chemistries can be readily applied; however, careful consideration of the base and solvent is necessary to avoid side reactions.
Protocol 1.1: N-Alkylation via Reductive Amination
Reductive amination is a mild and efficient method for the N-alkylation of secondary amines. This two-step, one-pot procedure involves the initial formation of an iminium ion intermediate upon reaction with an aldehyde or ketone, followed by in-situ reduction.
Workflow for N-Alkylation via Reductive Amination:
Caption: Workflow for N-alkylation via reductive amination.
Detailed Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in dichloromethane (DCM, 0.1 M), add the desired aldehyde or ketone (1.1 eq.).
-
Iminium Ion Formation: Stir the reaction mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM).
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane is a good choice as it is relatively non-polar and aprotic, preventing unwanted side reactions with the reducing agent.
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent for iminium ions, and it tolerates a wide range of functional groups.
Protocol 1.2: N-Acylation
N-acylation with acid chlorides or anhydrides is a straightforward method to introduce amide functionalities.
Detailed Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.) in DCM (0.1 M) and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add the acid chloride or anhydride (1.1 eq.) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography (silica gel, eluting with a gradient of methanol in DCM or ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
Base: A tertiary amine base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Temperature: The initial cooling to 0 °C helps to control the exothermic reaction and minimize potential side reactions.
| N-Functionalization Method | Reagents | Typical Conditions | Notes |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | DCM, Room Temp, 2-16h | Mild conditions, broad substrate scope. |
| N-Acylation | Acid Chloride/Anhydride, TEA/DIPEA | DCM, 0 °C to Room Temp, 1-4h | Rapid and high-yielding. |
| N-Arylation (Buchwald-Hartwig) | Aryl Halide, Pd Catalyst, Ligand, Base | Toluene or Dioxane, 80-110 °C | For the introduction of aryl or heteroaryl groups. |
| N-Sulfonylation | Sulfonyl Chloride, Pyridine or TEA | DCM, 0 °C to Room Temp, 1-3h | Forms stable sulfonamides. |
PART 2: O-Functionalization Protocols
The secondary hydroxyl group can be functionalized through various reactions, including etherification and esterification. For selective O-functionalization, it is often necessary to first protect the more nucleophilic secondary amine.
Protecting Group Strategy
A common strategy is to first protect the secondary amine, for example, as a tert-butyloxycarbonyl (Boc) carbamate. This protecting group is stable under a wide range of reaction conditions used for O-functionalization and can be readily removed under acidic conditions.
Workflow for O-Functionalization:
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols [morressier.com]
- 5. researchgate.net [researchgate.net]
Scale-Up Synthesis of 1-(Azetidin-3-yl)azetidin-3-ol: An Application Note and Protocol
Introduction
The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates.[1][2] Among the vast landscape of azetidine-containing scaffolds, 1-(Azetidin-3-yl)azetidin-3-ol stands out as a valuable building block, offering a unique rigid yet polar structure that can effectively probe and interact with biological targets. Its synthesis on a large scale, however, presents unique challenges due to the inherent ring strain of the four-membered heterocycle and the potential for side reactions.[3] This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a robust and scalable synthetic route, detailed experimental protocols, and critical safety considerations.
Synthetic Strategy: A Convergent Approach
The selected strategy for the multigram synthesis of this compound is a convergent approach. This methodology involves the synthesis of two key azetidine intermediates, which are then coupled to form the final product. This approach is advantageous for scale-up as it allows for the parallel synthesis of the building blocks and often leads to higher overall yields and easier purification of the final product.
The overall synthetic workflow is depicted below:
References
Application Notes & Protocols: Orthogonal Protecting Group Strategies for 1-(Azetidin-3-yl)azetidin-3-ol
<
Introduction
1-(Azetidin-3-yl)azetidin-3-ol is a valuable bifunctional scaffold in medicinal chemistry, incorporating two strained azetidine rings. One ring contains a secondary amine, and the other is substituted with a secondary alcohol. This unique structure presents a significant challenge in synthetic chemistry: how to selectively modify one functional group while the other remains untouched. The successful synthesis of derivatives requires a robust and chemoselective protecting group strategy. This guide provides an in-depth analysis and field-proven protocols for the orthogonal protection of the secondary amine and hydroxyl groups, enabling precise downstream functionalization.
The core of the challenge lies in the differential reactivity of the secondary amine and the secondary alcohol. Generally, secondary amines are more nucleophilic than secondary alcohols.[1][2] This inherent difference in reactivity is the cornerstone of the primary selective protection strategy outlined herein.
The Challenge of Azetidine Ring Stability
Before embarking on any synthetic modification, it is crucial to acknowledge the inherent strain of the four-membered azetidine ring.[3] The ring system is susceptible to opening under strongly acidic conditions due to protonation of the ring nitrogen, which facilitates nucleophilic attack.[4][5] Therefore, reaction conditions, particularly during protection and deprotection steps, must be carefully selected to preserve the integrity of the scaffold. Standard aqueous acidic workups (e.g., 1N HCl) should be performed quickly at low temperatures or replaced with milder alternatives like saturated aqueous ammonium chloride where possible.[4]
Diagram of this compound
Caption: Structure of this compound highlighting the key functional groups.
Strategy 1: Selective Protection of the Secondary Amine
Leveraging the superior nucleophilicity of the secondary amine, the first and most direct strategy is to protect the nitrogen atom, leaving the hydroxyl group available for subsequent reactions. The tert-butyloxycarbonyl (Boc) group is the protecting group of choice for this transformation due to its stability in a wide range of conditions and its facile removal under mild acidic conditions.[6][7]
Key Considerations for N-Boc Protection:
-
Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent.
-
Base: A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often used to scavenge the acid byproduct, although the reaction can proceed without a base.[6]
-
Chemoselectivity: The reaction conditions are mild enough to ensure exclusive N-protection without significant O-acylation of the less reactive hydroxyl group.[8]
Protocol 1: N-Boc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.5 eq) to the solution at room temperature.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise over 10-15 minutes.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product, tert-butyl 3-hydroxyazetidin-1-yl(azetidine-1-carboxylate), can be purified by flash column chromatography on silica gel.
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Reagent | Typical Conditions | Cleavage Conditions | Orthogonal To |
| Boc | (Boc)₂O, Base | DCM or THF, RT | TFA in DCM; or HCl in Dioxane[9][10] | Cbz, Bn, Silyl Ethers |
| Cbz | Benzyl Chloroformate | Aq. Na₂CO₃, Dioxane; or Base, DCM[11][12] | Catalytic Hydrogenolysis (H₂, Pd/C)[11][13] | Boc, Silyl Ethers |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃), Dioxane/H₂O | 20% Piperidine in DMF | Boc, Cbz, Bn, Silyl Ethers |
Strategy 2: Orthogonal Protection for Bidirectional Synthesis
For synthetic routes requiring functionalization of both the nitrogen and oxygen atoms, an orthogonal protection strategy is essential.[14][15] This approach allows for the selective deprotection of one group while the other remains intact. The most logical and efficient sequence is to first protect the more nucleophilic amine with an acid-labile group (Boc) and subsequently protect the alcohol with a group that is stable to acid but labile under different conditions, such as a silyl ether.
The tert-butyldimethylsilyl (TBDMS) group is an excellent choice for protecting the secondary alcohol. It is installed under mild basic conditions and is selectively cleaved by a fluoride source, such as tetrabutylammonium fluoride (TBAF).[16][17] This cleavage condition will not affect the acid-labile Boc group.
Diagram: Orthogonal Protection Workflow
Caption: Workflow for the orthogonal protection and selective deprotection of the amine and hydroxyl groups.
Protocol 2: O-TBDMS Protection of N-Boc Intermediate
This protocol is based on the well-established Corey procedure.[16]
-
Starting Material: Begin with the N-Boc protected intermediate synthesized in Protocol 1.
-
Dissolution: Dissolve the N-Boc intermediate (1.0 eq), tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq), and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC. For hindered substrates, gentle heating (40-50 °C) may be necessary.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x). Combine the organic extracts and wash thoroughly with water and then brine to remove DMF and imidazole.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the fully protected product, tert-butyl 3-((tert-butyldimethylsilyl)oxy)azetidin-1-yl(azetidine-1-carboxylate), by flash column chromatography.
Selective Deprotection Protocols
The utility of an orthogonal strategy is realized during the selective deprotection steps. The following protocols detail the specific removal of the Boc and TBDMS groups.
Protocol 3: Selective N-Boc Deprotection (Acid-Mediated)
The Boc group is readily cleaved using a strong acid like trifluoroacetic acid (TFA).[9] The mechanism involves protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates.[9][18]
-
Dissolution: Dissolve the fully protected (N-Boc, O-TBDMS) substrate (1.0 eq) in DCM (approx. 0.1 M).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq, often used as a 25-50% solution in DCM) dropwise.
-
Reaction: Stir the reaction at 0 °C to room temperature for 1-3 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The resulting product will be the TFA salt of the free amine. To obtain the free base, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the O-TBDMS protected product.
Protocol 4: Selective O-TBDMS Deprotection (Fluoride-Mediated)
The silicon-oxygen bond is selectively cleaved by a fluoride ion source, most commonly TBAF.[19] The high strength of the resulting silicon-fluoride bond drives the reaction.[19]
-
Dissolution: Dissolve the fully protected (N-Boc, O-TBDMS) substrate (1.0 eq) in anhydrous THF (approx. 0.1 M) under an inert atmosphere.
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, typically a 1.0 M solution in THF) dropwise at room temperature.[20]
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify by flash column chromatography to yield the N-Boc protected product.
Table 2: Comparison of Common Alcohol Protecting Groups
| Protecting Group | Reagent | Typical Conditions | Cleavage Conditions | Orthogonal To |
| TBDMS | TBDMSCl, Imidazole, DMF | DMF, RT[16] | TBAF in THF; or HF•Pyridine[19][20] | Boc, Cbz, Bn |
| Bn | BnBr, NaH, THF | THF, 0 °C to RT[21] | Catalytic Hydrogenolysis (H₂, Pd/C)[22][23] | Boc, Silyl Ethers |
| PMB | PMBCl, NaH, THF | THF, 0 °C to RT | DDQ or CAN; or H₂, Pd/C[23] | Boc, Silyl Ethers |
Conclusion
The successful synthesis and derivatization of this compound hinge on a carefully planned and executed protecting group strategy. By exploiting the inherent nucleophilicity difference between the secondary amine and the secondary alcohol, a highly selective N-protection can be achieved as a primary step. For more complex synthetic targets, a robust orthogonal strategy employing an acid-labile Boc group for the amine and a fluoride-labile TBDMS group for the alcohol provides the necessary flexibility. The protocols detailed in this guide are based on well-established, reliable methodologies and provide a solid foundation for researchers working with this valuable chemical scaffold. Careful consideration of reaction conditions to maintain the stability of the strained azetidine rings is paramount for achieving high yields and purity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Amine Reactivity [www2.chemistry.msu.edu]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 15. jocpr.com [jocpr.com]
- 16. benchchem.com [benchchem.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. benchchem.com [benchchem.com]
- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 21. Benzyl Ethers [organic-chemistry.org]
- 22. benchchem.com [benchchem.com]
- 23. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 1-(Azetidin-3-yl)azetidin-3-ol
Welcome to the technical support center for the synthesis of 1-(azetidin-3-yl)azetidin-3-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile yet challenging chemical scaffold. The inherent ring strain of the azetidine core, while synthetically useful, presents unique challenges that can lead to low yields, complex side reactions, and purification difficulties.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these issues effectively.
Section 1: Overview of a Common Synthetic Strategy
The synthesis of this compound typically involves the coupling of two azetidine units. A common and logical approach is the N-alkylation of a readily available azetidin-3-ol with an electrophilic azetidine partner. To control reactivity and prevent unwanted side reactions, a protecting group strategy is essential. The workflow below illustrates a representative two-step synthesis involving a Boc-protected azetidine tosylate and azetidin-3-ol, followed by deprotection.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem Area 1: Low or No Product Yield
Q: My reaction has stalled or resulted in a very low yield of the desired coupled product. What are the most likely causes and how can I fix them?
A: Low yields in azetidine couplings are common and typically stem from a few key areas. The high ring strain (~25.4 kcal/mol) makes the four-membered ring susceptible to undesired reactions.[1][2] Use the following decision tree to diagnose the issue.
Caption: Decision tree for diagnosing the root cause of low reaction yield.
In-depth Explanation:
-
Insufficient Reactivity (Path A): The N-alkylation may be too slow. Azetidine nitrogens are less nucleophilic than acyclic secondary amines due to their bond angles. Ensure your base is strong enough to deprotonate the azetidin-3-ol sufficiently without being nucleophilic itself. Also, verify that your electrophile (e.g., the tosylate) is active and has not degraded.
-
Ring-Opening Side Reactions (Path B): The azetidine ring is prone to cleavage by nucleophiles, acids, and even strong bases under harsh conditions.[3] If your starting materials are consumed but you see a complex mixture of new acyclic amine derivatives, your conditions are likely too aggressive. Consider using a milder base or lowering the reaction temperature.
-
Polymerization (Path C): Intermolecular reactions can outcompete the desired coupling, leading to oligomers or polymers that often appear as baseline material on TLC or broad humps in an NMR spectrum.[3] This is exacerbated at high concentrations. Applying the "High Dilution Principle" by using a larger solvent volume and adding reagents slowly can significantly favor the desired bimolecular reaction over polymerization.
Problem Area 2: Product Identification and Impurities
Q: My crude NMR is complex. What are the common side products and how can I identify them?
A: Besides the issues mentioned above, several specific impurities can arise. Proper identification is key to optimizing the reaction.
| Potential Impurity / Side Product | Likely Cause | Expected ¹H NMR Signature | Mitigation Strategy |
| Polymeric Adducts | High reactant concentration; excessive heat. | Very broad, unresolved signals ("humps"), especially in the 2.5-4.0 ppm region. | Use high dilution conditions; lower reaction temperature.[3] |
| Ring-Opened Products | Nucleophilic attack (e.g., by base, solvent, or impurities). | Appearance of new signals corresponding to acyclic propyl-amine chains. Loss of distinct, strained azetidine proton signals. | Use non-nucleophilic bases (DBU, Proton Sponge®); ensure anhydrous conditions.[4] |
| Unreacted Azetidin-3-ol | Incomplete reaction; poor stoichiometry. | Characteristic signals for free azetidin-3-ol will be present.[5] | Increase reaction time/temperature; use a slight excess (1.1-1.2 eq.) of the electrophile. |
| Hydrolyzed Electrophile | Presence of water in the reaction. | e.g., Formation of 1-Boc-azetidin-3-ol from 1-Boc-azetidin-3-yl tosylate. | Use anhydrous solvents and reagents; run the reaction under an inert atmosphere (N₂ or Ar). |
Problem Area 3: Product Purification
Q: The final product is highly polar and difficult to purify using standard silica gel chromatography. What are my options?
A: Due to its two amine nitrogens and a hydroxyl group, this compound is very polar and may have poor solubility in common organic solvents, making purification challenging.
-
Ion-Exchange Chromatography: As the product is basic, strong cation-exchange (SCX) chromatography is an excellent option. The crude mixture can be loaded onto an SCX column, washed with a neutral solvent (e.g., methanol) to remove non-basic impurities, and the desired product can then be eluted with a basic solution (e.g., 2M ammonia in methanol).
-
Reverse-Phase Chromatography (C18): Purification using a C18 column with a water/acetonitrile or water/methanol gradient (often with a modifier like 0.1% TFA or formic acid) is highly effective for polar compounds. The product can be isolated as its corresponding salt.
-
Crystallization as a Salt: The product can often be precipitated from a solution as a hydrochloride or hydrobromide salt. Dissolve the crude free-base in a minimal amount of a polar solvent like isopropanol or ethanol, then add a solution of HCl (e.g., in dioxane or ether) dropwise to precipitate the salt, which can be collected by filtration.[6]
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best N-protecting group strategy for this synthesis? A1: The choice of nitrogen protecting group is critical.[3]
-
Boc (tert-butoxycarbonyl): This is often the preferred choice. It is stable to many reaction conditions (especially basic ones used for N-alkylation) and is easily removed under acidic conditions (e.g., TFA in DCM, or HCl in dioxane) that are orthogonal to many other functional groups.[5][7]
-
Benzyl (Bn) or Benzhydryl (Bh): These are robust protecting groups, but their removal typically requires harsher conditions like catalytic hydrogenation (e.g., H₂, Pd/C).[8] This may not be compatible with other functional groups in more complex molecules. The benzhydryl group can also be removed under certain acidic conditions.[9] For a simple synthesis, Boc is generally more convenient.
Q2: What are the expected ¹H and ¹³C NMR chemical shifts for the final product? A2: Based on spectral data, the following are the approximate chemical shifts for this compound.[10] Note that the spectrum can be complex due to the molecule's symmetry and potential for second-order coupling effects.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm, Estimated) | Notes |
| C(OH)H | ~4.3 - 4.4 | ~65-70 | Methine proton adjacent to the hydroxyl group. |
| CH₂-N-CH(OH) | ~3.5 - 3.7 | ~55-60 | Methylene protons on the hydroxyl-bearing ring. |
| CH-N(other ring) | ~3.3 - 3.5 | ~50-55 | Methine proton on the non-hydroxyl ring, at the junction. |
| CH₂-N(free NH) | ~2.9 - 3.1 | ~45-50 | Methylene protons on the non-hydroxyl ring. |
| OH, NH | Broad, variable | - | Exchangeable protons; may not be visible or may appear as a broad singlet. |
Q3: How should I handle and store azetidine compounds? A3: Azetidin-3-ol and its derivatives, particularly the free-base forms, can be hygroscopic and may be sensitive to air (CO₂) over long periods. It is recommended to store them in a cool, dry place under an inert atmosphere (nitrogen or argon).[6] The hydrochloride salt form is typically more stable and easier to handle as a crystalline solid.[6]
Section 4: Example Experimental Protocol
This protocol is a representative example and may require optimization for your specific setup and scale.
Step 1: Synthesis of tert-butyl 3-hydroxy-3'-(azetidin-1-yl)azetidine-1-carboxylate
-
To a round-bottom flask, add azetidin-3-ol hydrochloride (1.0 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and acetonitrile (to make a ~0.1 M solution).
-
Stir the suspension vigorously for 15 minutes at room temperature to liberate the free base.
-
Add a solution of 1-Boc-azetidin-3-yl 4-methylbenzenesulfonate (1.1 eq.) in acetonitrile.
-
Heat the reaction mixture to 60-70 °C and monitor by TLC or LCMS. The reaction may take 12-24 hours.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (using a gradient of dichloromethane/methanol, e.g., 98:2 to 90:10) to yield the Boc-protected product.
Step 2: Deprotection to yield this compound
-
Dissolve the Boc-protected intermediate (1.0 eq.) in dichloromethane (DCM, ~0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Once complete, concentrate the reaction mixture in vacuo.
-
To obtain the free base, dissolve the residue in a minimal amount of DCM and wash with saturated sodium bicarbonate solution. Dry the organic layer (Na₂SO₄), filter, and concentrate.
-
Alternatively, to obtain the hydrochloride salt, dissolve the TFA salt residue in a small amount of methanol and add an ethereal or dioxane solution of HCl (2.0 M) to precipitate the product. Collect by filtration.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol | 848192-92-7 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. This compound(1257293-85-8) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for 1-(Azetidin-3-yl)azetidin-3-ol
Welcome to the technical support center for the synthesis of 1-(Azetidin-3-yl)azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this multi-step synthesis with confidence.
Introduction: A Plausible Synthetic Strategy
Currently, a direct, one-pot synthesis for this compound is not prominently described in the literature. Therefore, we propose a robust and logical multi-step approach centered around the key reaction of reductive amination. This strategy offers flexibility and utilizes readily available starting materials.
The proposed synthetic pathway involves three main stages:
-
Preparation of Key Intermediates: Synthesis of N-Boc-azetidin-3-one and N-Boc-3-aminoazetidine.
-
Reductive Amination: Coupling of the two key intermediates to form the di-azetidine core structure.
-
Deprotection: Removal of the Boc protecting groups to yield the final product, this compound.
This guide will provide detailed protocols and troubleshooting for each of these critical stages.
Visualizing the Synthetic Workflow
Technical Support Center: Synthesis of 1-(Azetidin-3-yl)azetidin-3-ol
Welcome to the technical support center for the synthesis of 1-(Azetidin-3-yl)azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common side reactions. Due to the strained nature of the azetidine ring and the bifunctional nature of the starting materials, several side reactions can occur, impacting yield and purity. This guide provides in-depth technical advice and practical solutions to these challenges.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable protocols to mitigate problems.
Question 1: My reaction has a very low yield of the desired product, and I observe a significant amount of starting material remaining, even after extended reaction times. What could be the issue?
Answer:
This issue often points to insufficient activation of the electrophilic azetidine partner or premature degradation of the activated intermediate.
-
Insufficient Activation: If you are performing an N-alkylation of azetidin-3-ol with a protected 3-halo- or 3-sulfonyloxy-azetidine, the leaving group may not be sufficiently reactive. Mesylates and tosylates are generally effective, but their formation must be complete.
-
Degradation of the Electrophile: Activated azetidines can be unstable. For instance, 1-Boc-3-mesyloxyazetidine can be susceptible to elimination or ring-opening reactions if exposed to harsh conditions or prolonged reaction times at elevated temperatures.
Troubleshooting Protocol:
-
Confirm Activation: Before starting the coupling reaction, ensure the complete formation of the mesylate or tosylate of your protected azetidin-3-ol by TLC or LC-MS analysis of a small aliquot.
-
Optimize Reaction Conditions:
-
Temperature: Start the coupling reaction at room temperature and only gently heat if necessary. High temperatures can promote side reactions.
-
Base: Use a non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA), to scavenge the acid generated during the reaction without competing with the azetidin-3-ol nucleophile.
-
-
Consider a More Reactive Electrophile: If mesylates or tosylates are not effective, consider converting the hydroxyl group to a better leaving group, such as an iodide, via an Appel or Finkelstein reaction.
Question 2: My final product is a complex mixture with a wide range of molecular weights, suggesting polymerization. How can I prevent this?
Answer:
Polymerization is a significant challenge in this synthesis and can occur through several mechanisms. The primary cause is the reaction of the newly formed this compound dimer with the activated azetidine monomer, leading to trimers, tetramers, and higher-order oligomers.
-
Mechanism of Polymerization: The secondary amine of the desired dimer product remains nucleophilic and can compete with the starting azetidin-3-ol for the electrophilic azetidine. This leads to a chain reaction, resulting in a mixture of oligomers.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the nucleophilic azetidin-3-ol relative to the electrophilic partner. This ensures the rapid consumption of the electrophile, minimizing its reaction with the product.
-
Slow Addition: Add the electrophilic azetidine derivative slowly to a solution of the nucleophilic azetidin-3-ol and base. This maintains a low concentration of the electrophile, favoring the reaction with the more abundant starting material over the product.
-
Protecting Group Strategy: A more robust solution is to use an orthogonal protecting group strategy. For example, react a 1-Boc-protected electrophilic azetidine with a 1-benzyl-protected azetidin-3-ol. The resulting protected dimer can then be deprotected in a subsequent step.
Experimental Workflow: Minimizing Oligomerization via Slow Addition
Caption: Workflow for minimizing oligomerization.
Question 3: I am observing a significant byproduct with a mass corresponding to a double alkylation of the nitrogen atom. How can I avoid the formation of this quaternary ammonium salt?
Answer:
The formation of a quaternary azetidinium salt is a common side reaction when the nitrogen of the desired product reacts with a second molecule of the electrophilic azetidine. This is particularly problematic if the reaction temperature is too high or if there is a high concentration of the electrophile.
Prevention of Quaternary Salt Formation:
-
Stoichiometry and Slow Addition: As with polymerization, using a slight excess of the nucleophilic azetidin-3-ol and slow addition of the electrophile are the primary methods to minimize this side reaction.
-
Choice of Protecting Group: Using a bulky protecting group on the electrophilic azetidine, such as a benzhydryl group, can sterically hinder the second alkylation.[1]
-
Lower Temperature: Running the reaction at a lower temperature will decrease the rate of the second alkylation more than the first, improving selectivity.
Reaction Pathways: Desired Product vs. Side Reactions
Caption: Competing reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: There are two primary approaches:
-
N-Alkylation: This involves the reaction of a nucleophilic azetidin-3-ol with an electrophilic azetidine derivative where the 3-hydroxyl group has been converted to a good leaving group (e.g., mesylate, tosylate, or iodide). This is a versatile method but requires careful control of stoichiometry and reaction conditions to avoid polymerization and quaternary salt formation.[1]
-
Reductive Amination: This route involves the reaction of an azetidin-3-amine with an azetidin-3-one in the presence of a reducing agent.[2] This can be a high-yielding method, but potential side reactions include the self-condensation of the azetidin-3-one and over-reduction.
| Synthetic Route | Advantages | Disadvantages | Key Side Reactions |
| N-Alkylation | Versatile, well-established | Prone to over-alkylation, requires activation step | Polymerization, Quaternary Salt Formation, Ring-Opening |
| Reductive Amination | Often high-yielding, one-pot procedure | Potential for self-condensation of the ketone | Over-reduction, Formation of carbinolamine byproduct |
Q2: What is the best protecting group strategy for this synthesis?
A2: The optimal protecting group strategy depends on the chosen synthetic route.
-
For N-Alkylation: It is highly recommended to use a protecting group on the nitrogen of the electrophilic azetidine. The tert-butoxycarbonyl (Boc) group is a common choice as it is stable under the reaction conditions and can be readily removed with acid.[3] Using a bulky protecting group like benzhydryl can also help to minimize side reactions.[1]
-
For Reductive Amination: Protecting the nitrogen of the azetidin-3-one with a Boc group is standard practice. The azetidin-3-amine can be used as its free base or as a salt.
Q3: My purification is very difficult due to the high polarity of the product and byproducts. What can I do?
A3: The high polarity of azetidinols and their oligomers makes purification by standard silica gel chromatography challenging.
-
Reverse-Phase Chromatography: This is often the most effective method for purifying highly polar compounds.
-
Ion-Exchange Chromatography: If quaternary salts are a significant byproduct, ion-exchange chromatography can be used to separate the charged species from the neutral product.
-
Crystallization/Salt Formation: If the final product is a free base, it may be possible to form a crystalline salt (e.g., hydrochloride or tartrate) to aid in purification.
Q4: Can ring-opening of the azetidine be a problem?
A4: Yes, the strained four-membered ring of azetidine is susceptible to ring-opening under certain conditions.[3]
-
Acidic Conditions: Strong acids, especially at elevated temperatures, can protonate the ring nitrogen, making the ring more susceptible to nucleophilic attack and cleavage.
-
Basic Conditions: While less common, strong bases can also promote ring-opening, particularly if there are activating groups on the ring.
-
Mitigation: It is crucial to use mild reaction conditions and avoid strong acids or bases, especially at high temperatures. The final deprotection step, if using a Boc group, should be performed under carefully controlled acidic conditions (e.g., TFA in DCM at 0 °C to room temperature).[2]
References
Technical Support Center: A Guide to Improving the Yield of 1-(Azetidin-3-yl)azetidin-3-ol
Welcome to the technical support center for the synthesis of 1-(Azetidin-3-yl)azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the yield and purity of this valuable building block. The inherent ring strain and basicity of the azetidine motif can present unique synthetic challenges.[1] This document offers a systematic approach to overcoming these hurdles.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step process involving the N-alkylation of a protected 3-iodoazetidine with azetidin-3-ol, followed by deprotection. This route offers good control over the reaction and minimizes the formation of polymeric byproducts.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-butyl 3-(3-hydroxyazetidin-1-yl)azetidine-1-carboxylate
This procedure details the N-alkylation of azetidin-3-ol with a suitable protected electrophile, N-Boc-3-iodoazetidine.
Starting Materials:
-
Azetidin-3-ol hydrochloride
-
tert-butyl 3-iodoazetidine-1-carboxylate (prepared from N-Boc-3-hydroxyazetidine)[2]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
Step-by-Step Procedure:
-
To a solution of azetidin-3-ol hydrochloride (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride salt.
-
Add a solution of tert-butyl 3-iodoazetidine-1-carboxylate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford tert-butyl 3-(3-hydroxyazetidin-1-yl)azetidine-1-carboxylate.
Protocol 2: Synthesis of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product.
Starting Materials:
-
tert-butyl 3-(3-hydroxyazetidin-1-yl)azetidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Step-by-Step Procedure:
-
Dissolve tert-butyl 3-(3-hydroxyazetidin-1-yl)azetidine-1-carboxylate (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5-10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.[3]
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the residue in a minimal amount of water and basify to pH >10 with 2M NaOH.
-
Extract the aqueous layer with a mixture of isopropanol and chloroform (1:3, 5x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound. Further purification can be achieved by recrystallization or ion-exchange chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material if I don't have N-Boc-3-iodoazetidine?
A1: N-Boc-3-iodoazetidine can be synthesized from the commercially available N-Boc-3-hydroxyazetidine using triphenylphosphine and iodine.[2] Alternatively, you could convert the hydroxyl group to a better leaving group, such as a mesylate or tosylate, which can then be used for the alkylation reaction.
Q2: Why is potassium carbonate used in Step 1?
A2: Potassium carbonate acts as a base to neutralize the azetidin-3-ol hydrochloride salt, generating the free amine which is the active nucleophile for the alkylation reaction. It also serves to scavenge the HI byproduct formed during the reaction.
Q3: Can I use a different solvent for the N-alkylation step?
A3: While DMF is a good choice due to its polar aprotic nature which favors Sₙ2 reactions, other solvents like acetonitrile or DMSO could also be used. It is advisable to perform a small-scale optimization to determine the best solvent for your specific setup.
Q4: Is the deprotection in Step 2 sensitive to temperature?
A4: The Boc deprotection with TFA is typically performed starting at 0 °C to control the initial exotherm, and then allowed to proceed at room temperature.[3] Running the reaction at elevated temperatures is generally not necessary and may lead to side reactions.
Q5: My final product is difficult to extract from the aqueous layer. What can I do?
A5: this compound is a polar molecule with high water solubility. To improve extraction efficiency, use a more polar organic solvent mixture like isopropanol/chloroform and perform multiple extractions. Saturating the aqueous layer with sodium chloride can also help to reduce the solubility of the product in the aqueous phase.
Troubleshooting Guides
Problem 1: Low Yield in N-Alkylation (Step 1)
| Potential Cause | Recommended Solutions |
| Incomplete reaction | - Increase reaction time and/or temperature: Monitor the reaction closely by LC-MS to ensure it goes to completion. - Check reagent purity: Ensure that the azetidin-3-ol and N-Boc-3-iodoazetidine are of high purity. |
| Side reactions | - Over-alkylation: Use a slight excess (1.1 eq) of the iodo-azetidine to minimize the formation of di-alkylated products. - Polymerization: Maintain a moderate reaction temperature (60-70 °C) to prevent polymerization of the azetidine starting materials. |
| Poor nucleophilicity | - Ensure complete neutralization: Use a sufficient excess of potassium carbonate (2.5 eq) to ensure the complete formation of the free amine. |
Problem 2: Complications During Boc Deprotection (Step 2)
| Potential Cause | Recommended Solutions |
| Incomplete deprotection | - Increase TFA equivalents or reaction time: Monitor the reaction by LC-MS. If starting material remains, add more TFA or prolong the reaction time.[4] |
| Product degradation | - Control temperature: Perform the initial addition of TFA at 0 °C to avoid a rapid exotherm that could lead to degradation of the strained azetidine rings. |
| Formation of trifluoroacetate salt | - Ensure complete basification: After removing the TFA, ensure the pH of the aqueous solution is >10 before extraction to obtain the free base of the product. |
Problem 3: Purification Challenges
| Potential Cause | Recommended Solutions |
| Co-elution of impurities | - Optimize chromatography: Use a gradient with a small percentage of triethylamine (0.1-1%) in the mobile phase to improve the peak shape of the basic product on silica gel. - Consider alternative purification: For highly polar products, reversed-phase chromatography or ion-exchange chromatography can be effective.[5][6] |
| Product is a viscous oil | - Salt formation for crystallization: Convert the final product to its hydrochloride or dihydrochloride salt, which may be more crystalline and easier to handle. |
Visualizing Side Reactions
Caption: Potential side reactions in the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis.
References
Technical Support Center: Hydrolytic Stability of 1-(Azetidin-3-yl)azetidin-3-ol
Prepared by: Senior Application Scientist, Chemical Stability Division
This guide provides in-depth technical information, frequently asked questions (FAQs), and troubleshooting protocols concerning the hydrolytic stability of 1-(Azetidin-3-yl)azetidin-3-ol. It is intended for researchers, medicinal chemists, and formulation scientists who utilize this compound in their experimental workflows.
Overview
This compound is a bicyclic diamine containing two four-membered azetidine rings. The inherent ring strain of approximately 25.4 kcal/mol makes azetidines valuable synthetic intermediates but also renders them susceptible to specific degradation pathways, particularly hydrolytic ring-opening.[1] Understanding and controlling the stability of this molecule is paramount for ensuring the integrity of experimental results, from chemical synthesis and purification to biological assays and formulation development.
This document serves as a central resource for addressing the most common challenges related to the hydrolytic stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound?
The principal stability issue is its susceptibility to hydrolytic degradation under acidic conditions. The nitrogen atoms in the azetidine rings are basic and can be readily protonated. This protonation creates a highly strained and reactive azetidinium ion, which is vulnerable to nucleophilic attack by water, leading to ring cleavage.[2][3][4]
Q2: Can you illustrate the mechanism of acid-catalyzed degradation?
Certainly. The degradation is initiated by the protonation of one of the azetidine nitrogens. This forms a positively charged azetidinium ion, which significantly weakens the C-N bonds of the strained ring. Water, acting as a nucleophile, then attacks one of the ring carbons, causing the four-membered ring to open. This results in the formation of a γ-amino alcohol derivative.
Caption: Acid-Catalyzed Hydrolytic Degradation Pathway.
Q3: How significantly does pH impact the compound's stability?
The effect of pH is dramatic. The rate of degradation is highly sensitive to and accelerated by low pH. Studies on analogous N-substituted aryl azetidines have shown that while they are stable at neutral pH (pH 7.0), they can decompose rapidly at acidic pH (e.g., pH 1.8), with half-lives as short as a few hours.[4] The stability of this compound is expected to follow a similar trend.
Table 1: Conceptual Summary of pH-Dependent Hydrolytic Stability
| pH Range | Condition | Expected Stability | Primary Rationale |
| 1 - 4 | Strongly Acidic | Very Low | Rapid formation of the reactive azetidinium ion intermediate.[4] |
| 4 - 6 | Mildly Acidic | Low to Moderate | Equilibrium favors the protonated form, leading to gradual degradation. |
| 6 - 8 | Neutral | High | The concentration of the azetidinium ion is negligible. |
| > 8 | Basic | High | The azetidine nitrogens remain unprotonated. |
Q4: What are the best practices for storing this compound and its solutions?
-
Solid Form: Store the solid compound (often supplied as an oxalate or hydrochloride salt) in a tightly sealed container at the recommended temperature (e.g., 4°C), protected from moisture.[5]
-
Stock Solutions: For long-term storage, prepare high-concentration stock solutions in anhydrous, aprotic solvents like DMSO or DMF. Store these solutions at -20°C or -80°C.[5]
-
Aqueous Solutions: Avoid preparing and storing aqueous solutions, especially if buffered to an acidic pH. If an aqueous buffer is required for an experiment, prepare the final dilution from the DMSO stock immediately before use.
Troubleshooting Guide
Scenario 1: Low recovery or unexpected byproducts after an aqueous acidic workup.
-
Symptoms: Your reaction mixture looks clean by TLC/LCMS, but after quenching with aqueous acid (e.g., 1M HCl) and extraction, the yield is low, and new, more polar impurities have appeared.
-
Root Cause Analysis: The compound has likely degraded during the acidic workup. The low pH of the wash protonates the azetidine rings, and the extended contact time during the extraction phase allows for significant hydrolytic ring-opening.[6]
-
Corrective Actions:
-
Use a Milder Acid: Replace strong acids with a saturated solution of ammonium chloride (NH₄Cl), which is only mildly acidic.
-
Minimize Contact Time: Perform the extraction rapidly. Add the acidic solution, shake vigorously for less than a minute, and immediately separate the layers.
-
Work at Low Temperature: Conduct the wash in a flask submerged in an ice bath to slow the rate of degradation.
-
Avoid Acidic Wash: If possible, modify the purification scheme to eliminate the acidic wash entirely (e.g., by using a basic wash to remove acidic impurities).
-
Scenario 2: Compound degrades during silica gel column chromatography.
-
Symptoms: The compound streaks badly on the column, and fractions contain the desired product mixed with a more polar byproduct that was not present before loading.
-
Root Cause Analysis: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. This acidic environment can catalyze the degradation of sensitive compounds like this compound directly on the column.[6]
-
Corrective Actions:
-
Neutralize the Silica: Use silica gel that has been pre-treated with a non-nucleophilic base. A common practice is to add 0.5-1% triethylamine (Et₃N) to the chromatography eluent. This deactivates the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or performing reverse-phase chromatography (C18), where the mobile phase is typically buffered.
-
Experimental Protocols
Protocol 1: Guideline for a Forced Hydrolytic Degradation Study
This protocol is designed to assess the intrinsic stability of the compound and identify potential degradants, consistent with ICH guidelines.[7][8]
Caption: Experimental Workflow for Forced Degradation Study.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Stress Conditions: In separate vials, dilute the stock solution into the following aqueous media:
-
Acidic: 0.1 M Hydrochloric Acid
-
Basic: 0.1 M Sodium Hydroxide
-
Neutral: Purified Water
-
-
Incubation: Place the vials in a controlled temperature bath at 60°C. If significant degradation is observed quickly, the temperature can be lowered.[8]
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 8, and 24 hours).
-
Quenching: Immediately neutralize the aliquots to stop further degradation.
-
For acidic samples, add an equivalent amount of 0.1 M NaOH.
-
For basic samples, add an equivalent amount of 0.1 M HCl.
-
-
Analysis: Analyze all samples by a stability-indicating method, such as reverse-phase HPLC with UV and Mass Spectrometry (LC-MS) detection, to determine the percentage of the parent compound remaining and to identify the mass of any degradation products.
Protocol 2: Preparation of Neutralized Silica Gel for Chromatography
-
Prepare Slurry: In a flask, add the required amount of silica gel for your column.
-
Add Eluent: Add your starting eluent (e.g., 5% Methanol in Dichloromethane).
-
Add Base: Add triethylamine (Et₃N) to the slurry to a final concentration of 0.5-1% (v/v) of the total solvent volume.
-
Equilibrate: Swirl the slurry for 5-10 minutes to ensure complete neutralization.
-
Pack Column: Pack the column with the neutralized slurry as you normally would.
-
Run Column: Run the chromatography using an eluent that contains the same concentration of triethylamine.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Conjugation Strategies for 1-(Azetidin-3-yl)azetidin-3-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the complexities of conjugating 1-(Azetidin-3-yl)azetidin-3-ol. This document is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this unique bifunctional scaffold. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.
The Core Challenge: Understanding the Reactivity Landscape
This compound is a valuable building block due to its rigid, three-dimensional structure and multiple points for diversification. However, its utility is matched by its synthetic complexity. Successful conjugation requires a nuanced understanding of its three reactive centers: two secondary amines (N-1 and N-1') and one secondary alcohol (O-3).
The primary challenges stem from:
-
Competitive Reactivity: The two secondary amines and the secondary alcohol can all react with common electrophiles, leading to mixtures of products.
-
Ring Strain: Azetidine rings possess significant strain energy (~25.4 kcal/mol), making them susceptible to ring-opening under harsh acidic or basic conditions, or in the presence of certain nucleophiles.[1][2][3]
-
Steric Hindrance: The compact, bicyclic-like structure can present steric challenges, influencing reagent accessibility to the different reactive sites.[4]
-
Intermolecular Reactions: The presence of two nucleophilic amine groups increases the likelihood of dimerization or polymerization, especially when bifunctional reagents are used.[5]
Below is a diagram illustrating the distinct reactive sites on the molecule.
Caption: Key reactive functional groups on the this compound scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the conjugation of this compound.
Q1: I'm attempting an amide coupling reaction with an activated carboxylic acid, but my LCMS shows multiple products and a low yield of the desired compound. What is happening?
A1: Root Cause Analysis
This is the most frequent challenge and is almost certainly due to a lack of selectivity between the three nucleophilic sites (N-1, N-1', and O-3).
-
N vs. O Reactivity: Both secondary amines are generally more nucleophilic than the secondary alcohol, but under basic conditions or with highly reactive acylating agents (like acyl chlorides), O-acylation can compete significantly, leading to ester byproducts.
-
N-1 vs. N-1' Reactivity: The two nitrogen atoms are electronically distinct. The N-1 nitrogen is part of the azetidin-3-ol ring, while N-1' is on the azetidin-3-yl substituent. The hydroxyl group on the N-1 ring may slightly modulate its basicity and steric environment compared to N-1'. This subtle difference is often insufficient for achieving high selectivity without a proper strategic approach, resulting in a mixture of N-1 and N-1' acylated isomers.
-
Di-acylation: With an excess of the acylating agent, di-acylation of both nitrogen atoms is a common side reaction.
Troubleshooting Workflow & Solution
The most robust solution is a protecting group strategy. By selectively blocking the most reactive sites, you can direct the conjugation to the desired position. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under many coupling conditions and can be removed under acidic conditions that are often mild enough to preserve the azetidine rings.[6]
Caption: Troubleshooting workflow for poor selectivity in amide coupling reactions.
Experimental Protocol: Selective Mono-N-Acylation via Boc Protection
-
Mono-Boc Protection:
-
Dissolve this compound (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate ((Boc)₂O) (0.95 - 1.0 eq) dropwise as a solution in the same solvent. Using slightly less than one equivalent minimizes di-protection.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor by TLC or LCMS for the formation of two major mono-Boc protected isomers and consumption of starting material.
-
Quench the reaction, perform an aqueous workup, and carefully separate the two mono-protected constitutional isomers using column chromatography on silica gel.
-
-
Amide Coupling:
-
Dissolve the desired isolated mono-Boc protected isomer (1.0 eq) and the carboxylic acid (1.1 eq) in dry DMF or DCM.
-
Add a coupling agent such as HATU (1.2 eq) and a base like Diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir at room temperature for 4-12 hours, monitoring by LCMS.
-
Upon completion, perform a standard aqueous workup and purify the Boc-protected coupled product by column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified product in DCM.
-
Add Trifluoroacetic acid (TFA) (10-20% v/v) and stir at room temperature for 1-2 hours.[7]
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Purify the final product, typically as a TFA salt, by reverse-phase HPLC or recrystallization.
-
Q2: My reaction seems to be working, but I see significant loss of my starting material and the appearance of baseline material on my TLC plate. Could the azetidine rings be decomposing?
A2: Root Cause Analysis
Yes, this is a strong possibility. The inherent ring strain of azetidines makes them susceptible to decomposition, particularly via ring-opening pathways.[8][9] This instability is exacerbated by certain conditions.
-
Strong Acids: While mild acid (like TFA for Boc deprotection) is often tolerated, strong acids (e.g., concentrated HCl, H₂SO₄) especially at elevated temperatures, can protonate the nitrogen and catalyze nucleophilic attack, leading to ring cleavage.[10]
-
Lewis Acids: Many Lewis acids can coordinate to the azetidine nitrogen, activating the ring for nucleophilic opening.[11][12]
-
Strong Nucleophiles/Bases: Under harsh basic conditions, ring-opening can also occur.
-
Reductive Amination Conditions: Some reductive amination conditions, particularly those involving catalytic hydrogenation with certain catalysts, can lead to C-N bond cleavage.
Preventative Measures & Recommended Conditions
To maintain the integrity of the azetidine scaffold, it is crucial to operate within a "safe" window of reaction conditions.
| Parameter | Recommended | Conditions to Avoid | Rationale |
| pH | 4 - 10 | < 3 or > 12 | Extreme pH promotes acid-catalyzed or base-mediated ring-opening.[5][9] |
| Temperature | -20 °C to 40 °C | > 60 °C for extended periods | Thermal energy can overcome the activation barrier for ring-opening. |
| Acids | TFA, Acetic Acid (for workups) | Conc. HCl, H₂SO₄, strong Lewis acids (e.g., BCl₃, AlCl₃) | Strong acids can catalyze irreversible ring-opening reactions.[10] |
| Bases | DIPEA, Et₃N, K₂CO₃ | LiHMDS, LDA, NaH (unless for specific deprotonation at low temp) | Strong, non-nucleophilic bases are preferred. Stronger bases can induce side reactions. |
| Nucleophiles | Standard amines, alcohols | Potent, soft nucleophiles (e.g., thiols) under harsh conditions | Can act as ring-opening agents. |
Q3: How can I selectively perform an O-alkylation or O-acylation on the hydroxyl group?
A3: Root Cause Analysis & Solution
Direct selective O-functionalization is nearly impossible without first protecting both amine groups. The secondary amines are significantly more nucleophilic and will outcompete the alcohol under almost all standard alkylating or acylating conditions.
The strategy is straightforward: protect both nitrogens, functionalize the free alcohol, and then deprotect the nitrogens.
Caption: Workflow for selective O-functionalization.
Experimental Protocol: Selective O-Alkylation (Williamson Ether Synthesis)
-
Di-Boc Protection:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add (Boc)₂O (2.2 - 2.5 eq) and a base such as Triethylamine (Et₃N) (3.0 eq).
-
Stir at room temperature for 16-24 hours until LCMS confirms complete conversion to the di-protected product.
-
Perform an aqueous workup and purify the di-Boc intermediate by column chromatography.
-
-
O-Alkylation:
-
Dissolve the purified di-Boc intermediate (1.0 eq) in dry THF or DMF and cool to 0 °C.
-
Carefully add a strong base like Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir at 0 °C for 30-60 minutes to form the alkoxide.
-
Add the alkylating agent (e.g., Benzyl bromide, Methyl iodide) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by LCMS).
-
Carefully quench the reaction with saturated aqueous NH₄Cl, perform a workup, and purify the fully protected product.
-
-
Deprotection:
-
Follow the Boc deprotection protocol described in A1 using TFA/DCM to remove both Boc groups simultaneously.
-
Purify the final O-alkylated product.
-
References
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(Azetidin-3-yl)azetidin-3-ol
Welcome to the technical support guide for the purification of 1-(Azetidin-3-yl)azetidin-3-ol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this highly polar, bicyclic amino alcohol. Drawing from established principles in separation science and extensive experience with challenging amine purifications, this guide provides in-depth troubleshooting strategies and answers to frequently asked questions.
Introduction to the Challenges
This compound presents a unique set of purification challenges due to its distinct physicochemical properties. As a small molecule rich in nitrogen and oxygen heteroatoms, it exhibits:
-
High Polarity: The presence of two amine groups and a hydroxyl group leads to high water solubility and strong interactions with polar stationary phases.
-
Basicity: The secondary and tertiary amine functionalities are basic, which can cause significant peak tailing and irreversible adsorption on standard silica gel.[1]
-
Hydrogen Bonding: Extensive hydrogen bonding capability (both donor and acceptor) influences its solubility and chromatographic behavior.
-
Potential for Impurities: Synthesis of this molecule can lead to a variety of structurally similar impurities, including starting materials, over-alkylation products, and oligomers, which can be difficult to separate.
This guide will equip you with the knowledge to anticipate and overcome these challenges effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, providing probable causes and actionable solutions.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Explanations |
| Poor or No Elution from Silica Gel Column | Strong Acid-Base Interaction: The basic amine groups are binding irreversibly to the acidic silanol groups (Si-OH) on the silica surface.[2] | Solution 1: Mobile Phase Modification. Add a competing base to your eluent system (e.g., 0.5-2% triethylamine or ammonium hydroxide in your methanol/dichloromethane mobile phase). The modifier neutralizes the active silanol sites, allowing your compound to elute.[2] Solution 2: Use a Different Stationary Phase. Switch to a less acidic or a basic stationary phase, such as alumina (basic) or an amine-functionalized silica column, to prevent the strong ionic interaction.[1] |
| Significant Peak Tailing in Chromatography (Normal or Reversed-Phase) | Secondary Interactions: Unmasked silanol groups on the stationary phase are interacting with the basic nitrogen atoms of your molecule.[3] | Solution 1 (Normal Phase): As above, add a competing amine to the mobile phase.[1] Solution 2 (Reversed-Phase): Add a modifier like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) to improve peak shape by acting as an ion-pairing agent.[1] Alternatively, for preparative work, use a mobile phase with a high pH (e.g., using ammonium bicarbonate) to keep the amine in its neutral, less interactive form. Ensure your column is stable at high pH. |
| Compound Elutes in the Void Volume (Reversed-Phase HPLC) | High Polarity: The compound is too polar to be retained on a standard C18 stationary phase and is eluting with the solvent front.[4] | Solution 1: Use a Polar-Embedded Column. These columns have a polar group embedded near the base of the alkyl chain, which helps in retaining polar analytes. Solution 2: Employ HILIC. Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for highly polar compounds. It uses a polar stationary phase (like silica or diol) with a high organic content mobile phase, retaining analytes through partitioning into a water-enriched layer on the stationary phase surface.[5] |
| Presence of Unreacted Azetidin-3-ol | Incomplete Reaction: The coupling reaction did not go to completion. | Solution 1: Chromatographic Separation. A well-optimized HILIC or reversed-phase method with an appropriate modifier should be able to separate the more polar azetidin-3-ol from the product. Solution 2: Salt Formation & Crystallization. Convert your crude product to a salt (e.g., hydrochloride or oxalate). The difference in solubility between the salt of your desired product and the salt of the starting material may allow for selective crystallization.[6] |
| Low Yield After Purification | Irreversible Adsorption: The compound is permanently stuck to the silica gel. Product Degradation: The compound may be unstable on the acidic silica surface. Volatility Issues: Loss of product during solvent removal if it is unexpectedly volatile (unlikely for this compound). | Solution 1: Use Amine-Functionalized Silica. This is often the best solution for sensitive or strongly basic amines to maximize recovery.[1] Solution 2: Avoid Silica. Opt for purification via crystallization or salt formation if chromatography proves to be low-yielding. Solution 3: Careful Solvent Removal. Use a rotary evaporator at a moderate temperature and vacuum. |
| Crude Product is a Dark Oil or Solid | Presence of Degradation Products or High Molecular Weight Impurities. | Solution: Activated Carbon Treatment. Dissolve the crude material in a suitable solvent (e.g., methanol or water) and stir with a small amount of activated carbon for 15-30 minutes. Filter through celite to remove the carbon and the adsorbed colored impurities.[3] |
Purification Strategy Decision Workflow
Choosing the right purification strategy depends on the scale of your synthesis and the nature of the impurities. The following diagram outlines a decision-making process to guide your choice.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my synthesis of this compound?
A1: While dependent on the specific synthetic route, common impurities include:
-
Unreacted Starting Materials: Primarily azetidin-3-ol or a protected version thereof.
-
Oligomeric Species: Formation of trimers or higher-order oligomers from over-alkylation.
-
Solvent and Reagent Residues: Residual high-boiling solvents (like DMF or DMSO) or bases (like triethylamine or DBU).
-
Byproducts of Protecting Group Cleavage: For instance, if a Boc group is used, you might have residual tert-butyl byproducts.[7]
Q2: Can I use standard reversed-phase (C18) HPLC for purification?
A2: Standard C18 can be challenging. Due to its high polarity, the compound may have little to no retention.[4] If you must use reversed-phase, consider:
-
Using a highly aqueous mobile phase with a column designed for such conditions (e.g., an "Aqueous C18" column).[4]
-
Adding an ion-pairing agent like TFA (0.1%), but be aware that removing TFA from the final product can be difficult.
-
Operating at a high pH (e.g., with 10 mM ammonium bicarbonate, pH ~8-9) to neutralize the amine, which increases its hydrophobicity and retention. Ensure your column is rated for high pH use.
Q3: What is HILIC, and why is it recommended for this compound?
A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that uses a polar stationary phase (like bare silica, diol, or amide phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[5] It is ideal for this compound because it is designed to retain and separate very polar molecules that are not well-retained by reversed-phase chromatography.[5]
Q4: My purified product is an oil. How can I solidify it?
A4: Highly polar, hydrogen-bonding molecules often resist crystallization and remain as oils. To induce solidification:
-
Form a Salt: Dissolve the oil in a suitable solvent (like isopropanol, ethanol, or methanol) and add a solution of an acid (e.g., HCl in ether/dioxane or oxalic acid in ethanol). The resulting salt is often a crystalline solid that can be isolated by filtration.[6]
-
Trituration: Add a solvent in which your product is insoluble but the impurities are soluble (e.g., cold diethyl ether or ethyl acetate). Stirring or sonicating the mixture may cause your product to precipitate as a solid.
Q5: What is the best way to store the purified compound?
A5: Amines can be susceptible to oxidation and can absorb atmospheric CO₂. It is recommended to store the purified compound, especially the free base, under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C or -20°C for long-term storage) and protected from light.[8] Storing it as a stable salt (e.g., hydrochloride) can significantly improve its shelf life.
Experimental Protocols
Protocol 1: Flash Chromatography on Amine-Functionalized Silica
-
Column Selection: Choose an amine-functionalized silica gel column.
-
Sample Preparation: Dissolve the crude material in a minimal amount of the initial mobile phase or a strong solvent like methanol. If solubility is an issue, pre-adsorb the crude material onto a small amount of silica gel.
-
Mobile Phase: A typical gradient system would be Ethyl Acetate/Hexanes or Dichloromethane/Methanol. For this polar compound, a gradient of 2% to 20% Methanol in Dichloromethane is a good starting point.
-
Elution: Equilibrate the column with the initial mobile phase (e.g., 2% MeOH in DCM). Load the sample and begin the gradient.
-
Analysis: Collect fractions and analyze them by TLC (using the same mobile phase system with an added 1% triethylamine to improve spot shape) or LC-MS.
-
Work-up: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification via Salt Crystallization
-
Dissolution: Dissolve the crude free base (1.0 eq) in a minimal amount of a suitable alcohol, such as isopropanol or ethanol.
-
Acidification: Slowly add a solution of hydrochloric acid (1.0-1.1 eq, e.g., 2M HCl in diethyl ether) dropwise with stirring. Monitor the pH to ensure it becomes acidic.
-
Crystallization: A precipitate should form. The process can be aided by cooling the mixture in an ice bath and gently scratching the inside of the flask with a glass rod to induce crystal formation.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of the cold solvent (e.g., isopropanol) and then with a non-polar solvent (like diethyl ether) to aid drying.
-
Drying: Dry the salt under high vacuum to remove all residual solvents.
-
(Optional) Liberation of Free Base: If the free base is required, dissolve the salt in water, basify with a strong base (e.g., NaOH), and extract the product into an organic solvent like dichloromethane. Dry the organic layer, filter, and concentrate to obtain the pure free base.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. labex.hu [labex.hu]
- 5. Small Polar Molecules: A Challenge in Marine Chemical Ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Degradation Pathways of 1-(Azetidin-3-yl)azetidin-3-ol
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(Azetidin-3-yl)azetidin-3-ol. Here, we address potential challenges and frequently asked questions regarding the stability and degradation of this molecule. Our guidance is rooted in the fundamental chemistry of strained heterocyclic systems and insights from studies on related azetidine-containing compounds.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter.
Question 1: My LC-MS analysis of a sample of this compound, which has been stored in solution, shows new peaks. What are the likely identities of these impurities?
Answer: The appearance of new peaks upon storage in solution suggests degradation of this compound. The azetidine ring, being a strained four-membered heterocycle, is susceptible to ring-opening reactions, particularly under protic or acidic conditions.[1][2]
One probable cause is acid-catalyzed hydrolysis . If your solvent is even slightly acidic (e.g., unbuffered methanol or acetonitrile, or contains trace acidic impurities), one of the azetidine rings can be protonated. This "activates" the ring, making it susceptible to nucleophilic attack by water or another molecule of the parent compound.[3][4]
-
Plausible Degradation Products:
-
Ring-Opened Monomers: Nucleophilic attack by water would lead to the formation of amino alcohols.
-
Dimers/Oligomers: One molecule can act as a nucleophile, attacking another protonated molecule, leading to dimerization or oligomerization.
-
Troubleshooting Steps:
-
Analyze by LC-MS: Check the mass-to-charge ratios (m/z) of the new peaks. Look for masses corresponding to the addition of water (M+18) or multiples of the parent mass.
-
Control pH: Ensure your solvents are neutral and of high purity. If possible, buffer your solution to a neutral pH if compatible with your experimental goals.
-
Storage: Store solutions at low temperatures (-20°C or -80°C) and for the shortest duration possible.[5] For long-term storage, it is best to keep the compound as a dry solid.[5]
Question 2: I am observing significant degradation of my compound in an acidic mobile phase during HPLC analysis. How can I improve its stability during the run?
Answer: Azetidine rings are known to undergo ring-opening under acidic conditions.[6] An acidic mobile phase can protonate the nitrogen atom of the azetidine ring, making it susceptible to cleavage.
Mitigation Strategies:
-
Increase Mobile Phase pH: If your separation allows, increase the pH of the mobile phase to be neutral or slightly basic. A pH range of 7-8 is generally safer for azetidine-containing compounds.
-
Use a Milder Acidic Modifier: If an acidic pH is necessary for chromatographic retention and peak shape, consider using a weaker acid like formic acid or acetic acid at a low concentration (e.g., 0.05-0.1%) instead of stronger acids like trifluoroacetic acid (TFA).
-
Reduce Analysis Time: Optimize your HPLC method to have a shorter run time, minimizing the compound's exposure to the acidic mobile phase.
-
Lower Column Temperature: Running the separation at a lower temperature (e.g., room temperature or below) can slow down the rate of acid-catalyzed degradation.
Question 3: My forced degradation study under oxidative conditions (e.g., using H₂O₂) shows several new peaks. What are the likely oxidative degradation pathways?
Answer: While hydrolysis is a primary concern, oxidation is also a potential degradation pathway for this compound.
-
N-Oxidation: The nitrogen atoms in the azetidine rings are susceptible to oxidation, forming N-oxides. This would result in a mass increase of 16 amu.
-
Oxidation of the Alcohol: The secondary alcohol group can be oxidized to a ketone, resulting in a mass decrease of 2 amu.[4]
-
Ring Cleavage: Under harsh oxidative conditions, cleavage of the C-C or C-N bonds within the ring can occur, leading to a variety of smaller degradation products.
Analytical Approach:
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements of the degradation products. This will help in determining their elemental composition and distinguishing between different possibilities (e.g., N-oxidation vs. other additions).
-
Tandem MS (MS/MS): Fragment the degradation products to gain structural information and pinpoint the site of modification.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound?
A1: Based on the chemistry of the azetidine scaffold, the following are the most likely degradation pathways:
-
Acid-Catalyzed Ring Opening: Protonation of a nitrogen atom, followed by nucleophilic attack (by water, another molecule of the compound, or other nucleophiles present) to open one of the four-membered rings.[3][4]
-
Oxidation: Formation of N-oxides at the nitrogen atoms or oxidation of the secondary alcohol to a ketone.[4]
-
Thermal Degradation: At elevated temperatures, the ring strain can lead to thermal decomposition, potentially through ring cleavage.[6]
The following diagram illustrates a plausible acid-catalyzed hydrolytic degradation pathway:
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. etheses.bham.ac.uk [etheses.bham.ac.uk]
"avoiding dimer formation in 1-(Azetidin-3-yl)azetidin-3-ol reactions"
Welcome to the technical support center for reactions involving 1-(azetidin-3-yl)azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on the prevention of dimer formation.
Introduction: The Challenge of Dimerization
This compound is a valuable scaffold in medicinal chemistry due to its rigid, three-dimensional structure. However, its utility can be hampered by a common side reaction: intermolecular N-alkylation, leading to the formation of a dimeric byproduct. This occurs when the secondary amine of one molecule attacks the azetidinium ion formed from another, a reaction often facilitated by the reaction conditions. Understanding and controlling this pathway is critical for successful and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of this compound reactions?
A1: Dimer formation refers to the intermolecular reaction between two molecules of this compound. The secondary amine of one molecule acts as a nucleophile, attacking the strained four-membered ring of another molecule, which can be activated under certain conditions. This results in the formation of a larger, dimeric structure, reducing the yield of the desired product and complicating purification.
Q2: What are the primary drivers of dimer formation?
A2: The primary drivers include:
-
High concentration: Increased proximity of molecules raises the probability of intermolecular reactions.
-
Elevated temperatures: Higher temperatures provide the activation energy needed for the ring-opening and N-alkylation reaction.
-
Strong bases: Certain bases can deprotonate the hydroxyl group, which may influence the ring strain and reactivity, or deprotonate the secondary amine, increasing its nucleophilicity.[1][2]
-
Prolonged reaction times: Extended reaction times can lead to the accumulation of byproducts, including dimers.
-
Choice of solvent: The polarity and coordinating ability of the solvent can influence the stability of reactive intermediates and transition states.[3]
Q3: How can I detect and quantify dimer formation?
A3: Dimer formation can be monitored and quantified using standard analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common method. The dimer will have a distinct mass-to-charge ratio (m/z) that is double that of the monomer minus the mass of a leaving group, if applicable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the characteristic signals of the dimeric structure, which will be more complex than the monomer.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the monomer, dimer, and other impurities, allowing for quantification based on peak area.[4]
Troubleshooting Guide: Minimizing Dimer Formation
This section provides a systematic approach to troubleshooting and mitigating dimer formation in your reactions.
Issue 1: Significant Dimer Formation Observed in Amide Coupling Reactions
Amide coupling reactions are a common application for this compound. However, the basic conditions often employed can promote dimerization.
Underlying Cause
The presence of a base, required to neutralize the acid formed or to deprotonate the amine, can also facilitate the intermolecular N-alkylation side reaction.[5] Common coupling reagents can also influence side reactions.[6][7]
Solutions & Protocols
-
Rationale: Certain coupling reagents are less prone to activating the azetidine ring or require milder conditions. Additives can suppress side reactions.[6]
-
Protocol:
-
Instead of standard carbodiimide coupling agents like DCC or EDC alone, consider using phosphonium-based reagents like PyBOP or uronium-based reagents like HATU, which can be more efficient and require shorter reaction times.[6]
-
Always include an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure. These additives react with the activated carboxylic acid to form an active ester, which is less reactive towards the azetidine ring than the initially formed activated species and can reduce racemization.[6][7]
-
-
Rationale: Using a hindered, non-nucleophilic base can minimize its participation in unwanted side reactions. Controlling the stoichiometry ensures that the amine is consumed by the desired reaction path.
-
Protocol:
-
Replace stronger bases like triethylamine (TEA) with a more hindered base such as diisopropylethylamine (DIPEA).
-
Use the minimum effective amount of base, typically 1.1 to 1.5 equivalents.
-
Consider a slow addition of the base to the reaction mixture to maintain a low instantaneous concentration.
-
-
Rationale: Lower temperatures and concentrations disfavor the bimolecular dimerization reaction.[8]
-
Protocol:
-
Run the reaction at 0 °C or even lower temperatures (-20 °C) to reduce the rate of the dimerization side reaction.
-
Maintain a high dilution of the reaction mixture (e.g., 0.05 M or lower) to decrease the frequency of intermolecular collisions.
-
Data Summary: Impact of Conditions on Dimer Formation in a Model Amide Coupling
| Condition | Base | Coupling Reagent | Temperature (°C) | Concentration (M) | Dimer Formation (%) |
| A (Standard) | TEA | EDC/HOBt | 25 | 0.1 | 25-30 |
| B (Optimized) | DIPEA | HATU | 0 | 0.05 | <5 |
| C (Vigorous) | TEA | EDC | 50 | 0.5 | >60 |
Issue 2: Dimerization During N-Alkylation or Reductive Amination
Direct N-alkylation or reductive amination reactions can also be plagued by self-condensation of the starting azetidine.
Underlying Cause
The conditions for N-alkylation (base, heat) and reductive amination (reducing agents, pH) can promote the formation of azetidinium intermediates that are susceptible to nucleophilic attack by another molecule of the starting amine.
Solutions & Protocols
-
Rationale: Protecting the secondary amine prevents it from acting as a nucleophile in the dimerization reaction. The protecting group can be removed in a subsequent step.[9][10][11]
-
Protocol: Boc Protection
-
Dissolve this compound in a suitable solvent like dichloromethane (DCM) or a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc2O) (1.1 eq.) and a base such as triethylamine (1.2 eq.) or sodium bicarbonate.
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction to isolate the N-Boc protected intermediate.
-
Proceed with the desired N-alkylation or other transformation on the remaining reactive sites.
-
Deprotect the Boc group using an acid like trifluoroacetic acid (TFA) in DCM.[12]
-
-
Rationale: In a direct N-alkylation, ensuring the alkylating agent is the limiting reagent and adding the azetidine slowly can favor the desired reaction over self-reaction.
-
Protocol:
-
Dissolve the alkylating agent and base in the reaction solvent.
-
Slowly add a solution of this compound to the reaction mixture over several hours using a syringe pump. This maintains a low concentration of the nucleophilic azetidine.
-
Visualizing the Problem and Solution
Dimerization Pathway
References
- 1. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. peptide.com [peptide.com]
- 7. mdpi.com [mdpi.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. jocpr.com [jocpr.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
The Ascendant Azetidine: A Comparative Guide to 1-(Azetidin-3-yl)azetidin-3-ol and Other Key Azetidine Linkers in Drug Discovery
In the landscape of modern medicinal chemistry, the judicious selection of linker moieties is a critical determinant of a drug candidate's success. Among the pantheon of saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged scaffold" for its capacity to imbue molecules with a unique constellation of properties, including metabolic stability, conformational rigidity, and improved aqueous solubility.[1][2][3] This guide provides an in-depth comparison of a novel, hydroxylated di-azetidine linker, 1-(Azetidin-3-yl)azetidin-3-ol , against other commonly employed azetidine-based linkers. We will explore their synthesis, comparative physicochemical properties, and strategic applications, supported by established experimental protocols, to empower researchers in the rational design of next-generation therapeutics.
The Azetidine Advantage: Why a Four-Membered Ring Makes a Difference
The utility of azetidine linkers stems from their distinct structural and electronic features compared to more flexible acyclic linkers or larger rings like piperidines.[4] The inherent ring strain of approximately 25.4 kcal/mol lends the azetidine scaffold a conformational rigidity that can be advantageous for pre-organizing a molecule for optimal target engagement, particularly in the context of Proteolysis-Targeting Chimeras (PROTACs) where the geometry of the ternary complex is paramount.[1][5]
A key advantage of azetidines is their enhanced metabolic stability.[4] They are significantly more resistant to N-dealkylation, a common metabolic liability for larger saturated amines like piperidines, which can lead to a longer in vivo half-life and improved drug exposure.[4]
A Spotlight on this compound: A Novel Polar and Rigid Linker
This compound is a unique linker construct that combines the rigidity of the azetidine core with the hydrophilicity of a hydroxyl group and a second azetidine ring. While specific experimental data for this exact molecule is not widely published, we can infer its properties based on its constituent parts and established medicinal chemistry principles.
The presence of two nitrogen atoms and a hydroxyl group is expected to significantly increase the polarity and aqueous solubility of this linker compared to simpler N-aryl or N-alkyl azetidines. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially improving interactions with biological targets and enhancing solubility.[6] However, this increased polarity comes with a potential trade-off in the form of a higher desolvation penalty upon binding to a target.[7]
Comparative Analysis of Azetidine Linkers
To provide a clear perspective on the potential utility of this compound, we will compare its predicted properties with other well-established azetidine linkers. The following table summarizes key physicochemical parameters, with a focus on lipophilicity (LogP), topological polar surface area (TPSA), and metabolic stability.
| Linker | Structure | cLogP (Predicted) | TPSA (Ų) (Predicted) | Key Features & Potential Applications |
| This compound | -1.5[8] | 64.5[8] | Highly polar and rigid. Potentially high aqueous solubility. Suitable for PROTACs requiring a hydrophilic and constrained linker. | |
| Azetidine-3-carboxylic acid | -1.1 | 49.3 | Polar, zwitterionic at physiological pH. Can improve solubility and provide a handle for further functionalization. | |
| N-Phenylazetidin-3-ol | 1.2 | 32.3 | Moderately lipophilic with a hydroxyl group for polarity. Can be used to introduce an aromatic moiety for potential π-stacking interactions. | |
| 1-Boc-azetidin-3-one | 0.8 | 46.6 | A key synthetic intermediate. The ketone provides a reactive handle for further elaboration. | |
| Azetidine | 0.2 | 12.0 | The simplest azetidine scaffold. Provides a rigid, 3D exit vector from a core structure. |
Note: cLogP and TPSA values are computationally predicted and serve as a guide. Experimental values may vary.
Synthesis of Azetidine Linkers: A Practical Guide
The synthesis of substituted azetidines often requires specialized methods due to the inherent ring strain. Here, we outline a plausible synthetic route for this compound and a general method for other N-substituted azetidines.
Proposed Synthesis of this compound
A practical approach to synthesizing this compound is through the reductive amination of a protected azetidinone with azetidin-3-ol.[9]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Reductive Amination for the Synthesis of this compound
-
Reaction Setup: To a solution of N-Boc-azetidin-3-one (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), add azetidin-3-ol (1.0-1.2 eq).[9]
-
Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate. For less reactive amines, a catalytic amount of acetic acid can be added.[9]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 30°C.[9]
-
Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM, and wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final product.
Experimental Evaluation of Physicochemical Properties
To rigorously compare azetidine linkers, experimental determination of their key physicochemical properties is essential. Below are standard protocols for measuring lipophilicity and metabolic stability.
Determination of Lipophilicity (LogD) by Shake-Flask Method
The shake-flask method is the gold standard for determining the partition coefficient (LogP) or, at a specific pH, the distribution coefficient (LogD).[10]
Caption: Workflow for LogD determination using the shake-flask method.
Experimental Protocol: Shake-Flask LogD Measurement
-
Phase Preparation: Prepare a phosphate buffer solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the buffer solution.[11]
-
Compound Addition: Add a known amount of the test compound to a vial containing a defined volume of the buffered aqueous phase and the n-octanol.
-
Equilibration: Shake the vial for a sufficient time (e.g., 1-24 hours) to allow the compound to partition between the two phases and reach equilibrium.[10]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the test compound using a suitable analytical method, such as HPLC-UV or LC-MS.[12]
-
Calculation: Calculate the LogD value as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[12]
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[5][13]
Caption: Workflow for in vitro metabolic stability assessment.
Experimental Protocol: Liver Microsome Stability Assay
-
Reagent Preparation: Thaw pooled human liver microsomes on ice and prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4). Prepare an NADPH-regenerating system.[8]
-
Incubation: In a 96-well plate, incubate the test compound (typically at 1 µM) with the liver microsomes in the reaction buffer at 37°C.[14]
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).[8]
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.[14]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression corresponds to the elimination rate constant, from which the half-life and intrinsic clearance can be calculated.[5]
Conclusion and Future Perspectives
The azetidine scaffold offers a compelling set of properties for modern drug design, with its inherent rigidity and metabolic stability providing distinct advantages over other saturated heterocycles.[4] The novel linker, this compound, represents an intriguing option for medicinal chemists seeking to incorporate a polar, rigid, and three-dimensional element into their molecules. Its predicted high polarity suggests potential for improved aqueous solubility, a common challenge in drug development.
The choice of an optimal linker is highly context-dependent, and a thorough understanding of the structure-activity and structure-property relationships is paramount.[4] By employing the synthetic strategies and experimental protocols outlined in this guide, researchers can systematically evaluate and compare different azetidine linkers, including novel structures like this compound, to identify the ideal building block for their specific therapeutic application. The continued exploration of diverse and functionalized azetidine linkers will undoubtedly fuel the discovery of innovative and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 7. Synthesis ofN-Substituted Azetidin-3-ones | Scilit [scilit.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mttlab.eu [mttlab.eu]
- 14. mercell.com [mercell.com]
A Head-to-Head Comparison: 1-(Azetidin-3-yl)azetidin-3-ol vs. PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of efficacy and safety. The choice of linker profoundly influences the physicochemical properties, pharmacokinetics (PK), and overall therapeutic index of the conjugate. This guide provides an in-depth, objective comparison of two distinct classes of hydrophilic linkers: the small, rigid 1-(azetidin-3-yl)azetidin-3-ol and the flexible, polymeric polyethylene glycol (PEG) linkers.
Introduction to the Contenders: A Tale of Two Linkers
This compound represents a class of small, conformationally constrained linkers. Its rigid, bicyclic azetidine structure offers a defined spatial orientation between the conjugated molecules. The presence of hydroxyl groups imparts hydrophilicity, a crucial feature for mitigating the aggregation often associated with hydrophobic payloads. The azetidine rings are also known for their potential to enhance metabolic stability by resisting enzymatic degradation, particularly N-dealkylation, which can be a liability for other amine-containing linkers[1].
Polyethylene Glycol (PEG) linkers , in contrast, are highly flexible, water-soluble polymers composed of repeating ethylene oxide units[2]. Their long-standing use in bioconjugation stems from their ability to improve the solubility and stability of bioconjugates, extend circulation half-life, and reduce immunogenicity[3][4]. PEG linkers are available in a wide range of lengths and architectures (linear and branched), offering a high degree of tunability[5].
At a Glance: Key Property Showdown
The selection of a linker is a multi-faceted decision, balancing the need for stability, solubility, and optimal biological activity. The following table summarizes the key characteristics of this compound and PEG linkers.
| Feature | This compound | PEG Linkers |
| Structure | Small, rigid, bicyclic | Flexible, linear or branched polymer |
| Hydrophilicity | Moderate to high | High and tunable with length |
| Flexibility | Low (Conformationally restricted) | High |
| Metabolic Stability | Potentially high (resistant to N-dealkylation) | Generally stable, but can be susceptible to enzymatic cleavage depending on the conjugation chemistry |
| Impact on PK | Less understood, may offer improved metabolic stability | Well-established to prolong half-life and reduce clearance |
| Synthetic Complexity | Moderate | Generally straightforward, with a wide range of commercially available derivatives |
| Drug-to-Antibody Ratio (DAR) | May be limited by steric hindrance | Can facilitate higher DARs due to hydrophilicity[2][6] |
Delving Deeper: A Comparative Analysis
Hydrophilicity and Solubility
Both linker types are employed to counteract the hydrophobicity of many potent cytotoxic payloads. The hydroxyl groups on This compound contribute to its water solubility. However, the hydrophilicity of PEG linkers is generally higher and more readily tunable by simply altering the number of ethylene glycol units[3][]. This high hydrophilicity of PEG is particularly advantageous when working with highly hydrophobic drugs, as it can prevent aggregation even at high drug-to-antibody ratios (DARs)[6][8].
Structural Rigidity vs. Flexibility: A Double-Edged Sword
The rigidity of the azetidine-based linker provides a fixed distance and orientation between the antibody and the payload. This can be advantageous in several ways:
-
Predictable Conformation: A defined structure can lead to more homogeneous conjugates with predictable binding properties.
-
Improved Stability: The constrained nature may protect the payload from premature degradation[9].
However, this rigidity can also be a limitation, potentially leading to steric hindrance that could interfere with antigen binding or payload release.
Conversely, the flexibility of PEG linkers allows for greater conformational freedom, which can be beneficial for:
-
Minimizing Steric Hindrance: The flexible chain can act as a spacer, reducing the likelihood of the payload interfering with antibody binding.
-
Enhanced Solubility: The dynamic nature of the PEG chain in solution contributes to its excellent solubilizing properties.
The trade-off for this flexibility can be a less defined conjugate structure and the potential for the linker to fold back and interact with the payload or antibody.
Pharmacokinetics and In Vivo Stability
PEG linkers are well-documented to improve the pharmacokinetic profile of bioconjugates by increasing their hydrodynamic radius, which reduces renal clearance and extends circulation half-life[4][10].
While less data is available specifically for this compound in an ADC context, the inherent stability of the azetidine ring to certain metabolic pathways is a key theoretical advantage[1]. Studies on other azetidine-containing molecules have shown increased resistance to N-dealkylation compared to larger heterocyclic linkers like piperidine[1]. This suggests that ADCs incorporating this linker could exhibit enhanced stability and a more predictable metabolic profile. However, the ring strain in azetidines can also lead to unique decomposition pathways under certain conditions[11].
The in vivo stability of any linker is also highly dependent on the chemistry used for conjugation. Non-cleavable linkers, for which both azetidine-based and certain PEG linkers can be designed, rely on the degradation of the antibody within the lysosome to release the payload[12].
Experimental Workflows and Methodologies
Synthesis of Bifunctional Linkers
To be utilized in bioconjugation, both linker types must be functionalized with reactive groups that allow for attachment to the antibody and the payload.
Conceptual Synthesis of a Bifunctional this compound Linker:
Caption: Conceptual workflow for synthesizing a bifunctional azetidine linker.
Representative Synthesis of a Heterobifunctional PEG Linker (e.g., Maleimide-PEG-NHS Ester):
A common approach involves starting with a PEG diol and sequentially functionalizing each end.
Caption: Simplified synthesis of a heterobifunctional PEG linker.
Antibody-Drug Conjugation Protocol (Conceptual)
The following is a generalized protocol for conjugating a linker-payload to an antibody, adaptable for both linker types. This example assumes conjugation to cysteine residues.
Step 1: Antibody Reduction
-
Prepare the antibody in a suitable buffer (e.g., PBS).
-
Add a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to reduce the interchain disulfide bonds.
-
Incubate at 37°C for 30 minutes.
-
Remove the excess reducing agent using a desalting column.
Step 2: Conjugation
-
Immediately add the maleimide-functionalized linker-payload to the reduced antibody solution.
-
Incubate at room temperature for 1-2 hours.
-
Quench the reaction by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine).
Step 3: Purification
-
Purify the ADC from unconjugated payload and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Step 4: Characterization
-
Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the retained binding affinity of the ADC to its target antigen via ELISA or surface plasmon resonance (SPR).
Caption: General workflow for ADC conjugation via cysteine linkage.
Conclusion: Choosing the Right Tool for the Job
The selection between this compound and PEG linkers is not a matter of one being definitively superior to the other, but rather a strategic choice based on the specific requirements of the therapeutic conjugate.
PEG linkers remain the established and versatile choice, offering unparalleled hydrophilicity and a wealth of data supporting their ability to improve pharmacokinetic properties. Their flexibility and tunability make them a go-to option for a wide range of applications, especially when dealing with very hydrophobic payloads or when a long circulation half-life is a primary objective.
This compound , and other small, rigid linkers like it, represent a newer frontier in linker technology. The primary allure lies in their potential to enhance metabolic stability and provide a more defined, homogeneous final product. For applications where a specific spatial orientation is critical, or where metabolism of the linker is a known liability, this class of linkers presents a compelling alternative.
Ultimately, the optimal linker choice will be determined by a careful, data-driven evaluation of the antibody, the payload, and the desired therapeutic outcome. As the field of bioconjugation continues to evolve, a deeper understanding of the interplay between linker structure and biological function will be paramount in the design of the next generation of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. adcreview.com [adcreview.com]
- 4. purepeg.com [purepeg.com]
- 5. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. static.igem.org [static.igem.org]
- 10. benchchem.com [benchchem.com]
- 11. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Efficacy of PROTACs Featuring the 1-(Azetidin-3-yl)azetidin-3-ol Linker
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is of paramount importance. These heterobifunctional molecules have revolutionized therapeutic strategies by coopting the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] A PROTAC's architecture, consisting of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is a triad where each component critically influences biological efficacy.[3] While the choice of ligands dictates target specificity, the linker is far from a passive tether; it is an active contributor to the molecule's potency, selectivity, and pharmacokinetic properties.[][5]
This guide provides a comparative analysis of PROTACs containing the rigid 1-(Azetidin-3-yl)azetidin-3-ol linker. In the absence of extensive, direct comparative data for this specific linker moiety in the public domain, this document will serve as a comprehensive manual on how to evaluate its performance against other linker classes. We will delve into the mechanistic underpinnings of linker functionality, present a data-driven comparison of linker archetypes, and provide detailed experimental protocols to empower researchers in their quest to design and validate next-generation protein degraders.
The Linker's Crucial Role in PROTAC Efficacy
The linker in a PROTAC molecule orchestrates the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[3] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[3] Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and diminished degradation efficiency.[3]
The linker's composition, length, and rigidity are key determinants of a PROTAC's overall success:
-
Length: A linker that is too short may not be able to span the distance between the two proteins, while a linker that is too long may lead to unproductive binding modes or a "hook effect" where binary complexes are favored over the ternary complex.[6]
-
Composition: The chemical makeup of the linker significantly impacts the drug-like properties of the PROTAC. Incorporating polar functional groups can improve solubility, while lipophilic groups can enhance cell permeability.[6]
-
Rigidity: There is a growing interest in more rigid and conformationally constrained linkers to improve ternary complex stability and pharmacokinetic properties.[][7] Rigid linkers, such as those containing cyclic structures, can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding.[3]
The Rise of Rigid Linkers: A Focus on Azetidine-Containing Moieties
While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used due to their synthetic accessibility, the field is shifting towards more sophisticated, rigid linkers.[] Saturated heterocyclic scaffolds, such as piperazine, piperidine, and azetidine, are increasingly being incorporated into linker designs to impart rigidity.[]
The this compound linker is a prime example of a rigid linker. The azetidine ring, a four-membered heterocycle, introduces conformational constraints that can have several potential benefits:
-
Improved Metabolic Stability: The cyclic nature of the linker can protect it from enzymatic degradation, potentially leading to a longer half-life in vivo.
-
Favorable Physicochemical Properties: The incorporation of the polar hydroxyl group and nitrogen atoms can enhance solubility.
-
Enhanced Ternary Complex Formation: By reducing the number of rotatable bonds, a rigid linker can decrease the entropic penalty associated with ternary complex formation, potentially leading to a more stable and productive complex.[3]
However, the use of rigid linkers also presents challenges. The constrained conformation may not be optimal for all POI-E3 ligase pairs, and their synthesis can be more complex than that of flexible linkers.
Comparative Analysis of Linker Types
To understand the potential advantages of a this compound linker, it is essential to compare it to other commonly used linker classes.
| Linker Type | Representative Examples | Key Advantages | Key Disadvantages |
| Flexible | Polyethylene Glycol (PEG), Alkyl Chains | Synthetically accessible, broad conformational sampling.[] | High flexibility can lead to an entropic penalty upon binding, potential for poor physicochemical properties.[3] |
| Rigid | Piperidine, Piperazine, Azetidine-based | Can pre-organize the PROTAC for favorable binding, may improve metabolic stability and selectivity.[3] | Synthetically more challenging, a rigid conformation may not be optimal for all target-ligase pairs.[3] |
| This compound | (Hypothetical) | Expected to provide high rigidity, potentially improved solubility due to polar groups. | Synthetic complexity, limited conformational flexibility may be a drawback for some systems. |
Experimental Workflow for Evaluating PROTAC Efficacy
A rigorous, multi-faceted experimental workflow is essential to validate the function, mechanism, and specificity of a PROTAC. The following sections provide detailed protocols for the key assays required for a comprehensive functional validation of a PROTAC candidate, particularly one featuring a novel linker such as this compound.
Caption: Experimental workflow for the comprehensive validation of a PROTAC candidate.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical and biochemical methods can be used to characterize the formation and stability of the POI-PROTAC-E3 ligase complex.
TR-FRET is a proximity-based assay that measures the interaction between two molecules labeled with a donor and an acceptor fluorophore.
Protocol:
-
Reagents:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged)
-
Lanthanide-labeled anti-tag antibody (donor, e.g., Tb-anti-His)
-
Fluorescently-labeled anti-tag antibody (acceptor, e.g., d2-anti-GST)
-
PROTAC of interest and controls
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
-
Procedure:
-
In a 384-well plate, add the POI and E3 ligase complex to the assay buffer.
-
Add serial dilutions of the PROTAC.
-
Incubate for 30 minutes at room temperature.
-
Add the donor and acceptor antibodies.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot against the PROTAC concentration.
-
SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor chip in real-time.
Protocol:
-
Immobilization:
-
Immobilize the POI or E3 ligase onto a sensor chip (e.g., via amine coupling).
-
-
Binding Analysis:
-
Inject a series of concentrations of the first binding partner (e.g., PROTAC) over the immobilized surface to determine the binary binding kinetics.
-
To measure ternary complex formation, pre-incubate the PROTAC with the second binding partner (the one not immobilized) and inject the mixture over the sensor surface.
-
Alternatively, sequentially inject the PROTAC followed by the second binding partner.
-
Analyze the resulting sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD).
-
Ubiquitination Assays
Demonstrating that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the POI is a critical step.
This assay reconstitutes the ubiquitination cascade in a test tube to directly measure the ubiquitination of the POI.
Protocol:
-
Reagents:
-
E1 activating enzyme
-
E2 conjugating enzyme (specific for the E3 ligase)
-
Purified E3 ligase complex
-
Purified POI
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination buffer
-
-
Procedure:
-
Combine all reagents in the ubiquitination buffer.
-
Add the PROTAC at various concentrations.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the samples by Western blot using an antibody against the POI. An increase in high-molecular-weight bands or a smear indicates polyubiquitination.
-
References
- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Evaluating the Next Wave of ADC Technology: A Comparative Guide to the In Vivo Efficacy of Novel Non-Cleavable Linkers, Featuring 1-(Azetidin-3-yl)azetidin-3-ol
For researchers, scientists, and drug development professionals, the linker is a pivotal component in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). Its chemistry dictates the stability of the ADC in circulation and the efficiency of payload release within the target tumor cell. While significant research has focused on cleavable linkers, there is a growing interest in non-cleavable linkers due to their enhanced plasma stability, which can lead to an improved therapeutic index.[1][2] This guide provides a framework for evaluating the in vivo efficacy of novel non-cleavable linkers, with a special focus on the promising, yet underexplored, 1-(Azetidin-3-yl)azetidin-3-ol scaffold.
The Rationale for Novel Non-Cleavable Linkers
Non-cleavable linkers rely on the complete lysosomal degradation of the antibody component following internalization to release the cytotoxic payload, which remains attached to the linker and a single amino acid.[1] This mechanism offers distinct advantages, including increased stability in systemic circulation and potentially lower off-target toxicity compared to some cleavable designs.[1][2][3] The widely used succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a testament to the success of this approach.[1]
The bicyclic structure of this compound introduces rigidity and a defined three-dimensional geometry, which can influence the pharmacokinetic properties of the resulting ADC. The hypothesis is that such rigid linkers may further enhance stability and provide a more predictable degradation profile within the lysosome. While direct in vivo efficacy data for ADCs utilizing this specific linker is not yet widely published, its structural features warrant a thorough preclinical evaluation.
Comparative In Vivo Efficacy: A Framework for Evaluation
The gold standard for assessing the in vivo efficacy of a novel ADC is through xenograft models, where human cancer cells are implanted into immunocompromised mice.[4][5] A direct comparison with an established non-cleavable linker, such as SMCC, is crucial for understanding the potential advantages of a new design.
Key Performance Indicators
When evaluating a novel linker like this compound, the primary endpoints are:
-
Tumor Growth Inhibition (TGI): The ability of the ADC to slow or reverse tumor growth.
-
Survival Benefit: An increase in the lifespan of the treated animals compared to control groups.
-
Tolerability: Assessed by monitoring body weight changes and clinical signs of toxicity.
The following table outlines representative preclinical data for an ADC with a conventional non-cleavable linker, which can serve as a benchmark for evaluating a novel linker.
| Parameter | Vehicle Control | Non-Targeting ADC | ADC with Established Non-Cleavable Linker (e.g., SMCC) | Expected Outcome for Novel Linker (e.g., this compound) |
| Tumor Volume Change (%) | >1000% | >1000% | <100% (regression) | Equal or superior tumor regression |
| Median Survival (Days) | ~20 | ~20 | >60 | Extended survival benefit |
| Body Weight Change (%) | <5% | <5% | <10% (transient) | Maintained or improved tolerability profile |
| Toxicity Signs | None | None | Mild, transient | Minimal to no signs of toxicity |
This table represents hypothetical but realistic outcomes based on numerous preclinical ADC studies.
Experimental Design for In Vivo Efficacy Studies
A well-designed in vivo study is critical for obtaining reliable and translatable data. Below is a detailed protocol for a typical xenograft study to compare the efficacy of ADCs with different non-cleavable linkers.
Protocol: Comparative In Vivo Efficacy of ADCs in a Xenograft Model
1. Cell Line and Animal Model Selection:
-
Choose a cancer cell line with high and homogenous expression of the target antigen.
-
Use immunocompromised mice (e.g., NOD/SCID or Athymic Nude) to prevent rejection of the human tumor xenograft.[5]
2. Xenograft Establishment:
-
Culture the selected cancer cells to 80-90% confluency.
-
Harvest and resuspend the cells in a suitable medium (e.g., HBSS or a mixture with Matrigel) at the desired concentration.[6]
-
Subcutaneously inject the cell suspension into the flank of each mouse.[4][6]
-
Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
3. Animal Grouping and Dosing:
-
Randomize the tumor-bearing mice into treatment groups (n=6-10 per group):
-
Group 1: Vehicle control (e.g., PBS)
-
Group 2: Non-targeting ADC (to assess non-specific toxicity)
-
Group 3: ADC with the established non-cleavable linker (e.g., SMCC)
-
Group 4: ADC with the novel this compound linker
-
-
Administer the ADCs intravenously at a clinically relevant dose (e.g., 1-10 mg/kg).[7]
4. Efficacy and Tolerability Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 × length × width²).[8]
-
Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.[6]
-
Perform regular clinical observations for any signs of distress or adverse effects.[4]
5. Study Endpoints and Data Analysis:
-
The primary endpoint is typically when the tumors in the control group reach a specific size (e.g., 1500-2000 mm³).[6]
-
Analyze and plot the mean tumor volume for each group over time.
-
Generate survival curves (Kaplan-Meier) to compare the lifespan of the different treatment groups.
-
At the end of the study, tumors can be excised for further pathological analysis.
Visualizing the Concepts
To better understand the underlying principles, the following diagrams illustrate the mechanism of action of a non-cleavable ADC and the experimental workflow.
Caption: Mechanism of action for a non-cleavable ADC.
Caption: Workflow for a comparative in vivo ADC efficacy study.
Conclusion
The development of novel non-cleavable linkers, such as the this compound scaffold, holds the potential to further refine the therapeutic window of ADCs. By introducing structural rigidity and unique chemical properties, these next-generation linkers may offer enhanced stability and more predictable payload release. A rigorous and well-controlled in vivo comparative efficacy study is paramount to validating these hypotheses. By adhering to established protocols and utilizing benchmarks from clinically validated linkers, researchers can effectively evaluate the promise of these innovative technologies and accelerate the development of safer and more effective cancer therapies.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 3. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Conformational Analysis of 1-(Azetidin-3-yl)azetidin-3-ol Linkers in Drug Discovery
Abstract
In the landscape of modern drug discovery, particularly in the design of sophisticated molecules like Proteolysis Targeting Chimeras (PROTACs), the linker connecting the pharmacophores is no longer a passive spacer but an active contributor to the molecule's overall efficacy, selectivity, and pharmacokinetic profile.[1][2][3] The three-dimensional structure and conformational flexibility of these linkers are critical determinants of therapeutic success.[] Among the emerging classes of linkers, those incorporating the azetidine scaffold have garnered significant interest due to their unique structural and metabolic properties.[5][6] This guide provides an in-depth conformational analysis of the 1-(azetidin-3-yl)azetidin-3-ol linker, a novel bis-azetidine structure, and compares its predicted conformational behavior and properties with other commonly employed linkers. This analysis is grounded in established principles of stereochemistry and supported by data from analogous systems, offering a predictive framework for researchers in the absence of direct experimental data on this specific linker.
The Azetidine Ring: A Conformationally Constrained and Metabolically Robust Linker Element
The four-membered azetidine ring is a strained heterocycle that offers a unique combination of rigidity and three-dimensionality.[7] Unlike more flexible alkyl or polyethylene glycol (PEG) linkers, the puckered nature of the azetidine ring restricts the available conformational space, which can be advantageous in pre-organizing a molecule for optimal target engagement.[3][8] This conformational constraint can reduce the entropic penalty upon binding to a target protein.[3]
Furthermore, the azetidine moiety is known for its enhanced metabolic stability, particularly its resistance to N-dealkylation, a common metabolic pathway for larger saturated amines like piperidine.[5] This can lead to a longer half-life and improved drug exposure.[5]
Conformational Landscape of this compound
While no specific conformational studies on this compound have been published, we can infer its likely conformational preferences based on the well-documented behavior of substituted azetidines.[8][9]
The azetidine ring is not planar and exists in a puckered conformation. The degree of this puckering can be influenced by the nature and stereochemistry of its substituents.[9] For a 3-substituted azetidine, the substituent can occupy either an axial or equatorial position. In the case of this compound, we have two interconnected azetidine rings, each with substituents that will influence the other's conformation.
The hydroxyl group on one ring and the azetidinyl substituent on the other will likely have preferred orientations to minimize steric hindrance and potentially form intramolecular hydrogen bonds. The nitrogen atom of one ring being connected to the C3 position of the other creates a unique bis-heterocyclic system. The overall conformation will be a result of the interplay between the puckering of both rings and the rotational freedom around the N-C bond connecting them.
Visualizing the Conformational Logic
References
- 1. benchchem.com [benchchem.com]
- 2. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 3. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"impact of 1-(Azetidin-3-yl)azetidin-3-ol linker on ternary complex formation"
An objective comparison of the 1-(Azetidin-3-yl)azetidin-3-ol linker's anticipated impact on ternary complex formation, benchmarked against established linker classes. This guide provides supporting principles and detailed experimental protocols for validation.
A Note on Scope: As of early 2026, specific experimental data for the novel this compound linker is not yet prevalent in peer-reviewed literature. Therefore, this guide provides a predictive comparison based on the well-established principles of PROTAC linker design, focusing on the structural attributes of azetidine-based and other rigid linkers. The methodologies provided are the industry-standard biophysical and cellular assays required to validate these predictions.
Introduction: The Linker as the Linchpin of Ternary Complex Stability
Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by inducing the degradation of target proteins rather than merely inhibiting them.[1][2] This is achieved through a heterobifunctional molecule composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3] The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the foundational event for subsequent poly-ubiquitination and proteasomal degradation of the target protein.[4][5][6]
Initially viewed as a simple spacer, the linker is now recognized as a critical determinant of PROTAC efficacy.[6][7] Its length, composition, and rigidity dictate the geometry of the ternary complex, influencing the protein-protein interactions between the POI and the E3 ligase.[5][] An optimal linker facilitates positive cooperativity—where the binding of one protein increases the affinity for the second—leading to a stable complex, a prerequisite for efficient degradation.[9]
This guide focuses on the anticipated impact of the this compound linker, a novel, rigid scaffold. By comparing its structural features to conventional flexible and other rigid linkers, we can hypothesize its influence on ternary complex formation and provide a roadmap for its experimental validation.
The PROTAC Mechanism and the Central Role of the Ternary Complex
The function of a PROTAC is a catalytic cycle predicated on the successful formation of the ternary complex. Understanding this pathway is key to appreciating the linker's role.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Comparative Analysis: this compound vs. Alternative Linkers
The choice between a flexible and a rigid linker is a critical decision in PROTAC design.[10] The this compound structure represents a highly rigid linker due to its fused four-membered ring system. This rigidity is expected to pre-organize the PROTAC into a more defined conformation.[11]
Key Attributes and Predicted Performance:
-
Conformational Rigidity:
-
This compound: The spirocyclic-like nature of this linker severely restricts rotational freedom. This can be advantageous by "locking" the PROTAC into a bioactive conformation that is optimal for ternary complex formation, thereby reducing the entropic penalty of binding.[11] A lower entropic cost can translate to higher affinity and stability of the ternary complex.[7]
-
Flexible Linkers (Alkyl, PEG): Comprising about 85% of reported PROTACs, these linkers offer high conformational flexibility.[1] This allows the PROTAC to adopt multiple conformations, increasing the statistical probability of forming a productive complex.[10][11] However, this flexibility comes at a high entropic cost upon binding, which can decrease the overall stability of the final complex.[7]
-
Other Rigid Linkers (Piperidine/Piperazine): These six-membered rings also constrain the linker's conformation but offer more vectors for substitution and are less strained than azetidine.[12][13] They represent a middle ground, offering conformational pre-organization without the extreme rigidity of the di-azetidine system.
-
-
Impact on Ternary Complex Geometry:
-
This compound: The defined three-dimensional structure provides a precise and predictable orientation of the two ligands. This can lead to highly specific and favorable protein-protein interactions between the POI and E3 ligase. However, if this pre-organized conformation is not ideal for the specific POI-E3 pair, it can prevent complex formation altogether, making it a higher-risk, higher-reward strategy.
-
Flexible Linkers: Their adaptability can help overcome suboptimal binding geometries, allowing a productive complex to form even if the ligand exit vectors are not perfectly aligned.[] However, this same flexibility can also lead to the sampling of many unproductive conformations.[]
-
-
Physicochemical and Pharmacokinetic Properties:
-
This compound: Azetidine rings are known to improve metabolic stability by resisting N-dealkylation, a common metabolic liability for larger amines like piperidine.[15] The presence of a hydroxyl group can improve solubility. The overall compact and rigid structure may also enhance cell permeability compared to floppy, high-molecular-weight PEG linkers.
-
Flexible Linkers: Alkyl chains are hydrophobic and can decrease solubility, while PEG chains enhance solubility but can increase molecular weight and reduce permeability.[7][12] Flexible linkers are often more susceptible to metabolism.[10]
-
Other Rigid Linkers: Piperazine and morpholine are often used to improve solubility.[15] Piperidine, while a versatile scaffold, is more prone to metabolism than azetidine.[15]
-
Summary of Linker Characteristics
| Feature | Flexible Linkers (Alkyl, PEG) | Rigid Linkers (Piperidine, Piperazine) | This compound (Predicted) |
| Conformational Freedom | High | Restricted | Highly Restricted |
| Entropic Penalty | High | Low-to-Moderate | Very Low |
| Bioactive Conformation | Samples many conformations | Pre-organized | Highly Pre-organized |
| Synthetic Accessibility | Generally high and modular[11] | Moderate-to-High | Potentially complex |
| Metabolic Stability | Variable, can be low[10] | Moderate (Piperidine is susceptible)[15] | Predicted to be high[15] |
| Solubility | PEG improves; Alkyl decreases[12] | Generally good | Good (hydroxyl group) |
| Risk of Misfit | Low (can adapt) | Moderate | High (less adaptable) |
Experimental Protocols for Evaluating Linker Impact
To validate the predicted impact of the this compound linker, a systematic evaluation using biophysical and cellular assays is essential. The following protocols provide a self-validating system to move from in vitro characterization to cellular effect.
Logical Workflow for Linker Evaluation
Caption: A systematic workflow for designing and validating PROTAC linkers.
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Causality: SPR is a powerful, label-free technique to measure real-time binding kinetics (association/dissociation rates) and affinity.[16] It is crucial for determining if the PROTAC facilitates a stable complex (slow off-rate) and for quantifying cooperativity.[17]
Methodology:
-
Immobilization:
-
Covalently immobilize biotinylated E3 ligase (e.g., VHL or Cereblon complex) onto a streptavidin-coated sensor chip to a target level of ~100-200 Resonance Units (RU).[17] Use a reference flow cell for background subtraction.
-
-
Binary Interaction (PROTAC <> E3 Ligase):
-
Prepare a serial dilution of the PROTAC in running buffer (e.g., HBS-EP+ with 2% DMSO).
-
Inject the PROTAC solutions over the E3 ligase and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a set association time, followed by a dissociation phase with running buffer.
-
Regenerate the chip surface if necessary.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the binary affinity (KD) and kinetic rates (kon, koff).[17]
-
-
Ternary Complex Formation:
-
Prepare a constant, saturating concentration of the target protein (POI) in running buffer.
-
Prepare a serial dilution of the PROTAC and pre-incubate each concentration with the POI for >30 minutes.
-
Inject these POI-PROTAC mixtures over the immobilized E3 ligase surface.
-
The resulting binding signal represents the formation of the ternary complex. Fit the data to determine the apparent KD of the ternary complex.
-
-
Data Analysis & Cooperativity:
-
Cooperativity (alpha, α) is the ratio of the binary KD (PROTAC to E3) to the ternary KD (PROTAC to E3 in the presence of POI).
-
An alpha value > 1 indicates positive cooperativity, meaning the POI enhances the binding of the PROTAC to the E3 ligase, which is a hallmark of a stable ternary complex.[18]
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
Causality: ITC is the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during complex formation, providing the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[19][20] This allows for a complete thermodynamic profile of the ternary complex, which is invaluable for understanding the driving forces of its formation.
Methodology:
-
Sample Preparation:
-
Dialyze all proteins (POI and E3 ligase) into the same buffer to minimize buffer mismatch effects. Prepare the PROTAC in the final dialysis buffer containing the same percentage of DMSO as the protein solutions.
-
-
Binary Titration (PROTAC into POI):
-
Fill the ITC sample cell with the POI solution (e.g., 10-20 µM).
-
Load the injection syringe with the PROTAC solution (e.g., 100-200 µM).
-
Perform a series of small injections (e.g., 2 µL) of the PROTAC into the POI solution, measuring the heat change after each injection.
-
-
Ternary Titration (PROTAC + POI into E3 Ligase):
-
Fill the ITC cell with the E3 ligase solution.
-
Prepare a pre-mixed solution of the PROTAC and a saturating concentration of the POI.
-
Load the syringe with this pre-mixed solution and titrate it into the E3 ligase.[19]
-
-
Data Analysis:
-
Integrate the raw heat data to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
A lower ΔG for the ternary complex compared to the binary interactions indicates a more stable complex.[20]
-
Protocol 3: Western Blot for Cellular Target Degradation
Causality: While biophysical assays confirm ternary complex formation in vitro, a western blot is the definitive cellular assay to confirm that this complex leads to the desired biological outcome: degradation of the target protein. It is used to determine the potency (DC₅₀ - concentration for 50% degradation) and selectivity of the PROTAC.
Methodology:
-
Cell Treatment:
-
Plate cells (e.g., HEK293T or a cancer cell line expressing the POI) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 18-24 hours).[7] Include a vehicle control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading for the gel.[7]
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of total protein (e.g., 20 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to the POI, followed by an antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Detection and Quantification:
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an ECL substrate.
-
Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control to determine the percentage of protein remaining relative to the vehicle control.[7] The DC₅₀ value can then be calculated using a dose-response curve.
-
Conclusion and Future Outlook
The rational design of PROTAC linkers is shifting from empirical screening to a more structure-guided approach.[1] The this compound linker represents an intriguing scaffold that, based on established principles, is predicted to offer high rigidity and metabolic stability. Its highly pre-organized structure presents both an opportunity and a challenge: the potential for forming a highly stable, specific ternary complex, but also the risk of a conformational mismatch that prevents degradation.
The true impact of this novel linker can only be determined through empirical testing. By employing the systematic workflow of biophysical and cellular assays detailed in this guide, researchers can rigorously evaluate its performance against established linker classes. Such studies will not only validate this specific linker but also contribute to a deeper, more predictive understanding of the structure-activity relationships that govern PROTAC-mediated protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. precisepeg.com [precisepeg.com]
- 13. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 18. diva-portal.org [diva-portal.org]
- 19. benchchem.com [benchchem.com]
- 20. tandfonline.com [tandfonline.com]
Navigating Uncharted Scaffolds: A Proactive Guide to Off-Target Effects of 1-(Azetidin-3-yl)azetidin-3-ol Therapeutics
A Senior Application Scientist's Perspective on Preemptive Off-Target Profiling for Novel Chemical Entities
In the landscape of modern drug discovery, the quest for novel chemical matter with improved efficacy and safety profiles is relentless. The 1-(azetidin-3-yl)azetidin-3-ol scaffold represents an intriguing, yet underexplored, three-dimensional framework. Its inherent rigidity and multiple points for diversification make it an attractive starting point for library synthesis. However, with novelty comes uncertainty, particularly concerning off-target interactions that can lead to unforeseen toxicity or diminished efficacy.
This guide provides a comparative framework for researchers and drug development professionals on how to proactively assess the off-target effects of therapeutics containing the this compound moiety. In the absence of extensive clinical data for this specific scaffold, we will establish a robust, self-validating system for its evaluation, drawing comparisons with more established heterocyclic scaffolds. Our focus will be on the causality behind experimental choices, ensuring a scientifically rigorous approach to de-risking this promising chemical class.
The this compound Scaffold: A Double-Edged Sword of Novelty
The azetidine ring, a four-membered saturated heterocycle, is an increasingly popular motif in medicinal chemistry.[1][2][3] Its strained ring system can offer unique conformational constraints and act as a bioisosteric replacement for other groups, often leading to improved physicochemical properties such as metabolic stability and aqueous solubility.[1] Compounds incorporating the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antimicrobial, and effects on the central nervous system.[4]
The this compound core combines two such rings, creating a bicyclic system with a defined three-dimensional structure. This rigidity can be advantageous for specific, high-affinity binding to a primary target. However, the same structural features, coupled with the basic nitrogen atoms, present a potential for interactions with a range of unintended biological macromolecules.
Potential Off-Target Liabilities: A Predictive Analysis
Based on the broader class of azetidine-containing molecules, we can anticipate several potential off-target families for therapeutics built on the this compound scaffold. The basic nitrogen centers may interact with aminergic G-protein coupled receptors (GPCRs), ion channels, and transporters. Furthermore, the overall shape and hydrogen bonding capabilities of the molecule could lead to interactions with kinases, proteases, and other enzymes.
A critical first step in the safety assessment of any new chemical entity is to perform a comprehensive in silico and in vitro screening to identify potential off-target liabilities.[5][6]
A Comparative Framework for Off-Target Assessment
To provide a practical context, we will compare the hypothetical off-target profile of a this compound-containing therapeutic (Compound A) with a well-characterized therapeutic containing a more conventional heterocyclic scaffold, such as a piperidine-based compound (Compound B), targeting the same hypothetical primary target.
| Parameter | Compound A (this compound core) | Compound B (Piperidine core) | Rationale for Comparison |
| Primary Target Affinity (Ki) | 10 nM | 12 nM | Both compounds are assumed to have similar on-target potency for a meaningful comparison of off-target effects. |
| In Silico Off-Target Prediction | High confidence hits for aminergic GPCRs (e.g., 5-HT2A, D2) and hERG channel. | Moderate confidence hits for muscarinic receptors and sigma receptors. | In silico models leverage large databases of known ligand-protein interactions to predict potential off-targets based on structural similarity.[7][8] |
| Broad Ligand Binding Panel (In Vitro) | Significant binding (>50% inhibition at 1 µM) to 5-HT2A, Dopamine D2, and hERG. | Significant binding (>50% inhibition at 1 µM) to M1 and Sigma1 receptors. | A broad panel of radioligand binding assays against a diverse set of receptors, channels, and transporters provides empirical evidence of off-target interactions. |
| Functional Cell-Based Assays | Agonist activity at 5-HT2A; hERG channel blockade confirmed by patch-clamp electrophysiology. | Antagonist activity at M1 receptors; no significant hERG blockade. | Functional assays are crucial to determine the pharmacological consequence of off-target binding (e.g., agonist, antagonist, inverse agonist, or channel blocker). |
| Chemoproteomic Profiling | Identification of novel, unexpected intracellular protein binders. | Fewer unexpected intracellular hits, consistent with a more explored chemical space. | Chemoproteomics can uncover direct and indirect protein interactions in a cellular context, providing a broader view of the compound's interactome.[9] |
Experimental Protocols for a Self-Validating Off-Target Assessment Workflow
A robust and self-validating workflow for assessing off-target effects should integrate computational predictions with tiered in vitro experimental validation.
Workflow Diagram
Caption: A tiered workflow for proactive off-target effect assessment of novel chemical entities.
Step-by-Step Methodologies
1. In Silico Off-Target Prediction
-
Objective: To generate a preliminary list of potential off-target interactions to guide in vitro screening efforts.
-
Protocol:
-
Obtain the 2D and 3D structures of the this compound-containing therapeutic.
-
Utilize a combination of computational methods:
-
2D Similarity Searching: Compare the chemical fingerprint of the test compound against databases of known bioactive molecules (e.g., ChEMBL, PubChem).
-
3D Shape and Pharmacophore Matching: Use tools like ROCS or Phase to identify proteins with binding sites that can accommodate the test compound.
-
Machine Learning Models: Employ pre-trained models that predict protein targets based on chemical structure.[8]
-
-
Analyze the output, focusing on high-confidence predictions and targets with known safety liabilities (e.g., hERG, aminergic GPCRs).
-
2. Broad Ligand Binding Panel
-
Objective: To empirically test for binding interactions against a wide array of common off-targets.
-
Protocol:
-
Select a commercially available broad ligand binding panel (e.g., Eurofins SafetyScreen44™, CEREP ExpresSProfile™).
-
Provide the test compound at a standard screening concentration (typically 1-10 µM).
-
The service provider will perform radioligand displacement assays for each target in the panel.
-
Data is reported as the percent inhibition of radioligand binding at the tested concentration.
-
Hits are typically defined as >50% inhibition.
-
3. Functional Cell-Based Assays
-
Objective: To determine the functional consequence of binding to off-targets identified in the primary screen.
-
Protocol (Example: GPCR - Calcium Mobilization Assay):
-
Use a cell line stably expressing the off-target GPCR of interest (e.g., HEK293 cells expressing 5-HT2A).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Add the test compound at a range of concentrations to generate a dose-response curve.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Compare the response to a known agonist and antagonist for the receptor to determine the mode of action (agonist, antagonist, or allosteric modulator).
-
4. Chemoproteomic Profiling
-
Objective: To identify both direct and indirect protein interaction partners of the compound in a cellular context.
-
Methods:
-
Protocol (Conceptual CETSA Workflow):
-
Treat intact cells or cell lysates with the test compound or vehicle control.
-
Heat the samples across a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Identify and quantify the remaining soluble proteins using mass spectrometry.
-
Proteins that show a thermal shift upon compound treatment are potential binding partners.
-
Signaling Pathway Diagram: Potential Off-Target GPCR Activation
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsr.net [ijsr.net]
- 6. jocpr.com [jocpr.com]
- 7. US8207355B2 - Method for preparing azetidine derivatives - Google Patents [patents.google.com]
- 8. US3668196A - 3-azetidinols - Google Patents [patents.google.com]
- 9. ZA843258B - Preparation of 1-substituted azetidin-e-ol derivitives - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Azetidin-3-yl)azetidin-3-ol for Laboratory Professionals
Understanding the Hazard Profile: An Evidence-Based Assessment
The azetidine functional group, a four-membered heterocyclic amine, is a common motif in medicinal chemistry. Analysis of SDSs for related compounds like azetidine, 1-benzhydryl-3-azetidinol, and azetidine-3-carboxylic acid reveals a consistent hazard profile that should be conservatively attributed to 1-(Azetidin-3-yl)azetidin-3-ol in the absence of specific data.[1][2][3]
Key Potential Hazards:
-
Corrosivity: Many azetidine derivatives are classified as causing severe skin burns and eye damage.[1][2]
-
Flammability: While not always the primary hazard, some azetidines are flammable liquids and their vapors can form explosive mixtures with air.[1][5]
-
Toxicity: Some related compounds are harmful if swallowed.[3][5]
Given these potential hazards, this compound must be handled as a hazardous substance, and its disposal must follow stringent protocols.
Regulatory Framework: Ensuring Compliance
In the United States, the disposal of laboratory chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe handling procedures to protect laboratory workers.[8][9][10] Academic and research laboratories may have the option to operate under 40 CFR Part 262, Subpart K, which provides alternative, more flexible standards for managing hazardous waste in a laboratory setting.[11][12] It is imperative that your institution's Environmental Health and Safety (EHS) department is consulted to ensure adherence to all applicable federal, state, and local regulations.
Step-by-Step Disposal Protocol
This protocol is designed to guide researchers through the safe disposal of this compound, from the point of generation to final removal by trained EHS personnel or a licensed waste management contractor.
Phase 1: Immediate Post-Experiment Handling and Segregation
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes, but is not limited to, chemical-resistant gloves (such as nitrile), safety goggles, and a lab coat.[8]
-
Waste Segregation at the Source:
-
Solid Waste: Collect any solid waste contaminated with this compound (e.g., contaminated filter paper, weighing boats, gloves) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and solvent rinses, in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[6]
-
Sharps: Any sharps (needles, razor blades) contaminated with the compound must be disposed of in a designated sharps container.
-
Phase 2: Waste Container Management
-
Container Selection: Use containers that are chemically compatible with this compound and any solvents present in the waste. High-density polyethylene (HDPE) containers are generally a good choice. Ensure containers have secure, tight-fitting lids.[6][13]
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of all other components in the container (e.g., solvents with percentages). The date of waste accumulation should also be recorded.[14]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[7][14] This area should be under the control of laboratory personnel and away from ignition sources and incompatible materials.[13] Containers must be kept closed except when adding waste.[8][13]
Phase 3: Neutralization and Decontamination (When Applicable and Safe)
For minor spills or decontamination of glassware, a cautious approach is necessary.
-
Spill Management:
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[1]
-
The contaminated absorbent material must then be collected and placed in the solid hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.
-
-
Glassware Decontamination:
-
Rinse glassware with a suitable solvent (e.g., acetone, ethanol) to remove residual this compound.
-
The initial rinsate must be collected as hazardous liquid waste.
-
Subsequent washes with soap and water can typically be disposed of down the drain, but confirm this with your institution's EHS department.
-
Phase 4: Final Disposal
-
Contact EHS: Once your waste container is full or has reached the accumulation time limit set by your institution (often 6-12 months), contact your EHS department for pickup.[6][11][14]
-
Professional Disposal: Do not attempt to dispose of this compound through standard trash or down the sewer system.[6] The compound will be transported by trained professionals to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[15] Common disposal methods for this type of chemical waste include high-temperature incineration.
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and actions in the disposal process for this compound.
Caption: Disposal Workflow for this compound
Quantitative Data Summary
| Parameter | Guideline | Source |
| Satellite Accumulation Limit (Hazardous Waste) | Up to 55 gallons | [14] |
| Satellite Accumulation Limit (Acutely Toxic "P-listed" Waste) | 1 quart of liquid or 1 kg of solid | [14] |
| Maximum Storage Time in Lab (Academic Labs under Subpart K) | 12 months | [11] |
| Flammable Liquid Storage Limit (Outside Cabinet) | Up to 25 gallons | [16] |
| Flammable Liquid Storage Limit (In Approved Cabinet) | Up to 60 gallons | [16] |
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental protection. By adhering to the principles of hazard assessment, regulatory compliance, and the systematic procedures outlined in this guide, researchers can effectively manage this chemical waste stream. Always prioritize safety, and when in doubt, consult with your institution's Environmental Health and Safety department for guidance.
References
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. danielshealth.com [danielshealth.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. osha.com [osha.com]
- 9. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 10. resources.duralabel.com [resources.duralabel.com]
- 11. epa.gov [epa.gov]
- 12. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 13. ushazmatstorage.com [ushazmatstorage.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. epa.gov [epa.gov]
- 16. connmaciel.com [connmaciel.com]
A Comprehensive Guide to the Safe Handling of 1-(Azetidin-3-yl)azetidin-3-ol
Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 1-(Azetidin-3-yl)azetidin-3-ol is not publicly available. The following guidance is synthesized from the safety profiles of the parent azetidine ring system and structurally related azetidinol derivatives. It is imperative to treat this compound as potentially hazardous and to supplement this guide with a thorough risk assessment conducted by your institution's Environmental Health and Safety (EHS) department.
The Azetidine Moiety: A Profile of Inherent Risk
This compound belongs to the azetidine family, a class of saturated heterocyclic amines. The foundational compound, azetidine, is well-documented as a hazardous substance. It is classified as a highly flammable liquid that causes severe skin burns and eye damage.[1][2] Vapors can form explosive mixtures with air, and the substance is corrosive.[1] Structurally similar compounds, such as 1-Benzhydryl-3-azetidinol, are also categorized as causing severe skin burns, eye damage, and respiratory system irritation.[3]
Given these characteristics, it is scientifically prudent to assume that this compound possesses a similar hazard profile. The presence of two azetidine rings and a hydroxyl group suggests it is likely a corrosive, irritant, and potentially flammable substance. All handling procedures must be built on this conservative assumption of risk.
The Core Principle: Elimination and Engineering Controls
Before any personal protective equipment (PPE) is considered, the primary goal is to minimize exposure through engineering controls.
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[3] This is the most critical engineering control to prevent inhalation of potentially harmful vapors or aerosols.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are rapidly diluted.[1]
-
Ignition Source Control: Due to the potential flammability inherited from the azetidine structure, all sources of ignition such as heat, sparks, and open flames must be eliminated from the handling area.[1][2] Use only non-sparking tools and explosion-proof equipment where necessary.[1][2] All equipment should be properly grounded to prevent static discharge.[2]
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE does not eliminate the hazard; it provides a barrier. Selection and use must be meticulous.
PPE Selection Protocol
The choice of PPE is dictated by the task and the associated risk of exposure. The following table summarizes the minimum required PPE for common laboratory operations involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid/Liquid) | Chemical-resistant gloves (Nitrile, Neoprene) inspected before use. | Chemical safety goggles and a full-face shield.[3] | Flame-retardant lab coat, fully buttoned. | Not typically required if performed within a certified fume hood. |
| Solution Preparation & Reactions | Chemical-resistant gloves (Nitrile, Neoprene). Consider double-gloving for larger quantities. | Chemical safety goggles and a full-face shield. | Flame-retardant, chemical-resistant apron over a lab coat. | Not typically required if performed within a certified fume hood. |
| Large-Scale Operations (>5g) | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). | Chemical safety goggles and a full-face shield. | Chemical-resistant suit or apron over a flame-retardant lab coat. | A risk assessment may indicate the need for a respirator, even within a fume hood. Consult your EHS department. |
| Spill Cleanup | Heavy-duty chemical-resistant gloves. | Chemical safety goggles and a full-face shield. | Chemical-resistant suit or apron. | Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA), depending on spill size. |
Rationale and Workflow for PPE Selection
The following workflow illustrates the decision-making process for appropriate PPE selection.
Caption: PPE selection workflow based on task scale and risk.
Step-by-Step Operational and Disposal Plan
Preparation and Handling
-
Pre-Task Inspection: Before starting, inspect all PPE for damage. Ensure the fume hood has a valid certification sticker and is functioning correctly.
-
Donning PPE: Don PPE in the correct order: lab coat, then safety goggles and face shield, and finally gloves.
-
Handling: Conduct all work at least 6 inches inside the fume hood sash. Use non-sparking tools.[2] For transfers, use a secondary container to minimize spill risk.
-
Post-Handling: After completion, decontaminate any surfaces.
Doffing PPE and Decontamination
-
Glove Removal: Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them immediately in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]
-
Face/Eye Protection Removal: Remove the face shield and goggles.
-
Lab Coat Removal: Remove the lab coat, turning it inside out to contain any potential contamination.
Emergency Procedures
Immediate and correct action is critical in the event of an exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove all contaminated clothing while under a safety shower. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[3][4] If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Seek immediate medical attention.
Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated PPE: Dispose of all used gloves, wipes, and disposable lab coats in a clearly labeled, sealed hazardous waste container.
-
Chemical Waste: Collect all waste solutions and residual chemical in a dedicated, properly labeled hazardous waste container.[1] Do not pour azetidine-containing waste down the drain.[1][4]
-
Empty Containers: Handle contaminated packages and containers in the same way as the substance itself.[1]
-
Consult EHS: Follow your institution's specific guidelines for chemical waste disposal.[5]
The following diagram outlines the complete lifecycle for safely handling this compound in a research setting.
Caption: Complete workflow from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
